molecular formula C46H90N2NaO11P B15621985 DSPE-PEG-Amine, MW 5000

DSPE-PEG-Amine, MW 5000

Número de catálogo: B15621985
Peso molecular: 901.2 g/mol
Clave InChI: ZOWKZTFNTBLYEA-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DSPE-PEG-Amine, MW 5000 is a useful research compound. Its molecular formula is C46H90N2NaO11P and its molecular weight is 901.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C46H90N2NaO11P

Peso molecular

901.2 g/mol

Nombre IUPAC

sodium 2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate

InChI

InChI=1S/C46H91N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53);/q;+1/p-1

Clave InChI

ZOWKZTFNTBLYEA-UHFFFAOYSA-M

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to DSPE-PEG-Amine MW 5000: Chemical Structure, Properties, and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000), a critical component in advanced drug delivery systems. Tailored for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and its application in the formulation of targeted nanocarriers.

Core Concepts: Structure and Function

DSPE-PEG-Amine MW 5000 is an amphiphilic polymer, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. This dual nature is fundamental to its function in drug delivery. The molecule consists of three key parts:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two long, saturated stearoyl fatty acid chains. This portion is highly hydrophobic and serves as an anchor, readily inserting into the lipid bilayer of liposomes or the hydrophobic core of micelles.

  • Polyethylene Glycol (PEG) MW 5000: A hydrophilic polymer with an average molecular weight of 5000 Daltons. The PEG chain extends from the liposome (B1194612) surface into the aqueous environment, creating a hydration layer. This "stealth" characteristic helps nanoparticles evade recognition and clearance by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.

  • Terminal Amine Group (-NH2): A reactive primary amine at the distal end of the PEG chain. This functional group is crucial for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, enabling the development of targeted drug delivery systems.

The amphiphilic nature of DSPE-PEG-Amine MW 5000 allows it to self-assemble in aqueous solutions, forming structures like micelles or incorporating into lipid bilayers of liposomes.

Physicochemical Properties

The following table summarizes the key quantitative properties of DSPE-PEG-Amine MW 5000.

PropertyValueReference
Average Molecular Weight ~5786.12 g/mol [1]
Molecular Formula C268H538N3O122P (average)[1]
CAS Number 474922-26-4[1][2][3]
Purity >95%[3]
Critical Micelle Concentration (CMC) 1-1.5 µM[4][5]
Appearance White to off-white solid[6]
Solubility Soluble in chloroform (B151607), methylene (B1212753) chloride, DMF, and DMSO. Slightly soluble in alcohols and ether.[7][8]
Storage Temperature -20°C[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the preparation and functionalization of liposomes incorporating DSPE-PEG-Amine MW 5000.

Preparation of DSPE-PEG-Amine MW 5000-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of small unilamellar vesicles (SUVs).

Materials:

  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-PEG-Amine MW 5000

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Gas-tight syringes

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired molar ratios of the primary phospholipid, cholesterol, and DSPE-PEG-Amine MW 5000 in the organic solvent in a round-bottom flask. A common molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Amine).

    • Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the primary lipid. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under a high-vacuum pump for at least 2 hours to ensure complete removal of any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and rotating it gently in a water bath set to a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Load the MLV suspension into one of the gas-tight syringes and attach it to one side of the extruder. Attach an empty syringe to the other side.

    • Push the MLV suspension through the membrane from the full syringe to the empty one.

    • Repeat this extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of SUVs. The final liposome suspension should be in the alternate syringe to minimize contamination with larger, unextruded vesicles.[9]

    • The resulting suspension should be translucent.

  • Storage:

    • Store the prepared liposomes at 4°C.

Conjugation of a Targeting Ligand to Amine-Functionalized Liposomes

This protocol describes the coupling of a targeting ligand containing an N-hydroxysuccinimide (NHS) ester to the amine group of DSPE-PEG-Amine MW 5000 on the liposome surface.

Materials:

  • Amine-functionalized liposomes prepared as described in Protocol 3.1.

  • NHS ester-activated targeting ligand (e.g., peptide, antibody fragment).

  • Reaction buffer (e.g., HEPES-buffered saline, pH 8.0-8.5).

  • Quenching reagent (e.g., Tris or hydroxylamine).

  • Purification system (e.g., size exclusion chromatography or dialysis).

Methodology:

  • Activation of Targeting Ligand (if necessary):

    • If the targeting ligand is not already activated with an NHS ester, it can be activated using standard EDC/NHS chemistry.

  • Conjugation Reaction:

    • Adjust the pH of the amine-functionalized liposome suspension to 8.0-8.5 with the reaction buffer.

    • Add the NHS ester-activated targeting ligand to the liposome suspension. The molar ratio of the ligand to DSPE-PEG-Amine will depend on the desired targeting density and should be optimized.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring, or overnight at 4°C.

  • Quenching of Unreacted NHS Esters:

    • Add a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to the reaction mixture to quench any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification of Conjugated Liposomes:

    • Remove the unreacted ligand and byproducts by purifying the liposome suspension. This can be achieved through size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis against the desired final buffer.

  • Characterization:

    • Characterize the final ligand-conjugated liposomes for size, zeta potential, and ligand density. Ligand conjugation can be quantified using various analytical techniques, such as HPLC or a protein quantification assay (e.g., BCA or Bradford assay) if the ligand is a protein.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes described in the experimental protocols.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Size Reduction cluster_2 Final Product dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporation) dissolve->evaporate Forms thin film vacuum Dry Under High Vacuum evaporate->vacuum Removes residual solvent hydrate Hydrate Film with Aqueous Buffer vacuum->hydrate extrude Extrude Through Polycarbonate Membrane hydrate->extrude Forms MLVs suvs Small Unilamellar Vesicles (SUVs) with Amine Surface extrude->suvs Forms SUVs

Caption: Workflow for the preparation of amine-functionalized liposomes.

Ligand_Conjugation_Workflow cluster_0 Reaction Setup cluster_1 Quenching & Purification cluster_2 Final Product liposomes Amine-Functionalized Liposomes (pH 8.0-8.5) mix Mix and Incubate liposomes->mix ligand NHS Ester-Activated Targeting Ligand ligand->mix quench Quench Unreacted NHS Esters mix->quench purify Purify by Size Exclusion Chromatography/Dialysis quench->purify conjugated_liposomes Ligand-Conjugated 'Targeted' Liposomes purify->conjugated_liposomes

Caption: Workflow for the conjugation of a targeting ligand to liposomes.

Applications in Drug Delivery

DSPE-PEG-Amine MW 5000 is a cornerstone of modern nanomedicine due to its versatility. The primary applications revolve around the development of:

  • Targeted Drug Delivery Systems: By conjugating specific ligands to the amine terminus, liposomes can be directed to specific cells or tissues, such as cancer cells overexpressing a particular receptor. This enhances the therapeutic efficacy of the encapsulated drug while minimizing off-target side effects.

  • Prolonged Circulation of Nanoparticles: The hydrophilic PEG chain provides a "stealth" effect, significantly increasing the in vivo circulation half-life of liposomes and other nanoparticles. This allows for greater accumulation of the drug at the target site through the enhanced permeability and retention (EPR) effect in tumors.

  • Solubilization of Hydrophobic Drugs: The lipid bilayer of liposomes formulated with DSPE-PEG-Amine can encapsulate poorly water-soluble drugs, improving their bioavailability.[4]

  • Co-delivery of Multiple Therapeutics: Liposomes can be engineered to carry multiple drugs or a combination of therapeutic and imaging agents, facilitated by functional lipids like DSPE-PEG-Amine.

References

The Multifaceted Role of DSPE-PEG-Amine in Liposomal Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of nanotechnology in medicine has revolutionized drug delivery, with liposomes standing out as a clinically successful platform. These lipid-based vesicles offer the ability to encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and altering their pharmacokinetic profiles. A key innovation in liposome (B1194612) technology has been the incorporation of polyethylene (B3416737) glycol (PEG), a process known as PEGylation. The lipid-anchor conjugate 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is a critical component in the design of advanced, functionalized liposomes. This technical guide provides an in-depth exploration of the function of DSPE-PEG-Amine, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Functions of DSPE-PEG-Amine

DSPE-PEG-Amine is an amphiphilic polymer composed of three key parts:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as the hydrophobic anchor, securely integrating the molecule into the lipid bilayer of the liposome.[1]

  • PEG (Polyethylene Glycol): A hydrophilic polymer chain that extends from the liposome surface into the aqueous environment.

  • Amine (-NH2): A terminal primary amine group that serves as a reactive handle for covalent modification.

This unique structure endows DSPE-PEG-Amine with two primary, indispensable functions in modern liposomal formulations: steric stabilization and surface functionalization.

Steric Stabilization: The "Stealth" Effect

The hydrophilic PEG shell forms a protective layer on the liposome surface. This layer sterically hinders the adsorption of plasma proteins, known as opsonins, which would otherwise mark the liposomes for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1][2] This "stealth" characteristic imparted by the PEG moiety significantly prolongs the circulation half-life of the liposomes in the bloodstream.[1][2][3][4] A longer circulation time increases the probability of the liposome accumulating in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[2]

Surface Functionalization: A Platform for Targeted Delivery

While PEG provides stealth properties, the terminal amine group transforms the liposome from a passive delivery vehicle into a highly specific, actively targeted system.[1] The primary amine is a versatile chemical handle for covalently attaching a wide array of molecules through well-established bioconjugation chemistries.[5] This capability is crucial for:

  • Active Targeting: Conjugating targeting ligands such as antibodies (or their fragments), peptides, aptamers, or small molecules (e.g., folic acid) allows the liposome to bind specifically to receptors that are overexpressed on target cells, such as cancer cells.[1][6][7] This targeted approach enhances cellular uptake and intracellular drug delivery, improving therapeutic efficacy while minimizing off-target effects.[8][9]

  • Bio-imaging: Attaching fluorescent dyes or other imaging agents enables the tracking and visualization of liposomes in vitro and in vivo.

Quantitative Analysis of DSPE-PEG-Amine Modified Liposomes

The incorporation of DSPE-PEG-Amine and its subsequent conjugation with ligands can influence the physicochemical properties and biological performance of liposomes. The following tables summarize representative quantitative data from various studies.

Table 1: Physicochemical Properties of Functionalized Liposomes
Formulation IDPrimary LipidsFunctional Lipid (molar %)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Non-targeted LiposomesHSPC/CholesterolDSPE-PEG96.5 ± 0.60.057 ± 0.004-4.4 ± 0.3[10]
HER2-targeted SSILHSPC/CholesterolFab'-PEG-DSPE (1.5%)98.7 ± 0.50.063 ± 0.005-5.1 ± 0.4[10]
PEGylated LiposomesHSPC/CholesterolL-mPEG(2000)-DSPE (5%)178.4 ± 1.10.11 ± 0.01-3.5 ± 0.4[11]
Branched-PEG LiposomesHSPC/CholesterolB-[mPEG(5000)]2-DSPE (2.5%)165.7 ± 0.90.09 ± 0.01-2.8 ± 0.2[11]
QUE/TMZ NanoliposomesDSPEDSPE-PEG(2000)134.2 ± 13.70.216 ± 0.013+6.3 ± 1.8[4]

HSPC: Hydrogenated Soy Phosphatidylcholine; Chol: Cholesterol; SSIL: Sterically Stabilized Immunoliposome; QUE: Quercetin (B1663063); TMZ: Temozolomide.

Table 2: In Vitro Cellular Uptake Efficiency
Liposome FormulationTargeting LigandPEG Pairing (Ligand/Stealth)Cell LineRelative Cellular Uptake (%)Reference
APT(EDB)-LSAptamerPEG(2000)/PEG(2000)U87MG (EDB+)~100 (Normalized)[8][12]
APT(EDB)-LSAptamerPEG(2000)/PEG(1000)U87MG (EDB+)~250 [8][12]
APT(EDB)-LSAptamerPEG(1000)/PEG(1000)U87MG (EDB+)~125[8][12]
APT(EDB)-LSAptamerPEG(1000)/PEG(550)U87MG (EDB+)~225 [8][12]
ErbB2LipoErbB2 PeptideN/ABT-474 (ErbB2+)~100 (Normalized)[9]
ScrErbB2LipoScrambled PeptideN/ABT-474 (ErbB2+)~20[9]

Data indicates that pairing a longer PEG chain for the targeting ligand with a shorter PEG chain for the stealth coating can significantly enhance cellular uptake.

Table 3: In Vivo Pharmacokinetic Parameters
FormulationAnimal ModelHalf-life (t1/2)Area Under Curve (AUC)Reference
Free TMZRat~1.5 h~15 µg·h/mL[4][13]
TMZ in DSPE-PEG LiposomesRat~7.5 h ~60 µg·h/mL [4][13]
Free QuercetinRat~1 h~2 µg·h/mL[4][13]
Quercetin in DSPE-PEG LiposomesRat~8 h ~45 µg·h/mL [4][13]

PEGylation dramatically increases circulation half-life and overall drug exposure (AUC) compared to the free drugs.

Experimental Protocols

The successful creation of functionalized liposomes relies on precise and reproducible methodologies. Below are detailed protocols for liposome preparation and ligand conjugation.

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This is the most common method for producing unilamellar liposomes of a defined size.[2][14]

Materials:

  • Primary phospholipids (B1166683) (e.g., DSPC, HSPC)

  • Cholesterol

  • DSPE-PEG-Amine

  • Organic solvent (e.g., Chloroform, or Chloroform:Methanol 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder device with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

Procedure:

  • Lipid Dissolution: Accurately weigh and dissolve the desired lipids (e.g., HSPC, Cholesterol, and DSPE-PEG-Amine in a specific molar ratio) in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.[15]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the highest Tm lipid. Apply a vacuum to evaporate the solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of theflask.[16]

  • Film Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.[15]

  • Hydration: Add the aqueous hydration buffer (pre-heated to above the lipid Tm) to the flask. Agitate the flask vigorously (e.g., by vortexing or manual shaking) to hydrate (B1144303) the lipid film. This process causes the lipids to swell and peel off the flask wall, forming multilamellar vesicles (MLVs).[2][16]

  • (Optional) Freeze-Thaw Cycles: To enhance encapsulation efficiency for hydrophilic drugs, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.

  • Size Reduction (Extrusion): Load the MLV suspension into the extruder, which has been assembled with polycarbonate membranes of the desired pore size (e.g., 100 nm). Force the suspension through the membranes for an odd number of passes (e.g., 11-21 times).[2][14] This process reduces the size and lamellarity of the vesicles, resulting in a translucent suspension of small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Storage: Store the final liposome suspension at 4°C.

Protocol 2: Ligand Conjugation to DSPE-PEG-Amine via EDC/NHS Chemistry

This protocol describes the covalent coupling of a ligand with an available carboxyl group (e.g., a peptide, or folic acid) to the terminal amine of the DSPE-PEG-Amine on the liposome surface.[5][17][18]

Materials:

  • Pre-formed liposomes containing DSPE-PEG-Amine

  • Ligand with a carboxyl group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine, Tris buffer)

  • Size exclusion chromatography column or dialysis system for purification

Procedure:

  • Ligand Activation: a. Dissolve the carboxyl-containing ligand in Activation Buffer. b. Add a molar excess of EDC (e.g., 10-fold molar excess over available amine groups on the liposome) and NHS (e.g., 25-fold molar excess) to the ligand solution.[5] c. Allow the reaction to proceed for 15-60 minutes at room temperature. EDC activates the carboxyl group, and NHS reacts with it to form a more stable, amine-reactive NHS ester.[18]

  • Conjugation to Liposomes: a. Add the activated ligand solution to the liposome suspension (resuspended in Coupling Buffer, pH 7.2-7.5). The higher pH of the coupling buffer facilitates the reaction between the NHS ester and the primary amine on the liposome surface. b. Allow the conjugation reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.[19]

  • Quenching: Stop the reaction by adding a quenching solution. Hydroxylamine or Tris buffer will react with any remaining NHS esters, preventing cross-linking or other side reactions.[18]

  • Purification: Remove the unreacted ligand and coupling reagents from the final immunoliposome product. This is typically achieved by dialysis against PBS or by size exclusion chromatography (e.g., using a Sephadex G-50 column).[2] The purified, functionalized liposomes are now ready for characterization and use.

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing complex biological and chemical processes. The following are generated using Graphviz (DOT language) to illustrate key workflows.

Experimental Workflow for Targeted Liposome Synthesis

G cluster_0 Step 1: Liposome Formulation cluster_1 Step 2: Ligand Activation cluster_2 Step 3: Conjugation & Purification lipids 1. Dissolve Lipids (HSPC, Chol, DSPE-PEG-Amine) in Chloroform film 2. Create Thin Film (Rotary Evaporation) lipids->film hydrate 3. Hydrate with Buffer (Forms MLVs) film->hydrate extrude 4. Extrude (100 nm membrane) hydrate->extrude peg_lipo PEGylated Liposome (Amine-Terminated) extrude->peg_lipo mix 5. Mix & React (pH 7.4, 2-4h) peg_lipo->mix ligand Targeting Ligand (-COOH Terminated) edc_nhs Add EDC + NHS in Activation Buffer (pH 6.0) ligand->edc_nhs activated_ligand Activated Ligand (NHS-Ester) edc_nhs->activated_ligand activated_ligand->mix quench 6. Quench Reaction mix->quench purify 7. Purify (Dialysis / SEC) quench->purify final_lipo Final Targeted Liposome purify->final_lipo G cluster_cell HER2+ Cancer Cell receptor HER2 Receptor endosome Endosome receptor->endosome 2. Endocytosis pathway PI3K/Akt & MAPK Signaling Pathways drug_release Drug Release (e.g., Doxorubicin) endosome->drug_release 3. nucleus Nucleus drug_release->nucleus 4. apoptosis Apoptosis & Inhibition of Proliferation nucleus->apoptosis 5. lipo Anti-HER2 Immunoliposome (DSPE-PEG-Ab Conjugate) lipo->receptor 1. Specific Binding

References

Navigating the Solubility Landscape of DSPE-PEG-Amine MW 5000 in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000), a critical parameter for the formulation of lipid-based drug delivery systems. Due to the limited availability of precise quantitative solubility data for the 5000 Da molecular weight variant with an amine terminus, this document consolidates available information on closely related DSPE-PEG derivatives to provide a robust framework for formulation development.

Understanding DSPE-PEG-Amine Solubility

DSPE-PEG-Amine is an amphiphilic polymer, possessing a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain. This structure dictates its solubility, with the DSPE moiety facilitating interaction with nonpolar environments and the PEG chain enhancing solubility in aqueous and polar organic solvents. The terminal amine group can also influence solubility and provides a reactive site for further conjugation.

The PEGylation of DSPE significantly alters its solubility profile compared to the parent DSPE molecule. The hydrophilic nature of the PEG chain generally improves solubility in polar solvents. Factors influencing the solubility of DSPE-PEG derivatives include the length of the PEG chain, the nature of the terminal functional group, the type of solvent, and physical conditions such as temperature and the application of sonication.

Quantitative Solubility Data for DSPE-PEG Derivatives

The following table summarizes the available quantitative and qualitative solubility data for DSPE-PEG-Amine and other relevant DSPE-PEG derivatives in various organic solvents. It is important to note the specific molecular weights and terminal functional groups, as these significantly impact solubility.

DerivativeMolecular Weight (Da)SolventSolubilityNotes
DSPE-PEG-Amine2000Ethanol~20 mg/mL[1]
DSPE-PEG-Amine2000Dimethylformamide (DMF)~11 mg/mL[1]
DSPE-PEG2000Dimethyl Sulfoxide (DMSO)50 mg/mLRequires sonication.[2]
DSPE-PEG2000Ethanol25 mg/mLRequires sonication, warming, and heating to 60°C.[2][3]
DSPE-PEG-NHS5000Chloroform10 mg/mL[1][4]
DSPE-PEG-NHS5000Ethanol10 mg/mL[1][4]
DSPE-PEG-NHS5000Dimethyl Sulfoxide (DMSO)10 mg/mL[1][4]
DSPE-PEG-COOHNot SpecifiedChloroformSoluble[5]
DSPE-PEG-COOHNot SpecifiedMethylene ChlorideSoluble[5]
DSPE-PEG-COOHNot SpecifiedDimethylformamide (DMF)Soluble[5]
DSPE-PEG-COOHNot SpecifiedDimethyl Sulfoxide (DMSO)Soluble[5]
DSPE-PEG-COOH2000Chloroform:Methanol (85:15)5 mg/mL[6]
DSPE-PEG-COOH2000EthanolSoluble[6]
DSPE-PEG-COOH2000Dimethyl Sulfoxide (DMSO)Insoluble[6]

Experimental Protocols for Solubilization

The method of solubilization can significantly impact the resulting solution's clarity and utility in downstream applications. Below are generalized protocols derived from common practices in liposome (B1194612) and nanoparticle preparation.

General Dissolution Protocol
  • Weighing: Accurately weigh the desired amount of DSPE-PEG-Amine MW 5000 powder in a suitable container.

  • Solvent Addition: Add the selected organic solvent to the powder.

  • Mechanical Agitation: Vortex or stir the mixture to facilitate dissolution.

  • Assisted Solubilization (if necessary): If the compound does not readily dissolve, employ the following techniques:

    • Sonication: Place the container in an ultrasonic bath. This can help break up aggregates and enhance solvent interaction.

    • Warming: Gently warm the mixture. For many DSPE-PEG derivatives, heating to 60°C can improve solubility.[2][3] It is crucial to ensure the solvent and the DSPE-PEG-Amine are stable at the chosen temperature.

  • Visual Inspection: Observe the solution for clarity. A fully dissolved solution should be free of visible particulates.

Lipid Film Hydration Method (for Liposome Formulation)

This is a common technique for incorporating DSPE-PEG-Amine into liposomal formulations.

  • Lipid Dissolution: Dissolve DSPE-PEG-Amine and other lipid components in a suitable organic solvent, such as chloroform, in a round-bottom flask.[1][2]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask's interior. This is often done at a temperature above the lipid's phase transition temperature.

  • Drying: Place the flask under a high vacuum for an extended period (e.g., at least 2 hours) to remove any residual solvent.[1]

  • Hydration: Add an aqueous buffer to the flask and agitate to hydrate (B1144303) the lipid film, forming a liposome suspension.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to determining the solubility of DSPE-PEG-Amine MW 5000 in a given organic solvent.

G cluster_0 Solubility Assessment Workflow for DSPE-PEG-Amine MW 5000 start Start: Select Organic Solvent weigh Weigh DSPE-PEG-Amine MW 5000 start->weigh add_solvent Add Solvent and Vortex weigh->add_solvent observe1 Observe for Dissolution add_solvent->observe1 clear_solution Clear Solution: Soluble observe1->clear_solution Yes not_dissolved Particulates Remain observe1->not_dissolved No apply_heat Apply Gentle Warming (e.g., 60°C) not_dissolved->apply_heat sonicate Apply Sonication apply_heat->sonicate observe2 Observe for Dissolution sonicate->observe2 observe2->clear_solution Yes insoluble Insoluble/Poorly Soluble observe2->insoluble No

Caption: Workflow for determining the solubility of DSPE-PEG-Amine MW 5000.

Signaling Pathways and Experimental Workflows

While signaling pathways are not directly relevant to the solubility of a compound, the experimental workflow for utilizing DSPE-PEG-Amine in a biological context, such as in the formation of targeted nanoparticles, follows a logical progression.

The following diagram illustrates a generalized workflow for creating a functionalized lipid nanoparticle using DSPE-PEG-Amine.

G cluster_1 Workflow for Functionalized Lipid Nanoparticle Formulation dissolve_lipids 1. Dissolve DSPE-PEG-Amine and other lipids in organic solvent form_film 2. Form Lipid Film via Solvent Evaporation dissolve_lipids->form_film hydrate 3. Hydrate Lipid Film with Aqueous Buffer to form Liposomes form_film->hydrate extrude 4. Size Extrusion for Uniform Nanoparticles hydrate->extrude conjugate 5. Conjugate Targeting Ligand to Terminal Amine Group extrude->conjugate purify 6. Purify Functionalized Nanoparticles conjugate->purify characterize 7. Characterize Nanoparticles (Size, Zeta Potential, etc.) purify->characterize end Functionalized Nanoparticles Ready for Application characterize->end

Caption: Generalized experimental workflow for nanoparticle formulation.

References

The Architecture of Stealth: A Technical Guide to DSPE-PEG-Amine Micelle Self-Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) into micellar nanostructures. A fundamental understanding of this mechanism is paramount for the rational design and optimization of nanocarrier systems in advanced drug delivery.

The Physicochemical Drivers of Self-Assembly

The spontaneous formation of DSPE-PEG-Amine micelles in an aqueous environment is a thermodynamically driven process, primarily governed by the hydrophobic effect. The amphiphilic nature of the DSPE-PEG-Amine monomer, which consists of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminating in an amine group, is the cornerstone of this phenomenon.[1][2]

In an aqueous solution, the hydrophobic DSPE tails seek to minimize their contact with water molecules. This energetic penalty is alleviated when the DSPE-PEG-Amine monomers exceed a specific concentration, known as the Critical Micelle Concentration (CMC). Above the CMC, the monomers spontaneously aggregate, sequestering their hydrophobic DSPE cores away from the aqueous phase and presenting their hydrophilic PEG chains to the surrounding environment.[1] This arrangement results in a stable, core-shell nanostructure known as a micelle.

The thermodynamics of this process are characterized by a low CMC, indicating a strong driving force for self-assembly. This is attributed to the significant hydrophobicity of the two saturated 18-carbon acyl chains of the DSPE moiety.[3] The stability of these micelles is crucial for their in vivo applications, as they must remain intact upon dilution in the bloodstream.[4]

The kinetics of micelle formation involve a multi-stage process that includes the nucleation of small aggregates, followed by a diffusion-limited growth phase. For surfactant concentrations slightly above the CMC, this growth is primarily driven by the diffusion of monomers to the growing micelle. At higher concentrations, the kinetics can become more complex.

Quantitative Properties of DSPE-PEG-Amine Micelles

The physicochemical properties of DSPE-PEG-Amine micelles are critical determinants of their in vivo performance. These properties can be tuned by modulating factors such as the length of the PEG chain and the composition of the surrounding medium. A summary of key quantitative data is presented below.

PropertyTypical Value RangeSignificance in Drug Delivery
Critical Micelle Concentration (CMC) 0.5 - 20 µMA low CMC indicates high stability upon dilution in the bloodstream.
Hydrodynamic Diameter 10 - 100 nmSize influences circulation time, biodistribution, and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[5][6]
Zeta Potential Near-neutral to slightly negativeA near-neutral surface charge, provided by the PEG stealth layer, minimizes non-specific interactions with blood components and reduces uptake by the reticuloendothelial system.[7]
Aggregation Number ~90 (for DSPE-PEG2000)Represents the number of monomers per micelle and influences the core volume available for drug loading.[3]

Visualizing the Self-Assembly and Biological Fate

To better understand the processes involved, the following diagrams illustrate the self-assembly mechanism and the subsequent journey of a DSPE-PEG-Amine micelle within a biological system.

G DSPE-PEG-Amine Self-Assembly into a Micelle cluster_micelle Self-Assembled Micelle Monomer1 DSPE (hydrophobic) PEG-Amine (hydrophilic) Core Hydrophobic Core (DSPE) Monomer1->Core Hydrophobic Interaction Monomer2 DSPE (hydrophobic) PEG-Amine (hydrophilic) Monomer2->Core Monomer3 DSPE (hydrophobic) PEG-Amine (hydrophilic) Monomer3->Core Shell Hydrophilic Shell (PEG-Amine)

DSPE-PEG-Amine monomer self-assembly into a core-shell micelle.

G Biological Pathway of DSPE-PEG-Amine Micelles in Drug Delivery Administration Intravenous Administration Circulation Systemic Circulation (PEG stealth effect prolongs circulation) Administration->Circulation Distribution EPR Tumor Accumulation (EPR Effect) Circulation->EPR Extravasation Uptake Cellular Uptake (Endocytosis) EPR->Uptake Interaction with Tumor Cells Trafficking Intracellular Trafficking (e.g., to lysosomes) Uptake->Trafficking Release Drug Release Trafficking->Release

The journey of a DSPE-PEG-Amine micelle from administration to drug release.

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of DSPE-PEG-Amine micelles.

Micelle Formulation: Thin-Film Hydration Method

This is a widely used method for preparing drug-loaded micelles.[2][4][8][9]

  • Dissolution: Dissolve DSPE-PEG-Amine and the hydrophobic drug in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid-drug film on the inner surface of the flask.

  • Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation at a temperature above the phase transition temperature of the DSPE lipid (approximately 55-60°C).

  • Sonication/Extrusion: To obtain a uniform size distribution, the resulting micellar suspension can be sonicated using a bath or probe sonicator, or extruded through polycarbonate membranes with a defined pore size.

  • Purification: The micelle solution can be filtered through a 0.22 µm syringe filter to remove any large aggregates and for sterilization.

Characterization: Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of the micelles.[10][11][12][13]

  • Sample Preparation: Dilute the micellar suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Place the diluted sample in a disposable cuvette and insert it into the DLS instrument.

  • Measurement: Allow the sample to equilibrate to the desired temperature (typically 25°C). Perform the measurement to obtain the autocorrelation function.

  • Data Analysis: The instrument's software analyzes the autocorrelation function to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which indicates the broadness of the size distribution.

Characterization: Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the micelle morphology and size.[14][15][16][17][18]

  • Sample Preparation: Place a drop of the diluted micelle solution onto a carbon-coated copper grid.

  • Staining (Optional but common): To enhance contrast, the sample can be negatively stained with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid). Wick away the excess staining solution with filter paper.

  • Drying: Allow the grid to air-dry completely.

  • Imaging: Observe the sample under a transmission electron microscope at an appropriate acceleration voltage.

Characterization: Critical Micelle Concentration (CMC) Determination by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic micelle core.[1][19][20][21][22]

  • Pyrene Stock Solution: Prepare a concentrated stock solution of pyrene in a volatile organic solvent (e.g., acetone).

  • Sample Preparation: Prepare a series of DSPE-PEG-Amine solutions in the desired aqueous buffer with a range of concentrations spanning the expected CMC.

  • Probe Addition: Add a small aliquot of the pyrene stock solution to each DSPE-PEG-Amine solution to achieve a final pyrene concentration in the micromolar range. The organic solvent is then evaporated.

  • Equilibration: Allow the solutions to equilibrate, typically overnight in the dark, to ensure the pyrene has partitioned into the micelles.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a fluorometer. For pyrene, the excitation wavelength is typically around 335 nm, and the emission spectrum is recorded from approximately 350 to 500 nm.

  • Data Analysis: Plot the ratio of the intensities of the first and third vibronic peaks (I1/I3) as a function of the logarithm of the DSPE-PEG-Amine concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Conclusion

The self-assembly of DSPE-PEG-Amine into micelles is a robust and well-characterized process that forms the basis for a versatile and clinically relevant drug delivery platform. By understanding the fundamental mechanisms of their formation and their behavior in biological systems, researchers can rationally design and engineer these nanocarriers for enhanced therapeutic efficacy and reduced toxicity. The methodologies outlined in this guide provide a solid foundation for the development and characterization of DSPE-PEG-Amine micelle-based therapeutics.

References

The Pivotal Role of the Amine Group in DSPE-PEG-Amine MW 5000: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of drug delivery systems is paramount in enhancing therapeutic efficacy and minimizing off-target effects. Among the various strategies, the incorporation of amine-terminated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000), has emerged as a cornerstone in the development of advanced nanomedicines. This technical guide delves into the core functionalities of the terminal amine group in DSPE-PEG-Amine MW 5000, providing a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

The Amine Group: A Versatile Chemical Handle for Bioconjugation

The primary amine group (-NH2) at the distal end of the polyethylene (B3416737) glycol (PEG) chain is the most critical feature of DSPE-PEG-Amine, rendering it a versatile tool for covalent modification of nanocarrier surfaces.[1][2] This reactive moiety serves as a chemical anchor for the attachment of a wide array of biomolecules, thereby enabling the targeted delivery of therapeutic payloads and the development of sophisticated diagnostic agents.

The most common bioconjugation strategy involves the reaction of the primary amine with N-hydroxysuccinimide (NHS) esters.[3][4] This reaction, which proceeds efficiently at neutral to slightly basic pH, results in the formation of a stable amide bond, covalently linking the desired ligand to the liposome (B1194612) surface.[5]

Key Applications of the Amine Group:
  • Targeted Drug Delivery: The amine group allows for the conjugation of targeting ligands such as antibodies, peptides (e.g., RGD), and small molecules (e.g., folic acid) that recognize and bind to specific receptors overexpressed on diseased cells, such as cancer cells.[6][7] This active targeting strategy enhances the accumulation of the drug at the desired site, thereby increasing its therapeutic index.

  • Medical Imaging: Imaging agents, including fluorescent dyes and contrast agents for magnetic resonance imaging (MRI), can be attached to the amine group, enabling the visualization of the nanocarrier's biodistribution and accumulation at the target site.

  • "Stealth" Properties and Enhanced Circulation: The PEG component of DSPE-PEG-Amine provides a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system (RES), leading to prolonged circulation times in the bloodstream.[7] While the amine group itself does not directly contribute to this "stealth" effect, its presence allows for the attachment of ligands without compromising the function of the PEG chain.

Quantitative Insights into DSPE-PEG-Amine Formulations

The incorporation of DSPE-PEG-Amine into liposomal formulations significantly influences their physicochemical properties. The molar percentage of this functionalized lipid is a critical parameter that must be optimized to achieve the desired characteristics for a specific application.

Formulation ParameterEffect of Increasing DSPE-PEG-Amine ConcentrationTypical RangeReference(s)
Particle Size (nm) Generally decreases to a certain point, then may slightly increase.80 - 150[8]
Polydispersity Index (PDI) Generally decreases, indicating a more uniform size distribution.0.1 - 0.3[8]
Zeta Potential (mV) Becomes more positive or less negative due to the presence of the primary amine groups.-10 to +20[8]
Drug Encapsulation Efficiency (%) Can be influenced by the charge and nature of the drug. For anionic drugs, it may increase due to electrostatic interactions.Varies greatly depending on the drug and loading method.[7][9]
Ligand Conjugation Efficiency (%) Dependent on reaction conditions and the nature of the ligand.45 - 100[10][11]

Experimental Protocols

Preparation of DSPE-PEG-Amine Functionalized Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG-Amine using the thin-film hydration and extrusion method.[12]

Materials:

  • Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • DSPE-PEG-Amine MW 5000

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Amine in a desired molar ratio, for instance, 55:40:5) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary lipid (e.g., 60°C for DSPC). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder to the same temperature as the hydration step.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane by pushing the plunger of the syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of SUVs.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

Conjugation of a Targeting Ligand via NHS Ester Chemistry

This protocol outlines the general procedure for conjugating an amine-reactive ligand (containing an NHS ester) to the surface of DSPE-PEG-Amine functionalized liposomes.[3][4]

Materials:

  • DSPE-PEG-Amine functionalized liposomes

  • NHS ester-activated targeting ligand

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., Tris buffer or glycine)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Reaction Setup:

    • Disperse the DSPE-PEG-Amine liposomes in the reaction buffer.

    • Dissolve the NHS ester-activated ligand in a suitable solvent (e.g., DMSO) and add it to the liposome suspension. The molar ratio of ligand to DSPE-PEG-Amine should be optimized.

  • Conjugation Reaction:

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Quenching:

    • Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

  • Purification:

    • Remove the unconjugated ligand and byproducts by size exclusion chromatography or dialysis.

  • Characterization:

    • Confirm the successful conjugation of the ligand using appropriate analytical techniques (e.g., HPLC, SDS-PAGE for protein ligands, or UV-Vis spectroscopy if the ligand has a characteristic absorbance).

    • Determine the particle size, PDI, and zeta potential of the conjugated liposomes.

Determination of Encapsulation Efficiency

This protocol describes a common method to determine the percentage of a drug that is successfully encapsulated within the liposomes.[1][13][][15][16]

Materials:

  • Drug-loaded liposome formulation

  • Separation method (e.g., ultracentrifugation, size exclusion chromatography, or dialysis)

  • Lysis buffer (e.g., Triton X-100 solution or methanol)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Separation of Free Drug:

    • Separate the unencapsulated (free) drug from the liposomes using a suitable method. For example, centrifuge the liposome suspension at high speed to pellet the liposomes, leaving the free drug in the supernatant.

  • Quantification of Free Drug:

    • Measure the concentration of the drug in the supernatant (or the dialysate) using a pre-established calibration curve.

  • Quantification of Total Drug:

    • Take a known volume of the original (unseparated) drug-loaded liposome formulation and lyse the liposomes by adding the lysis buffer. This will release the encapsulated drug.

    • Measure the total drug concentration in the lysed sample.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizing the Impact: Signaling Pathways in Targeted Drug Delivery

The conjugation of targeting ligands to DSPE-PEG-Amine functionalized nanocarriers allows for the hijacking of specific cellular uptake mechanisms and the modulation of key signaling pathways involved in disease progression. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these critical pathways.

Experimental Workflow for Targeted Liposome Development

Workflow cluster_formulation Formulation cluster_conjugation Bioconjugation cluster_characterization Characterization A Lipid Film Hydration (DSPC, Cholesterol, DSPE-PEG-Amine) B Extrusion (100 nm membrane) A->B C Drug Loading (e.g., Doxorubicin) B->C E Conjugation Reaction C->E D Amine-Reactive Ligand (e.g., anti-HER2-NHS) D->E F Purification (Size Exclusion Chromatography) E->F G DLS Analysis (Size, PDI, Zeta Potential) F->G H Encapsulation Efficiency F->H I In Vitro Cell Studies F->I J In Vivo Animal Models I->J

Caption: Workflow for the development and evaluation of targeted liposomes.

HER2 Signaling Pathway

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Heterodimerization Grb2 Grb2 HER3->Grb2 Recruitment PI3K PI3K HER3->PI3K Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment PI3K PI3K EGFR->PI3K Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth Akt Akt PI3K->Akt Akt->Cell_Growth

Caption: Overview of the EGFR signaling cascade.

Transferrin Receptor-Mediated Endocytosis

Transferrin_Endocytosis Transferrin Transferrin-Liposome TfR Transferrin Receptor Transferrin->TfR Binding CoatedPit Clathrin-Coated Pit TfR->CoatedPit Clustering Endosome Early Endosome (pH ~6.0) CoatedPit->Endosome Internalization IronRelease Iron Release Endosome->IronRelease Acidification RecyclingEndosome Recycling Endosome Endosome->RecyclingEndosome Exocytosis Exocytosis RecyclingEndosome->Exocytosis Exocytosis->TfR Receptor Recycling

Caption: Cellular uptake via transferrin receptor-mediated endocytosis.[1][17]

Conclusion

The terminal amine group of DSPE-PEG-Amine MW 5000 is a critical enabler of modern drug delivery technologies. Its ability to serve as a versatile conjugation point for a multitude of targeting and imaging moieties allows for the rational design of sophisticated nanocarriers with enhanced efficacy and specificity. A thorough understanding of the principles of bioconjugation, the impact of formulation parameters on nanoparticle characteristics, and the underlying biological pathways is essential for the successful development of next-generation nanomedicines. This guide provides a foundational framework for researchers and drug development professionals to leverage the full potential of amine-functionalized lipids in their therapeutic and diagnostic endeavors.

References

DSPE-PEG-Amine MW 5000: A Technical Guide to Passive Targeting in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000) in passive drug targeting. This document provides a comprehensive overview of its physicochemical properties, the underlying mechanism of passive targeting, and detailed experimental protocols. Quantitative data from relevant studies are summarized to facilitate comparison and aid in the design of novel drug delivery systems.

Introduction to DSPE-PEG-Amine MW 5000

DSPE-PEG-Amine MW 5000 is an amphiphilic polymer-lipid conjugate widely utilized in the formulation of nanocarriers for drug delivery.[1] It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 5000 daltons, terminating in a primary amine group.[2][3] The DSPE moiety allows for stable integration into the lipid bilayer of liposomes or the core of nanoparticles, while the PEG chain provides a "stealth" characteristic, shielding the nanocarrier from the mononuclear phagocyte system (MPS) and prolonging its circulation time in the bloodstream.[4][5][6] This extended circulation is crucial for effective passive targeting of tissues with leaky vasculature, such as solid tumors.[7][8] While the terminal amine group is often used for the covalent attachment of targeting ligands for active targeting, its presence in passively targeted systems can influence surface charge and interactions with the biological environment.

Physicochemical Properties

The physicochemical properties of DSPE-PEG-Amine MW 5000 are fundamental to its function in drug delivery systems. A summary of these properties is presented in the table below.

PropertyValueReference(s)
Molecular Weight ~5000 Da (for the PEG portion); Total MW is approximately 5750-5900 Da, depending on the salt form.[9][9][10]
Synonyms 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000][9]
CAS Number 474922-26-4[9]
Appearance White to off-white solid[11]
Solubility Soluble in chloroform, methylene (B1212753) chloride, DMF, and DMSO. Forms micelles or liposomes in aqueous solutions.[4]
Storage Temperature -20°C[9]
Purity Typically >95%[9]

Mechanism of Passive Targeting: The Enhanced Permeability and Retention (EPR) Effect

Passive targeting with DSPE-PEG-Amine MW 5000-formulated nanocarriers relies on the Enhanced Permeability and Retention (EPR) effect.[1][7] This phenomenon is characteristic of solid tumors and sites of inflammation.[12]

Key features of the EPR effect include:

  • Leaky Vasculature: Rapid and disorganized angiogenesis in tumors leads to the formation of blood vessels with poorly aligned endothelial cells and large fenestrations (up to 600-800 nm).[8] This allows nanoparticles, which are too large to extravasate from healthy blood vessels (with tight junctions of 5-10 nm), to selectively leak into the tumor interstitium.[8]

  • Impaired Lymphatic Drainage: The lymphatic system within the tumor microenvironment is often poorly developed or compressed, leading to inadequate drainage of interstitial fluid.[7] This results in the retention and accumulation of the extravasated nanocarriers within the tumor tissue.[12]

The incorporation of DSPE-PEG-Amine MW 5000 into nanocarriers is critical for exploiting the EPR effect. The long PEG chain provides a hydrophilic shield that minimizes opsonization (the process of marking pathogens for phagocytosis) and uptake by the reticuloendothelial system (RES), primarily in the liver and spleen.[6] This "stealth" property prolongs the circulation half-life of the nanocarriers, increasing the probability of them reaching the tumor vasculature and accumulating via the EPR effect.[7][8]

EPR_Effect cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Nanoparticle DSPE-PEG-Amine 5000 Nanoparticle RES Reticuloendothelial System (Liver, Spleen) Nanoparticle->RES Uptake (Reduced by PEG) Tumor_Vessel Leaky Tumor Vasculature Nanoparticle->Tumor_Vessel Long Circulation (Stealth Effect) Tumor_Interstitium Tumor Interstitium (Impaired Lymphatic Drainage) Tumor_Vessel->Tumor_Interstitium Extravasation (Permeability) Tumor_Interstitium->Tumor_Interstitium Accumulation (Retention)

Figure 1. Mechanism of the Enhanced Permeability and Retention (EPR) Effect.

Quantitative Performance of DSPE-PEG MW 5000-Based Nanocarriers

The following tables summarize typical quantitative data for drug delivery systems formulated with DSPE-PEG MW 5000. It is important to note that specific values for drug loading, encapsulation efficiency, and circulation half-life are highly dependent on the drug, the overall formulation, and the nanocarrier type. The data presented here are illustrative examples for passively targeted systems.

Table 1: Physicochemical Characteristics of DSPE-PEG MW 5000 Formulations

ParameterTypical Value RangeSignificanceReference(s)
Hydrodynamic Diameter 80 - 200 nmSize is critical for evading renal clearance and effectively utilizing the EPR effect. Larger particles may have shorter circulation times.[13]
Polydispersity Index (PDI) < 0.2A low PDI indicates a narrow size distribution, which is crucial for reproducible in vivo performance.[13]
Zeta Potential (mV) -5 to -30 mVThe slightly negative surface charge imparted by the phosphate (B84403) group can help to prevent aggregation and non-specific interactions with cells. The amine group can modulate this.[13]

Table 2: Drug Loading and Encapsulation Efficiency

ParameterTypical Value RangeFactors Influencing OutcomeReference(s)
Drug Loading Capacity (DLC %) 1 - 10%Depends on the physicochemical properties of the drug (e.g., hydrophobicity), the drug-to-lipid ratio, and the formulation method.[13]
Encapsulation Efficiency (EE %) > 80%Influenced by the formulation process (e.g., thin-film hydration, extrusion), the nature of the drug, and the lipid composition.[13]

Table 3: In Vivo Pharmacokinetics

ParameterTypical ValueSignificanceReference(s)
Circulation Half-Life (t½) 18 - 48 hoursA long circulation half-life is essential for maximizing the accumulation of the nanocarrier in the tumor tissue via the EPR effect.[8]
Tumor Accumulation 2 - 10 %ID/gThe percentage of injected dose per gram of tumor tissue. This is a direct measure of the effectiveness of passive targeting.[8]

Experimental Protocols

The following are detailed methodologies for the preparation and characterization of nanoparticles incorporating DSPE-PEG-Amine MW 5000.

Protocol for Nanoparticle Formulation (Adapted from a SWCNT Functionalization Protocol)

This protocol describes the non-covalent functionalization of a nanoparticle core (in this case, single-walled carbon nanotubes, SWCNTs) with DSPE-PEG-Amine MW 5000.[14] This method can be adapted for other types of nanoparticle cores.

Materials:

  • Nanoparticle core material (e.g., SWCNTs)

  • DSPE-PEG-Amine MW 5000

  • Sterile RPMI-1640 medium (or other suitable aqueous buffer)

  • Ultrasonic bath

  • 0.22 µm cellulose (B213188) membrane filters

  • High-speed centrifuge

Procedure:

  • Prepare a sterile suspension of the nanoparticle core material in the aqueous buffer.

  • In a separate sterile tube, dissolve DSPE-PEG-Amine MW 5000 in the aqueous buffer to the desired concentration.

  • Sonicate the DSPE-PEG-Amine solution in an ultrasonic bath at 4–6 °C for 15 minutes. Repeat this step three times.

  • Sterilize the DSPE-PEG-Amine solution by passing it through a 0.22 µm cellulose membrane filter.

  • Mix the nanoparticle core suspension with the DSPE-PEG-Amine solution. The weight ratio will depend on the specific nanoparticle core and desired degree of functionalization.

  • Sonicate the mixture in an ultrasonic bath at 4–6 °C for 20 minutes. Repeat this step three times.

  • To separate the functionalized nanoparticles from any unattached DSPE-PEG-Amine and non-functionalized cores, centrifuge the suspension at high speed (e.g., 20,000 rpm) at room temperature for 4 hours.

  • Carefully collect the supernatant containing the purified, functionalized nanoparticles.

Nanoparticle_Formulation_Workflow cluster_prep Preparation of Components cluster_func Functionalization cluster_purify Purification Core_Suspension Prepare sterile suspension of nanoparticle core Mix Mix core suspension and DSPE-PEG-Amine solution Core_Suspension->Mix PEG_Solution Dissolve DSPE-PEG-Amine 5000 in aqueous buffer Sonicate_PEG Sonicate DSPE-PEG-Amine solution PEG_Solution->Sonicate_PEG Filter_PEG Sterile filter DSPE-PEG-Amine solution Sonicate_PEG->Filter_PEG Filter_PEG->Mix Sonicate_Mix Sonicate the mixture Mix->Sonicate_Mix Centrifuge High-speed centrifugation Sonicate_Mix->Centrifuge Collect Collect supernatant with functionalized nanoparticles Centrifuge->Collect

Figure 2. Experimental workflow for nanoparticle formulation.

Protocol for Characterization of Nanoparticles

A. Determination of Size and Zeta Potential:

  • Dilute the nanoparticle suspension in the appropriate buffer.

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI).

  • Use Laser Doppler Velocimetry (LDV), often integrated into DLS instruments, to measure the zeta potential.

B. Determination of Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):

  • Separate the unencapsulated "free" drug from the nanoparticle formulation using techniques like ultracentrifugation or size exclusion chromatography.[13]

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Disrupt the nanoparticles (e.g., with a solvent or detergent) to release the encapsulated drug and quantify the total amount of drug.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Total drug - Free drug) / Total drug x 100 [13]

C. In Vitro Drug Release Study:

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

  • At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using an appropriate analytical method.

Conclusion

DSPE-PEG-Amine MW 5000 is a valuable excipient for the development of passively targeted drug delivery systems. Its ability to form a "stealth" shield around nanocarriers prolongs circulation time, enabling effective accumulation in tumor tissues via the EPR effect. While the terminal amine group offers the potential for further functionalization for active targeting, its role in passively targeted systems should be carefully considered in terms of its influence on surface properties. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to design and evaluate novel nanomedicines leveraging the unique properties of DSPE-PEG-Amine MW 5000 for improved therapeutic outcomes.

References

An In-depth Technical Guide to the Stealth Properties of DSPE-PEG-Amine Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) liposomes, focusing on the core principles that govern their "stealth" characteristics. We will delve into the mechanisms of action, quantitative performance metrics, critical biological interactions, and the experimental protocols used for their evaluation.

Introduction: The Advent of Stealth Liposomes

Liposomes are versatile nanocarriers for therapeutic and diagnostic agents due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic molecules.[1][2] However, conventional liposomes are rapidly recognized and cleared from the bloodstream by the mononuclear phagocyte system (MPS), primarily by macrophages in the liver and spleen.[3][4] This severely limits their therapeutic efficacy.

The development of "stealth" liposomes, achieved by grafting polyethylene (B3416737) glycol (PEG) to the liposome (B1194612) surface, marked a significant advancement in drug delivery.[5] The use of DSPE as the lipid anchor for the PEG chain provides a stable and less permeable lipid bilayer, making DSPE-PEG a gold standard in stealth formulations.[6] The addition of a terminal amine group (DSPE-PEG-Amine) provides a reactive site for the covalent attachment of targeting ligands, antibodies, or other functional molecules, enabling the development of targeted drug delivery systems.[7][8]

The Core "Stealth" Mechanism: Steric Hindrance and Hydration

The primary mechanism by which PEGylation confers stealth properties is through steric hindrance.[1] The long, flexible, and hydrophilic PEG chains create a dense, water-retaining cloud on the liposome's surface. This hydration layer serves two main purposes:

  • Inhibition of Opsonization : It physically prevents the adsorption of blood plasma proteins, known as opsonins (e.g., complement proteins, immunoglobulins), onto the liposome surface.[3][9] Opsonization is the primary signaling process that marks nanoparticles for recognition and uptake by the MPS.

  • Reduced MPS Interaction : By minimizing protein binding, the liposomes evade recognition by macrophage scavenger receptors, leading to a significant reduction in phagocytic clearance.[3][5]

This ability to evade the immune system results in a dramatically prolonged circulation half-life, allowing the liposomes more time to accumulate at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[1][3]

Stealth_Mechanism cluster_0 Conventional Liposome Pathway cluster_1 Stealth Liposome Pathway Conventional_Liposome Conventional Liposome Opsonins Plasma Proteins (Opsonins) Conventional_Liposome->Opsonins Opsonization Macrophage_C Macrophage (MPS) Opsonins->Macrophage_C Receptor Binding Phagocytosis Rapid Clearance (Phagocytosis) Macrophage_C->Phagocytosis Stealth_Liposome DSPE-PEG-Amine Liposome Hydration_Layer PEG Hydration Layer (Steric Hindrance) Stealth_Liposome->Hydration_Layer Prevents Opsonization Prolonged_Circulation Prolonged Circulation Hydration_Layer->Prolonged_Circulation Evades MPS

Caption: Mechanism of Action: Conventional vs. Stealth Liposomes.

Factors Influencing Stealth Efficacy

The effectiveness of the stealth shield is not absolute and depends on several physicochemical properties of the DSPE-PEG-Amine conjugate:

  • PEG Molecular Weight (Chain Length) : A PEG molecular weight of 2000 Da is widely considered the threshold to provide sufficient macrophage avoidance.[10] Longer chains (e.g., 5000 Da) can further enhance circulation time but may also hinder cellular uptake at the target site, a phenomenon known as the "PEG dilemma".[11][12]

  • PEG Surface Density : A sufficient density of PEG chains is required to form a complete protective layer. Typically, 2-8 mol% of PEG-lipid is incorporated into the liposome formulation.[8][10] At low densities, PEG assumes a "mushroom" conformation, offering incomplete protection. At higher densities, the chains extend into a "brush" conformation, which is preferred for optimal stealth properties.[13]

  • Lipid Anchor (DSPE) : The choice of the lipid anchor is critical for the stability of the PEG shield. DSPE, with its two saturated C18 acyl chains, has a high phase transition temperature, ensuring stable insertion into the lipid bilayer and minimizing the shedding of the PEG-lipid conjugate in vivo compared to anchors with shorter or unsaturated chains.[6][11]

Quantitative Performance Data

The performance of stealth liposomes is assessed through various quantitative metrics. The following tables summarize representative data from the literature, comparing DSPE-PEGylated liposomes to conventional counterparts.

Table 1: Comparison of In Vivo Circulation Half-Life

Stealth Lipid Core Lipids Circulation Half-Life (t½) in Rodents Reference(s)
mPEG2000-DSPE Sphingomyelin/Cholesterol ~18 hours (in rats) [6]
mPEG2000-DSPE DSPC Significantly increased from <1 hour [8]
mPEG5000-DSPE Not Specified >15 hours [4]
Non-PEGylated DSPC/Cholesterol < 1 hour (in rats) [6]

Note: Circulation times are highly dependent on the animal model, core lipid composition, and liposome size.

Table 2: Impact of PEGylation on Protein Adsorption and Cellular Uptake

Liposome Formulation Key Findings Method of Analysis Reference(s)
PEGylated LUVs Fails to prevent protein binding completely but reduces the extent. Fluorescence Quenching, Cryo-TEM [14]
Conventional Liposomes Robustly adsorb proteins (e.g., BSA), often leading to aggregation. SDS-PAGE, DLS [15][16]
DSPE-PEG2000 Liposomes Steric stabilization reduces binding efficiency and internalization by macrophages. Confocal Microscopy, Magnetophoresis [17]

| Non-PEGylated Liposomes | Readily endocytosed by macrophage cell lines (e.g., J774). | Confocal Microscopy |[17] |

Interaction with Biological Systems

MPS_Interaction cluster_0 Recognition & Phagocytosis Pathway Opsonin Opsonin (e.g., C3b) Receptor Macrophage Receptor Opsonin->Receptor Recognition Phagocytosis Phagocytosis Receptor->Phagocytosis Conventional_Liposome Conventional Liposome Conventional_Liposome->Opsonin Binds to Surface Stealth_Liposome DSPE-PEG-Amine Liposome Stealth_Liposome->Opsonin Blocked by PEG layer Experimental_Workflow cluster_0 Liposome Preparation & Basic Characterization cluster_1 In Vitro Stealth Property Assessment cluster_2 In Vivo Performance Evaluation Formulation 1. Formulation (Thin-Film Hydration) Extrusion 2. Sizing (Extrusion) Formulation->Extrusion Characterization 3. Physicochemical Analysis (DLS, Zeta Potential) Extrusion->Characterization Stability 4. Colloidal Stability (Incubation in Serum) Characterization->Stability Protein_Assay 5. Protein Adsorption (SDS-PAGE, BCA Assay) Stability->Protein_Assay Cell_Uptake 6. Macrophage Uptake Assay (Flow Cytometry, Confocal) Protein_Assay->Cell_Uptake PK_Study 7. Pharmacokinetics (Blood Sampling) Cell_Uptake->PK_Study BD_Study 8. Biodistribution (Organ Harvesting) PK_Study->BD_Study

References

A Technical Guide to High-Purity DSPE-PEG-Amine MW 5000 for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of high-purity 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000). This guide covers commercial suppliers, key quality attributes, experimental protocols for nanoparticle formulation and bioconjugation, and its application in targeted drug delivery, focusing on prominent signaling pathways in oncology.

Commercial Suppliers and Quantitative Data Comparison

High-purity DSPE-PEG-Amine MW 5000 is available from several commercial suppliers. The quality and purity of the lipid are critical for the reproducibility and efficacy of the final drug delivery system. Below is a summary of the quantitative data provided by leading suppliers.

SupplierProduct NamePurity SpecificationMolecular Weight (Average)CAS NumberStorage Temperature
Avanti Polar Lipids (via Sigma-Aldrich) DSPE-PEG(5000) Amine>99% (TLC)[1]~5786.06474922-26-4[1]-20°C[1]
BroadPharm DSPE-PEG-Amine, MW 5,000Information not publicly available~5000Not specified-20°C[2]
Creative Biolabs DSPE-PEG(5000) Amine>95%[3]~5900.029[3]474922-26-4[3]-20°C[3]
Creative Enzymes DSPE-PEG(5000) Amine>99%[4]~5812.06[4]Not specified-20°C[4]
MedChemExpress DSPE-PEG-Amine, MW 5000Not specified~5000Not specified-20°C

Experimental Protocols

Detailed methodologies are crucial for the successful application of DSPE-PEG-Amine MW 5000 in research and development. The following protocols are based on established methods in the scientific literature and can be adapted for specific applications.

Protocol 1: Liposome (B1194612) Formulation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating DSPE-PEG-Amine MW 5000. This method is widely used to create "stealth" liposomes that can be further functionalized for targeted delivery.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other primary phospholipid

  • Cholesterol

  • DSPE-PEG-Amine MW 5000

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Amine MW 5000 in a desired molar ratio, typically 55:40:5) in chloroform in a round-bottom flask.

    • The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. This process leads to the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated for an odd number of passes to ensure a homogenous liposome population.

  • Characterization:

    • The resulting liposome suspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: Antibody Conjugation to Amine-Functionalized Liposomes

This protocol details the covalent attachment of a targeting antibody to the surface of pre-formed DSPE-PEG-Amine liposomes using an N-hydroxysuccinimide (NHS) ester crosslinker.

Materials:

  • DSPE-PEG-Amine MW 5000-containing liposomes

  • Targeting antibody

  • Heterobifunctional crosslinker (e.g., NHS-PEG-Maleimide)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Size exclusion chromatography (SEC) column for purification

Methodology:

  • Antibody Modification (if necessary):

    • If the antibody does not possess a free thiol group for reaction with a maleimide (B117702) crosslinker, it can be thiolated using reagents like Traut's reagent.

  • Liposome Activation:

    • The primary amine on the liposome surface is reacted with an NHS-ester containing crosslinker. Dissolve the NHS-ester crosslinker in a suitable organic solvent (e.g., DMSO) and add it to the liposome suspension in an activation buffer. The reaction is typically carried out at room temperature for 1-2 hours.

  • Conjugation:

    • Add the modified antibody to the activated liposome suspension. The reaction between the maleimide groups on the liposome surface and the thiol groups on the antibody is allowed to proceed for several hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unconjugated antibody and excess crosslinker by passing the reaction mixture through a size exclusion chromatography column.

  • Characterization:

    • Confirm the successful conjugation of the antibody to the liposomes using techniques such as SDS-PAGE and by measuring the increase in liposome size via DLS.

Signaling Pathways and Targeted Drug Delivery

The terminal amine group of DSPE-PEG-Amine MW 5000 serves as a versatile handle for conjugating targeting ligands, enabling the specific delivery of therapeutic payloads to cells overexpressing certain receptors. This targeted approach is particularly relevant in oncology, where cancer cells often exhibit aberrant signaling pathways.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a key driver of tumor growth and proliferation.[5] Liposomes functionalized with anti-HER2 antibodies or antibody fragments can specifically bind to HER2-positive cancer cells, leading to receptor-mediated endocytosis and intracellular drug release.[5][6][7][8]

HER2_Signaling_Pathway Ligand Anti-HER2 Liposome HER2 HER2 Receptor Ligand->HER2 Drug Drug Release Ligand->Drug PI3K PI3K HER2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug->Proliferation Inhibition

HER2 signaling pathway targeted by antibody-conjugated liposomes.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical regulator of cell growth and is frequently overexpressed in various cancers, including lung, colorectal, and head and neck cancers.[9] Targeting EGFR with ligand-conjugated nanoparticles can enhance the delivery of chemotherapeutics to tumor cells.[9][10][11]

EGFR_Signaling_Pathway Ligand EGF-like Peptide Liposome EGFR EGFR Ligand->EGFR Drug Drug Release Ligand->Drug Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Drug->Transcription Inhibition

EGFR signaling pathway targeted by peptide-conjugated liposomes.
VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Nanoparticles functionalized with anti-VEGF agents can disrupt tumor vasculature and inhibit tumor growth.

VEGF_Signaling_Pathway Ligand Anti-VEGF Liposome VEGF VEGF Ligand->VEGF Binding Drug Drug Release Ligand->Drug VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC PKC PKC PLC->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Drug->Angiogenesis Inhibition

VEGF signaling pathway and its inhibition by targeted liposomes.

Experimental Workflow for Targeted Liposome Development

The development of a targeted liposomal drug delivery system is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow Start Start: Define Target & Drug Liposome_Formulation Liposome Formulation (Thin-Film Hydration) Start->Liposome_Formulation Ligand_Selection Targeting Ligand Selection (Antibody, Peptide, etc.) Start->Ligand_Selection Characterization1 Physicochemical Characterization (DLS, Zeta Potential) Liposome_Formulation->Characterization1 Conjugation Ligand Conjugation to DSPE-PEG-Amine Liposomes Characterization1->Conjugation Ligand_Selection->Conjugation Purification Purification (Size Exclusion Chromatography) Conjugation->Purification Characterization2 Characterization of Conjugate (SDS-PAGE, DLS) Purification->Characterization2 In_Vitro In Vitro Studies (Cell Uptake, Cytotoxicity) Characterization2->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo End End: Data Analysis & Conclusion In_Vivo->End

Experimental workflow for developing targeted liposomes.

References

Introduction: DSPE-PEG-Amine and its Critical Micelle Concentration (CMC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Determination of the Critical Micelle Concentration of DSPE-PEG-Amine

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is an amphiphilic polymer conjugate widely utilized in the fields of drug delivery, nanotechnology, and biomedical research.[1] It consists of a hydrophobic diacyl lipid tail (DSPE) and a hydrophilic polyethylene (B3416737) glycol (PEG) head, terminating in a reactive primary amine (-NH2) group.[2] This amine functionality allows for the covalent conjugation of targeting ligands, antibodies, or other biomolecules to the surface of self-assembled nanostructures.[1]

In aqueous solutions, these molecules self-assemble into supramolecular structures, most commonly micelles, to minimize the unfavorable interaction between their hydrophobic tails and water. This self-assembly is a concentration-dependent phenomenon that occurs abruptly above a specific concentration known as the Critical Micelle Concentration (CMC) .[3]

The CMC is a fundamental parameter for any amphiphile as it dictates the stability of the micelles.[4]

  • Stability upon Dilution: A low CMC value is highly desirable for drug delivery applications, as it ensures that the micelles remain intact and do not prematurely release their therapeutic cargo upon intravenous administration and subsequent dilution in the bloodstream.[5]

  • Drug Solubilization: Micelles act as nanocarriers for hydrophobic drugs, which are encapsulated within the hydrophobic core. This solubilization effect only occurs at concentrations above the CMC.[3]

  • Formulation Consistency: Knowledge of the CMC is crucial for designing robust and reproducible formulations, ensuring that the amphiphile concentration is sufficient for micelle formation.

Factors Influencing the CMC of DSPE-PEG Derivatives

The CMC is not an immutable constant but is influenced by several molecular and environmental factors:

  • PEG Chain Length: The length of the hydrophilic PEG chain has a significant impact. Longer PEG chains increase the overall hydrophilicity of the molecule, which can lead to a higher CMC value.[6][7]

  • Solvent and Buffer Conditions: The ionic strength of the medium affects the CMC. For charged lipids like DSPE-PEG, the presence of salts in a buffer (like HEPES buffered saline) can screen the electrostatic repulsion between the charged phosphate (B84403) groups, promoting aggregation and thus lowering the CMC compared to pure water.[8][9]

  • Temperature: Temperature can influence the hydration of the PEG chains and the fluidity of the lipid core, thereby affecting the thermodynamics of micellization.

  • Terminal Functional Group: The presence of a terminal amine group (DSPE-PEG-Amine) versus a methoxy (B1213986) group (DSPE-PEG-OMe) can have a minor influence on the CMC due to potential changes in charge (depending on pH) and hydration at the micelle corona.

Quantitative CMC Data for DSPE-PEG Derivatives

The following table summarizes experimentally determined CMC values for various DSPE-PEG derivatives. It is important to note that the specific terminal group (-Amine) is not always reported in literature, with many studies focusing on the methoxy-terminated version. However, the methodologies are identical, and the values provide a critical reference range.

Lipid-PEG DerivativePEG Molecular Weight (Da)Terminal GroupCMC Value (µM)Experimental MethodSolvent / Buffer Conditions
DSPE-PEG20002000-Methoxy (assumed)~1.0Fluorescence ProbeNot Specified
DSPE-PEG20002000-Methoxy (assumed)0.5 - 1.0Fluorescence ProbeHEPES Buffered Saline
DSPE-PEG20002000-Methoxy (assumed)10 - 20Fluorescence Probe (DPH)Pure Water
DSPE-PEG30003000-Methoxy (assumed)~1.2Fluorescence ProbeNot Specified
DSPE-PEG50005000-Methoxy (assumed)~1.5Fluorescence ProbeNot Specified

Data compiled from references.[5][6][7][8]

Experimental Protocols for CMC Determination

Several robust methods are available for determining the CMC of DSPE-PEG-Amine. The most common and reliable techniques are fluorescence spectroscopy and surface tensiometry.

Fluorescence Spectroscopy using a Pyrene (B120774) Probe

This is a highly sensitive method that relies on the unique photophysical properties of a hydrophobic fluorescent probe, typically pyrene.[4] Pyrene exhibits low solubility in water but readily partitions into the hydrophobic core of micelles as they form.[10] This change in the microenvironment of the pyrene molecule leads to a characteristic shift in its fluorescence emission spectrum. Specifically, the ratio of the intensity of the third vibronic peak (~383-391 nm) to the first (~371-372 nm), denoted as I₃/I₁, increases as pyrene moves from a polar (water) to a non-polar (micelle core) environment.[11][12] A plot of this intensity ratio against the logarithm of the amphiphile concentration shows a sigmoidal curve, where the inflection point corresponds to the CMC.[13]

  • Stock Solution Preparation:

    • DSPE-PEG-Amine Stock: Prepare a concentrated stock solution of DSPE-PEG-Amine in the desired aqueous buffer (e.g., 10 mM HEPES, pH 7.4) at a concentration well above the expected CMC (e.g., 1-2 mg/mL).

    • Pyrene Stock: Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or THF (e.g., 0.2 mM).[11]

  • Sample Series Preparation:

    • Dispense a small, identical aliquot of the pyrene stock solution into a series of clean glass vials.

    • Evaporate the organic solvent completely under a gentle stream of nitrogen or in a vacuum desiccator, leaving a thin film of pyrene at the bottom of each vial.[11]

    • Prepare a serial dilution of the DSPE-PEG-Amine stock solution in the same buffer, covering a wide concentration range (e.g., from 1x10⁻⁴ mg/mL to 1 mg/mL).

    • Add a fixed volume of each DSPE-PEG-Amine dilution to the pyrene-coated vials. The final pyrene concentration should be very low, typically around 0.5 to 1.0 µM, to avoid self-quenching or excimer formation.[4][14]

  • Equilibration:

    • Seal the vials and allow the solutions to equilibrate overnight at a constant temperature, protected from light. This ensures the complete partitioning of pyrene into the micelles.[13]

  • Fluorescence Measurement:

    • Using a fluorescence spectrophotometer, set the excitation wavelength to ~334 nm.[12]

    • Record the emission spectrum for each sample, typically from 350 nm to 450 nm.

    • Extract the fluorescence intensities at the first and third vibronic peaks (I₁ and I₃).

  • Data Analysis:

    • Calculate the intensity ratio (I₃/I₁) for each concentration.

    • Plot the I₃/I₁ ratio as a function of the logarithm of the DSPE-PEG-Amine concentration.

    • The CMC is determined from the intersection of the two tangent lines drawn from the pre-micellar and post-micellar regions of the resulting sigmoidal curve.[13]

G cluster_0 1. Preparation cluster_1 2. Sample Series cluster_2 3. Equilibration cluster_3 4. Measurement & Analysis prep Stock Preparation stock_lipid DSPE-PEG-Amine Stock (in Buffer) prep->stock_lipid stock_pyrene Pyrene Stock (in Acetone) prep->stock_pyrene serial_dil Create Serial Dilution of DSPE-PEG-Amine stock_lipid->serial_dil aliquot Aliquot Pyrene & Evaporate Solvent stock_pyrene->aliquot sample_prep Sample Preparation add_lipid Add Dilutions to Pyrene Film aliquot->add_lipid serial_dil->add_lipid equil Equilibrate Overnight (Dark, Const. Temp) add_lipid->equil spectro Record Emission Spectra (Ex: 334 nm) equil->spectro measure Fluorescence Measurement ratio Calculate I3/I1 Ratio spectro->ratio analysis Data Analysis plot Plot I3/I1 vs. log(Concentration) ratio->plot cmc Determine CMC (Intersection of Tangents) plot->cmc G cluster_0 1. Preparation cluster_1 2. Setup cluster_2 3. Measurement & Analysis prep Solution Preparation stock_lipid DSPE-PEG-Amine Stock prep->stock_lipid buffer Pure Buffer prep->buffer conc_series Measure Surface Tension of Concentration Series stock_lipid->conc_series buffer->conc_series instrument Instrument Setup clean Clean Wilhelmy Plate/Ring (e.g., Flaming) instrument->clean calibrate Calibrate Tensiometer (with Pure Water) instrument->calibrate calibrate->conc_series measure Measurement plot Plot Surface Tension vs. log(Concentration) conc_series->plot analysis Data Analysis fit Fit Linear Regressions to Pre- and Post-CMC Regions plot->fit cmc Determine CMC (Intersection of Lines) fit->cmc

References

Methodological & Application

Protocol for Liposome Formulation with DSPE-PEG-Amine MW 5000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formulation of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000). These PEGylated, amine-functionalized liposomes are versatile drug delivery vehicles with applications in targeted drug delivery, gene therapy, and medical imaging.[1][2] The inclusion of DSPE-PEG imparts "stealth" characteristics, prolonging circulation time, while the terminal amine group allows for the covalent attachment of targeting ligands, such as antibodies or peptides.[2][3][4]

Core Principles of Liposome (B1194612) Preparation

The formulation of DSPE-PEG-Amine containing liposomes typically involves three primary stages:

  • Lipid Film Hydration: A mixture of lipids, including the primary phospholipid, cholesterol, and DSPE-PEG-Amine, are dissolved in an organic solvent.[3][5] The solvent is then evaporated to form a thin lipid film.[3][5]

  • Hydration and Vesicle Formation: The lipid film is hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[3][5] This step can also be used to passively encapsulate hydrophilic drugs.[3]

  • Size Reduction: The heterogeneous MLVs are subjected to size reduction techniques, most commonly extrusion, to produce small unilamellar vesicles (SUVs) with a uniform size distribution.[3][6]

Experimental Protocols

Materials and Equipment
  • Lipids:

  • Solvents:

  • Buffers:

    • Phosphate-buffered saline (PBS), pH 7.4 for hydration[3]

    • Specific buffer for active drug loading (e.g., 300 mM ammonium (B1175870) sulfate)[3]

  • Equipment:

    • Round-bottom flask[5]

    • Rotary evaporator[3][5]

    • Water bath sonicator or probe sonicator[7]

    • Liposome extruder with polycarbonate membranes of various pore sizes (e.g., 400 nm, 200 nm, 100 nm)[6]

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement[3]

    • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification[3]

Protocol 1: Liposome Preparation via Thin-Film Hydration

This protocol describes the formation of empty liposomes which can be used for passive drug loading or subsequent active loading.

  • Lipid Mixture Preparation: Dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Amine MW 5000) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[3][5] The molar ratio of the lipids should be optimized based on the desired liposome characteristics. A common starting ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Amine).

  • Lipid Film Formation: The organic solvent is removed by rotary evaporation under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[3][5]

  • Drying: The lipid film should be dried under a vacuum for at least 2 hours to remove any residual solvent.[5][7]

  • Hydration: Hydrate the dry lipid film with an aqueous buffer (e.g., PBS pH 7.4) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.[6][8] This process results in the formation of multilamellar vesicles (MLVs).[3]

  • Size Reduction (Extrusion):

    • Load the MLV suspension into a gas-tight syringe and attach it to the extruder.[3]

    • Extrude the liposome suspension through polycarbonate membranes with progressively smaller pore sizes (e.g., starting with 400 nm, then 200 nm, and finally 100 nm).[6]

    • Perform an odd number of passes (e.g., 11-21 times) through each membrane to ensure a uniform size distribution.[3][6] The resulting translucent suspension contains small unilamellar vesicles (SUVs).

  • Storage: Store the prepared liposomes at 4°C.[3]

Protocol 2: Drug Loading

For passive loading, the hydrophilic drug is dissolved in the hydration buffer before it is added to the lipid film.[3] The drug becomes encapsulated within the aqueous core of the liposomes during the hydration process. Unencapsulated drug is then removed using methods like size exclusion chromatography or dialysis.[3]

Active loading utilizes a transmembrane pH gradient to drive the drug into the liposomes.[3]

  • Prepare empty liposomes as described in Protocol 1, using an acidic buffer (e.g., 300 mM ammonium sulfate) for hydration.

  • Remove the external acidic buffer and replace it with a neutral buffer (e.g., PBS pH 7.4) using size exclusion chromatography or dialysis. This creates a pH gradient.

  • Add the drug (e.g., doxorubicin) to the liposome suspension and incubate at a temperature above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30 minutes). The uncharged form of the drug will cross the lipid bilayer and become protonated and trapped inside the acidic core.[9]

  • Remove any unencapsulated drug by size exclusion chromatography or dialysis.[3]

Characterization of Liposomes

Particle Size and Polydispersity Index (PDI)

The size and size distribution of the liposomes are critical parameters. These are typically measured using Dynamic Light Scattering (DLS).[3]

  • Protocol:

    • Dilute the liposome suspension in the external buffer to an appropriate concentration.[3]

    • Transfer the sample to a cuvette and place it in the DLS instrument.[3]

    • Allow the sample to equilibrate to the desired temperature (e.g., 25°C).[3]

    • Perform the measurement to obtain the Z-average diameter and PDI.[3]

Zeta Potential

Zeta potential measurement is used to determine the surface charge of the liposomes, which influences their stability and interaction with biological systems.

  • Protocol:

    • Dilute the liposome suspension in the appropriate buffer.

    • Use a laser Doppler velocimetry-based instrument to measure the electrophoretic mobility of the liposomes, which is then converted to zeta potential.

Encapsulation Efficiency (EE) and Drug Loading Content (LC)

EE and LC are determined by separating the unencapsulated drug from the liposomes and quantifying the drug associated with the vesicles.[3]

  • Protocol:

    • Separate the unencapsulated drug using techniques like dialysis, size exclusion chromatography, or ultrafiltration.[3]

    • Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).[3]

    • Quantify the drug concentration using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.[3]

    • Calculate EE and LC using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

      • LC (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

Data Presentation

The following tables summarize typical quantitative data for liposome formulations. The exact values will depend on the specific lipids, drugs, and preparation methods used.

Table 1: Effect of Lipid Composition on Liposome Characteristics

Molar Ratio (DSPC:Chol:DSPE-PEG-Amine)Average Size (nm)PDIZeta Potential (mV)
55:40:5100 - 150< 0.2+10 to +30
60:35:5120 - 180< 0.25+15 to +35
50:40:1090 - 130< 0.15+20 to +40

Table 2: Influence of Extrusion Pore Size on Liposome Diameter

Extrusion Membrane Pore Size (nm)Resulting Average Liposome Size (nm)PDI
400250 - 350> 0.3
200150 - 250< 0.2
10080 - 120< 0.1

Table 3: Representative Drug Loading and Encapsulation Efficiency

DrugLoading MethodEncapsulation Efficiency (%)Loading Content (%)
DoxorubicinActive (pH gradient)> 90%5 - 15%
5-FluorouracilPassive10 - 30%1 - 5%

Visualizations

Liposome_Formulation_Workflow cluster_prep Preparation cluster_processing Processing cluster_characterization Characterization A 1. Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG-Amine) in Organic Solvent B 2. Thin Lipid Film Formation (Rotary Evaporation) A->B C 3. Hydration with Aqueous Buffer (Formation of MLVs) B->C D 4. Size Reduction (Extrusion through membranes) C->D E 5. Drug Loading (Passive or Active) D->E F 6. Particle Size & PDI (DLS) E->F G 7. Zeta Potential E->G H 8. Encapsulation Efficiency & Loading Content E->H I Final Liposome Formulation H->I DSPE_PEG_Amine_Function cluster_liposome Liposome Structure cluster_properties Functional Properties LipidBilayer Lipid Bilayer AqueousCore Aqueous Core DSPE_PEG_Amine DSPE-PEG-Amine MW 5000 DSPE Anchor PEG Spacer Amine Group DSPE_PEG_Amine:dspe->LipidBilayer Anchors in Bilayer Stealth Stealth Properties (Prolonged Circulation) DSPE_PEG_Amine:peg->Stealth Targeting Targeted Delivery (Ligand Conjugation) DSPE_PEG_Amine:amine->Targeting Stability Colloidal Stability DSPE_PEG_Amine:peg->Stability

References

Application Notes and Protocols for Peptide Conjugation to DSPE-PEG-Amine (MW 5000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is a critical technique in the development of targeted drug delivery systems, particularly for liposomal and nanoparticle formulations. This process allows for the attachment of specific peptide ligands to the surface of these carriers, enabling active targeting to cells and tissues that overexpress the corresponding receptors. This targeted approach can enhance therapeutic efficacy while minimizing off-target side effects. The DSPE-PEG component serves as a versatile anchor, embedding into the lipid bilayer of a liposome, while the PEG linker provides a hydrophilic spacer, and the terminal amine group offers a reactive site for peptide attachment.

This document provides detailed protocols for two common methods of conjugating peptides to DSPE-PEG-Amine (MW 5000): carbodiimide-mediated coupling (EDC/NHS chemistry) and N-hydroxysuccinimide (NHS) ester chemistry. It also includes information on purification and characterization of the resulting conjugate.

Key Chemistries for Conjugation

The primary methods for conjugating peptides to DSPE-PEG-Amine involve the formation of a stable amide bond.

  • Carbodiimide (EDC/NHS) Chemistry : This is a widely used "zero-length" crosslinking method that facilitates the formation of an amide bond between a carboxyl group on the peptide and the primary amine on DSPE-PEG-Amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group, which can then react with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive intermediate.[1][2][3] This intermediate then readily reacts with the amine group on the DSPE-PEG to form a stable amide linkage.[1][4]

  • NHS-Ester Chemistry : This method involves a pre-activated DSPE-PEG derivative, DSPE-PEG-NHS. The NHS ester is a highly reactive group that readily undergoes nucleophilic substitution with a primary amine on the peptide (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) to form a stable amide bond.[5][6][7] This approach is often simpler as it eliminates the need for in-situ activation with EDC/NHS.

Experimental Protocols

Protocol 1: Peptide Conjugation using EDC/NHS Chemistry

This protocol is suitable for peptides containing at least one carboxyl group (e.g., C-terminus or acidic amino acid side chains like aspartic acid or glutamic acid).

Materials:

  • Peptide with a free carboxyl group

  • DSPE-PEG-Amine (MW 5000)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)) if peptide solubility is low

  • Purification system (e.g., Dialysis cassettes with appropriate MWCO, Size-Exclusion Chromatography (SEC) column)

Procedure:

  • Peptide Preparation: Dissolve the peptide in Activation Buffer at a desired concentration (e.g., 1-5 mg/mL). If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of a water-miscible organic solvent like DMF or DMSO before dilution with the buffer.

  • Activation of Peptide Carboxyl Groups:

    • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the peptide solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Dissolve DSPE-PEG-Amine in Coupling Buffer.

    • Add the DSPE-PEG-Amine solution to the activated peptide solution. A molar ratio of 1:1 to 1:5 (peptide to DSPE-PEG-Amine) is a common starting point, but may require optimization.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters and EDC. Incubate for 15 minutes at room temperature.

  • Purification: Purify the peptide-DSPE-PEG conjugate from unreacted peptide, DSPE-PEG-Amine, and reaction byproducts using dialysis or SEC.

Protocol 2: Peptide Conjugation using DSPE-PEG-NHS

This protocol is suitable for peptides containing at least one primary amine (e.g., N-terminus or lysine side chains).

Materials:

  • Peptide with a free primary amine

  • DSPE-PEG-NHS (MW 5000)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Organic solvent (e.g., DMF or DMSO) if peptide or lipid solubility is low

  • Purification system (e.g., Dialysis cassettes with appropriate MWCO, Size-Exclusion Chromatography (SEC) column)

Procedure:

  • Reagent Preparation:

    • Dissolve the peptide in Coupling Buffer at a concentration of 1-5 mg/mL.

    • Dissolve the DSPE-PEG-NHS in a small amount of organic solvent (e.g., DMF) and then dilute with Coupling Buffer just before use.[8] A common molar ratio is a 1.5 to 3-fold molar excess of DSPE-PEG-NHS to the peptide.[8]

  • Conjugation Reaction:

    • Add the DSPE-PEG-NHS solution to the peptide solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction pH should be maintained between 7 and 9 for efficient coupling to primary amines.[7]

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted DSPE-PEG-NHS. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate as described in Protocol 1.

Data Presentation

Table 1: Summary of Reaction Parameters for Peptide-DSPE-PEG Conjugation

ParameterEDC/NHS ChemistryNHS-Ester Chemistry
Peptide Functional Group Carboxyl (-COOH)Primary Amine (-NH2)
Lipid Functional Group Amine (-NH2)NHS-Ester
Molar Ratio (Peptide:Lipid) 1:1 to 1:51:1.5 to 1:3[8]
Molar Excess (EDC:Peptide) 5-10 foldN/A
Molar Excess (NHS:Peptide) 5-10 foldN/A
Reaction pH Activation: 6.0, Coupling: 7.2-7.57.2-8.5[7]
Reaction Time 2-4 hours (RT) or Overnight (4°C)2-4 hours (RT) or Overnight (4°C)
Reaction Temperature Room Temperature or 4°CRoom Temperature or 4°C

Table 2: Characterization of Peptide-DSPE-PEG Conjugates

TechniquePurposeExpected Outcome
MALDI-TOF Mass Spectrometry Confirmation of conjugation and determination of molecular weight.A new peak corresponding to the molecular weight of the peptide-DSPE-PEG conjugate.[9]
HPLC (Reverse-Phase) Purity assessment and separation of conjugate from unreacted starting materials.A new peak with a different retention time from the starting peptide and DSPE-PEG-Amine.[8]
LC-MS Confirmation of conjugation and purity assessment.Detection of the mass of the conjugated product corresponding to the new HPLC peak.
NMR Spectroscopy Structural confirmation of the conjugate.Appearance of new signals and shifts in existing signals confirming the formation of the amide bond.
FTIR Spectroscopy Confirmation of amide bond formation.Appearance of characteristic amide I and amide II bands.

Visualization of Experimental Workflow and Cellular Uptake

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis P Peptide Dissolution in Buffer A Activation of Peptide (EDC/NHS) P->A L DSPE-PEG-Amine Dissolution in Buffer C Conjugation of Peptide to DSPE-PEG-Amine L->C A->C Q Quenching of Reaction C->Q PU Purification (Dialysis / SEC) Q->PU AN Characterization (HPLC, MS) PU->AN

Caption: Experimental workflow for peptide conjugation to DSPE-PEG-Amine using EDC/NHS chemistry.

cellular_uptake cluster_system Targeted Delivery System cluster_cell Target Cell Liposome Peptide-Targeted Liposome Receptor Cell Surface Receptor Liposome->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Drug Drug Release Lysosome->Drug Degradation &

Caption: Generalized pathway for cellular uptake of a peptide-targeted liposome.

Troubleshooting and Considerations

  • Peptide/Lipid Solubility: DSPE-PEG-Amine can be challenging to dissolve in aqueous buffers. Sonication or gentle heating can aid dissolution. For peptides with poor water solubility, the use of a minimal amount of a water-miscible organic co-solvent is recommended.

  • Hydrolysis of NHS-esters: NHS-esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH. Therefore, DSPE-PEG-NHS should be dissolved and used promptly. The rate of hydrolysis increases with pH.[10]

  • Side Reactions: EDC can react with other nucleophiles, and NHS-esters can react with other nucleophilic side chains on the peptide (e.g., tyrosine, serine, threonine), although the reaction with primary amines is generally favored at neutral to slightly basic pH.

  • Purification: The choice of purification method is critical. Dialysis is a simple method for removing small molecule impurities, but may not be effective for separating unreacted peptide or lipid if their molecular weights are close to that of the conjugate. Size-exclusion chromatography often provides better resolution.

  • Characterization: It is essential to thoroughly characterize the final conjugate to confirm its identity, purity, and the peptide-to-lipid ratio. A combination of techniques is recommended for comprehensive analysis.

By following these detailed protocols and considerations, researchers can successfully conjugate peptides to DSPE-PEG-Amine, a crucial step in the development of advanced, targeted nanomedicines.

References

Application Notes and Protocols: DSPE-PEG-Amine MW 5000 for mRNA Vaccine Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000) is a key excipient in the development of lipid nanoparticle (LNP) systems for the delivery of messenger RNA (mRNA) vaccines. This functionalized lipid consists of a hydrophobic DSPE anchor, which integrates into the lipid bilayer of the nanoparticle, and a hydrophilic polyethylene (B3416737) glycol (PEG) chain of 5000 Da molecular weight, which provides a protective hydrophilic corona. The terminal amine group offers a valuable site for bioconjugation, enabling the attachment of targeting ligands to direct the mRNA cargo to specific cells or tissues.

These application notes provide an overview of the utility of DSPE-PEG-Amine MW 5000 in mRNA-LNP formulations, including representative physicochemical characteristics, detailed experimental protocols for formulation and characterization, and in vitro and in vivo evaluation.

Data Presentation: Physicochemical Characterization of mRNA LNPs

The inclusion of DSPE-PEG-Amine MW 5000 in LNP formulations influences their physicochemical properties, which are critical for their stability, safety, and efficacy. The following tables summarize typical quantitative data for mRNA LNPs formulated with DSPE-PEG-Amine. These values are representative and may vary depending on the specific lipid composition, mRNA cargo, and formulation process parameters.

Table 1: Physicochemical Properties of DSPE-PEG-Amine MW 5000 containing mRNA LNPs

ParameterRepresentative ValueMethod of Analysis
Particle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -5 to +10 mVLaser Doppler Velocimetry
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Table 2: Representative Lipid Composition for mRNA LNPs containing DSPE-PEG-Amine MW 5000

Lipid ComponentMolar Ratio (%)Purpose
Ionizable Lipid (e.g., DLin-MC3-DMA)50Encapsulation of mRNA and endosomal escape
Helper Lipid (e.g., DSPC)10Structural integrity of the LNP
Cholesterol38.5LNP stability and membrane fusion
DSPE-PEG-Amine MW 5000 1.5 Stabilization, prolonged circulation, and functionalization

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LNP_Cellular_Uptake_and_mRNA_Release cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endocytosis Endocytosis cluster_endosome Endosomal Pathway LNP mRNA-LNP (with DSPE-PEG-Amine) endocytosis_process Receptor-Mediated Endocytosis LNP->endocytosis_process 1. Binding & Internalization early_endosome Early Endosome (pH ~6.0-6.5) endocytosis_process->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome 2. Maturation lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome Degradation Pathway cytoplasm Cytoplasm late_endosome->cytoplasm 3. Endosomal Escape (pH-dependent) translation mRNA Translation (Ribosome) cytoplasm->translation 4. mRNA Release protein Antigen Protein translation->protein 5. Protein Synthesis

Caption: Cellular uptake and endosomal escape of an mRNA-LNP.

LNP_Formulation_Workflow cluster_preparation Preparation of Solutions cluster_formulation LNP Formulation cluster_purification Purification and Concentration cluster_characterization Characterization cluster_application Application lipid_mix Lipid Mixture in Ethanol (B145695) (Ionizable Lipid, DSPC, Cholesterol, DSPE-PEG-Amine) microfluidic_mixing Microfluidic Mixing lipid_mix->microfluidic_mixing mrna_solution mRNA in Aqueous Buffer (e.g., Citrate (B86180) Buffer, pH 4.0) mrna_solution->microfluidic_mixing dialysis Dialysis / Tangential Flow Filtration (Buffer Exchange to PBS, pH 7.4) microfluidic_mixing->dialysis Self-Assembly of LNPs dls Size & PDI (DLS) dialysis->dls zeta Zeta Potential dialysis->zeta ribogreen Encapsulation Efficiency (RiboGreen Assay) dialysis->ribogreen in_vitro In Vitro Transfection ribogreen->in_vitro in_vivo In Vivo Studies ribogreen->in_vivo

Caption: Experimental workflow for mRNA-LNP formulation and characterization.

Experimental Protocols

Formulation of mRNA LNPs using Microfluidic Mixing

This protocol describes the formulation of mRNA LNPs using a microfluidic mixing device, a reproducible and scalable method.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG-Amine MW 5000

  • mRNA transcript

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

  • Dialysis cassette (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and DSPE-PEG-Amine MW 5000 in ethanol at appropriate concentrations.

  • Preparation of the Lipid Mixture:

    • In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Vortex briefly to ensure a homogenous mixture.

  • Preparation of the mRNA Solution:

    • Dilute the mRNA transcript in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous to organic phase typically to 3:1.

    • Initiate the pumps to mix the two solutions in the microfluidic chip. The rapid mixing will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic chip.

    • To remove ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette. Alternatively, use a TFF system for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile mRNA-LNP solution at 4°C for short-term use or at -80°C for long-term storage.

Characterization of mRNA LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the LNP solution in sterile PBS (pH 7.4) to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (Z-average) and PDI using a DLS instrument.

  • Perform the measurement in triplicate and report the average and standard deviation.

b) Zeta Potential Measurement

  • Dilute a small aliquot of the LNP solution in deionized water or a low ionic strength buffer.

  • Transfer the diluted sample to a zeta potential cuvette.

  • Measure the zeta potential using an appropriate instrument.

  • Perform the measurement in triplicate and report the average and standard deviation.

c) mRNA Encapsulation Efficiency Quantification using RiboGreen Assay

  • Prepare two sets of LNP samples:

    • Intact LNPs: Dilute the LNP solution in TE buffer.

    • Lysed LNPs: Dilute the LNP solution in TE buffer containing a final concentration of 1% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA.

  • Prepare a standard curve of the free mRNA in TE buffer.

  • Add the RiboGreen reagent to all samples and standards.

  • Incubate in the dark for 5 minutes.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Fluorescence of Lysed LNPs - Fluorescence of Intact LNPs) / Fluorescence of Lysed LNPs * 100

In Vitro Transfection of mRNA LNPs

This protocol describes the transfection of a model cell line (e.g., HEK293T or HeLa) with mRNA LNPs to assess protein expression.

Materials:

  • HEK293T or HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • mRNA LNPs encoding a reporter protein (e.g., Luciferase or GFP)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • On the day of transfection, remove the old media from the wells.

    • Dilute the mRNA LNPs to the desired concentrations in fresh, complete cell culture medium.

    • Add the diluted mRNA-LNP solution to the cells.

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Protein Expression:

    • For GFP: Visualize the cells under a fluorescence microscope. For quantitative analysis, detach the cells and analyze by flow cytometry.

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit according to the manufacturer's instructions.

In Vivo Biodistribution of mRNA LNPs

This protocol provides a general guideline for assessing the biodistribution of mRNA LNPs in a mouse model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • mRNA LNPs encapsulating a reporter mRNA (e.g., Luciferase)

  • Sterile saline or PBS for injection

  • In vivo imaging system (IVIS)

  • D-luciferin substrate

Procedure:

  • Animal Acclimatization:

    • Acclimatize the mice to the facility for at least one week before the experiment.

  • Administration of mRNA LNPs:

    • Administer the mRNA LNPs to the mice via the desired route (e.g., intravenous, intramuscular). A typical dose for intravenous injection is 0.5-1 mg/kg of mRNA.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Administer D-luciferin intraperitoneally.

    • After a few minutes, image the mice using an IVIS to detect the bioluminescence signal.

  • Ex Vivo Organ Imaging:

    • At the final time point, humanely euthanize the mice.

    • Dissect the major organs (liver, spleen, lungs, heart, kidneys, etc.).

    • Arrange the organs in a petri dish and image them using the IVIS to determine the organ-specific bioluminescence.

  • Data Analysis:

    • Quantify the bioluminescence signal in the whole body and in individual organs using the analysis software provided with the IVIS.

Conclusion

DSPE-PEG-Amine MW 5000 is a versatile and essential component for the formulation of effective mRNA vaccine delivery systems. Its properties contribute to the stability and biocompatibility of the LNPs, while the terminal amine group provides opportunities for targeted delivery. The protocols outlined in these application notes provide a framework for the successful formulation, characterization, and evaluation of mRNA LNPs incorporating this lipid. Researchers should optimize these protocols based on their specific mRNA cargo, target cell type, and desired therapeutic outcome.

Application Notes and Protocols for Targeted Nanoparticle Surface Modification Using DSPE-PEG-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is a versatile, biocompatible lipid-polymer conjugate essential for the development of advanced drug delivery systems.[1][2][3] Its unique amphiphilic structure, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminating in a reactive primary amine group, enables the stable incorporation into nanoparticle formulations such as liposomes and lipid nanoparticles (LNPs).[1][2][3]

The PEG component provides a "stealth" characteristic, forming a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[4] The terminal amine group serves as a crucial handle for the covalent conjugation of various molecules, including targeting ligands (e.g., antibodies, peptides, folic acid), imaging agents, and other functional moieties.[2][3][5] This surface modification facilitates active targeting to specific cells or tissues, enhancing therapeutic efficacy and minimizing off-target effects.[5] These application notes provide detailed protocols for the surface modification of nanoparticles using DSPE-PEG-Amine, characterization methods, and representative data for targeted drug delivery applications.

Data Presentation: Physicochemical and Biological Properties of DSPE-PEG-Amine Modified Nanoparticles

The following tables summarize representative data from various studies on nanoparticles functionalized with DSPE-PEG-Amine, offering a comparative overview of their characteristics and performance.

Table 1: Physicochemical Characterization of DSPE-PEG-Amine Functionalized Nanoparticles

Formulation IDPrimary LipidsMolar Ratio (Primary:Cholesterol:DSPE-PEG-Amine)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Lipo-Amine-1DPPC55:40:5125.3 ± 4.10.15 ± 0.03+15.2 ± 1.8
Lipo-Amine-2DSPC50:45:5110.8 ± 3.50.12 ± 0.02+18.5 ± 2.1
Lipo-Amine-3DOPC60:35:5140.1 ± 5.20.18 ± 0.04+12.7 ± 1.5
Micelle-1DSPE-PEG2000N/A (formulation with Soluplus 1:1 w/w)116.60.112-13.7

Data is compiled and representative of typical values found in the literature.[6][7]

Table 2: Drug Loading and Encapsulation Efficiency

FormulationDrugDrug Loading MethodDrug Loading Capacity (%)Encapsulation Efficiency (%)
Folate-Targeted LiposomesDoxorubicinThin-film hydration with drug in aqueous phase~1-5%>90%
HER2-Targeted LiposomesOxaliplatinRemote loading (pH gradient)~5-10%>95%
Quercetin/Temozolomide NLsQuercetin & TemozolomideSelf-assemblyNot Reported>85%

Values are illustrative and can vary significantly based on the specific drug, lipid composition, and loading method.[3][6]

Table 3: In Vivo Biodistribution of Targeted Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

Targeting LigandNanoparticle TypeTumorLiverSpleenTime Point (h)
FolateGadolinium Nanoparticles~3.3%Not ReportedNot Reported24
HER2 (Trastuzumab)Liposomes~8%~15%~5%72
None (PEGylated control)Liposomes~4%~20%~7%72

This table presents representative data compiled from multiple sources to illustrate the effect of targeting. Absolute values are highly dependent on the animal model, tumor type, and nanoparticle formulation.[8][9][10]

Experimental Protocols

Protocol 1: Conjugation of a Targeting Peptide to DSPE-PEG-Amine via EDC/NHS Chemistry

This protocol describes the covalent attachment of a peptide with a free carboxylic acid group to the terminal amine of DSPE-PEG-Amine.

Materials:

  • DSPE-PEG-Amine (e.g., DSPE-PEG2000-Amine)

  • Targeting peptide with a terminal carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis membrane (MWCO appropriate for the conjugate) or size exclusion chromatography column

Procedure:

  • Peptide Activation: a. Dissolve the carboxylic acid-containing peptide in Activation Buffer at a concentration of 1-5 mg/mL. b. Immediately before use, prepare fresh solutions of EDC-HCl (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO. c. Add a 5 to 10-fold molar excess of EDC-HCl and a 2 to 5-fold molar excess of Sulfo-NHS to the peptide solution. d. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation Reaction: a. Dissolve DSPE-PEG-Amine in Coupling Buffer to a concentration that will result in a 1.1 to 1.5-fold molar excess over the peptide. b. Add the DSPE-PEG-Amine solution to the activated peptide solution. c. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary. d. Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching and Purification: a. Quench any unreacted NHS-esters by adding the quenching solution to a final concentration of 20-50 mM and incubating for 15 minutes. b. Purify the DSPE-PEG-Peptide conjugate from unreacted starting materials and byproducts by extensive dialysis against deionized water or by using size exclusion chromatography. c. Lyophilize the purified conjugate to obtain a powder and store at -20°C.

  • Characterization: a. Confirm the successful conjugation using techniques such as ¹H-NMR, MALDI-TOF mass spectrometry, or FTIR spectroscopy.

Protocol 2: Formulation of Targeted Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of liposomes incorporating the DSPE-PEG-Peptide conjugate.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG-Peptide conjugate (from Protocol 1)

  • DSPE-PEG (for achieving desired total PEG density)

  • Chloroform and/or Methanol

  • Hydration Buffer (e.g., PBS, pH 7.4)

  • Drug for encapsulation (optional)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the primary phospholipid, cholesterol, DSPE-PEG-Peptide, and any additional DSPE-PEG in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:1:4 (Lipid:Cholesterol:DSPE-PEG-Peptide:DSPE-PEG). b. If encapsulating a hydrophobic drug, dissolve it in the organic solvent at this stage. c. Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature (Tc) of the primary lipid to form a thin, uniform lipid film. d. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Hydrate the lipid film with the Hydration Buffer by vortexing or gentle shaking. The temperature of the buffer should be above the Tc of the lipids. b. If encapsulating a hydrophilic drug, it should be dissolved in the Hydration Buffer. c. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). c. Heat the extruder to a temperature above the Tc of the lipids. d. Pass the liposome (B1194612) suspension through the extruder 11-21 times. This will produce small unilamellar vesicles (SUVs) with a relatively uniform size distribution.[11]

  • Purification: a. Remove any unencapsulated drug by dialysis or size exclusion chromatography against the desired final buffer.

  • Storage: a. Store the final liposome formulation at 4°C. Do not freeze.

Protocol 3: Characterization of Targeted Nanoparticles

1. Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to avoid multiple scattering. Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential using a DLS instrument.

  • Expected Results: A monomodal size distribution with a PDI < 0.2 is desirable for in vivo applications. Zeta potential will vary based on the terminal group of the targeting ligand.

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid. Negatively stain with a solution like uranyl acetate (B1210297) or phosphotungstic acid. Allow to dry and visualize under a transmission electron microscope.

  • Expected Results: TEM images should reveal spherical, well-dispersed nanoparticles.[6]

3. Ligand Conjugation Efficiency:

  • Method: Various methods can be used depending on the ligand. For peptides or antibodies, a BCA or Bradford protein assay can be used on the supernatant after nanoparticle purification to determine the amount of unconjugated ligand. Alternatively, HPLC can be used to quantify the amount of conjugated ligand after nanoparticle disruption.

4. Drug Encapsulation Efficiency (EE) and Loading Capacity (LC):

  • Method: UV-Vis Spectrophotometry or HPLC.

  • Procedure: a. Separate the nanoparticles from the unencapsulated ("free") drug using methods like dialysis, size exclusion chromatography, or ultracentrifugation. b. Quantify the amount of free drug in the supernatant (W_free). c. Disrupt the purified nanoparticles using a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-100) to release the encapsulated drug. d. Quantify the amount of drug in the disrupted nanoparticle fraction (W_encapsulated). e. Calculate EE and LC using the following formulas:

    • EE (%) = (W_encapsulated / (W_encapsulated + W_free)) * 100
    • LC (%) = (Weight of encapsulated drug / Total weight of nanoparticles) * 100

Visualizations

Logical Relationships and Workflows

DSPE_PEG_Amine_Nanoparticle cluster_components Components cluster_process Process cluster_output Final Product dspe_peg_amine DSPE-PEG-Amine Hydrophobic DSPE anchor Hydrophilic PEG spacer Reactive Amine group conjugation 1. Conjugation (EDC/NHS Chemistry) dspe_peg_amine->conjugation targeting_ligand Targeting Ligand e.g., Peptide, Antibody, Folic Acid Contains reactive group (e.g., -COOH) targeting_ligand->conjugation nanoparticle_core Nanoparticle Core e.g., Liposome, LNP, Polymeric NP formulation 2. Formulation (e.g., Thin-film Hydration) nanoparticle_core->formulation drug Therapeutic Agent Hydrophilic or Hydrophobic drug->formulation conjugation->formulation DSPE-PEG-Ligand purification 3. Purification (Dialysis / SEC) formulation->purification characterization 4. Characterization (DLS, TEM, etc.) purification->characterization final_np Targeted Drug-Loaded Nanoparticle characterization->final_np Targeted_Delivery_Mechanism cluster_cell Target Cell (e.g., Cancer Cell) np Nanoparticle Drug DSPE-PEG-Ligand cell Cell Membrane Receptor np->cell 1. Binding (Ligand-Receptor) endosome Endosome cell->endosome 2. Endocytosis lysosome Lysosome endosome->lysosome 3. Trafficking cytoplasm Cytoplasm lysosome->cytoplasm 4. Drug Release HER2_Signaling HER2 Signaling Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3/HER4 HER3->PI3K HER3->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Folate_Receptor_Endocytosis Folate Receptor-Mediated Endocytosis Folate_NP Folate-Targeted Nanoparticle FR Folate Receptor (FR) Folate_NP->FR Binding Coated_Pit Clathrin-Coated Pit FR->Coated_Pit Internalization Recycling FR Recycling FR->Recycling Cell_Membrane Cell Membrane Endosome Early Endosome (pH drop) Coated_Pit->Endosome Endosome->FR Folate Dissociation Lysosome Late Endosome/ Lysosome Endosome->Lysosome Recycling->Cell_Membrane Drug_Release Drug Release Lysosome->Drug_Release

References

Application Notes and Protocols for the Preparation of DSPE-PEG-Amine Liposomes via the Thin-Film Hydration Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer that can be used as a vehicle for the administration of nutrients and pharmaceutical drugs.[1][2] The inclusion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated with polyethylene (B3416737) glycol (PEG), particularly DSPE-PEG-Amine, in liposome (B1194612) formulations offers significant advantages for drug delivery. The DSPE component provides a hydrophobic anchor into the lipid bilayer, while the PEG chain confers hydrophilicity and biocompatibility, creating a "stealth" characteristic that helps liposomes evade the mononuclear phagocyte system and prolongs their circulation time in the bloodstream.[1][3][4] This extended circulation enhances the probability of the liposome accumulating at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1] The terminal amine group on the PEG chain allows for the covalent conjugation of a wide range of molecules, including drugs, peptides, proteins, or imaging agents, enabling targeted drug delivery.[3][5][6]

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[7][8][9] This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous solution to form multilamellar vesicles (MLVs), which are subsequently downsized to form small unilamellar vesicles (SUVs) of a desired size.[7][8]

These application notes provide a detailed protocol for the preparation and characterization of DSPE-PEG-Amine containing liposomes using the thin-film hydration method.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Amine Liposomes by Thin-Film Hydration

This protocol outlines the steps for forming DSPE-PEG-Amine liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000-Amine)[1]

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)[1][7]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)[1]

  • Round-bottom flask[10]

  • Rotary evaporator[1][10]

  • Water bath[1]

  • Mini Extruder and polycarbonate membranes (e.g., 100 nm)[11]

Procedure:

  • Lipid Dissolution:

    • In a round-bottom flask, dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000-Amine in a desired molar ratio) in a suitable organic solvent.[7][8][10] A common solvent choice is a mixture of chloroform and methanol.

    • Ensure the lipids are completely dissolved to form a clear solution.

  • Thin-Film Formation:

    • The organic solvent is removed under reduced pressure using a rotary evaporator.[7][10] The flask should be rotated in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids to ensure a uniform lipid film.

    • Continue evaporation until a thin, dry lipid film is formed on the inner surface of the flask.[7][8]

  • Drying:

    • To remove any residual organic solvent, the flask containing the lipid film should be placed under a high vacuum for several hours or overnight.[7][8][11]

  • Hydration:

    • Hydrate the dried lipid film with the chosen aqueous buffer (e.g., PBS pH 7.4).[1][7] The buffer should be pre-heated to a temperature above the lipid Tc.

    • The hydration process leads to the self-assembly of lipids into multilamellar vesicles (MLVs).[7] Vigorous vortexing or shaking is necessary to ensure the complete hydration of the lipid film.[8]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.[1][8]

    • This process involves repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[11] The extrusion should be performed at a temperature above the lipid Tc.

Protocol 2: Characterization of DSPE-PEG-Amine Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and the size distribution (PDI) of the liposomes. The zeta potential, which indicates the surface charge and stability of the liposomes, is measured using electrophoretic light scattering.[1]

  • Protocol:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.[1]

    • Transfer the diluted sample to a cuvette.

    • Perform the measurements using a DLS instrument at a controlled temperature (e.g., 25°C).[1]

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Principle: To determine the amount of drug successfully encapsulated within the liposomes, the unencapsulated drug must be separated from the liposome formulation. The amount of encapsulated drug is then quantified.[1]

  • Protocol:

    • Separate the free drug from the liposomes using techniques such as size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis.[1]

    • Disrupt the liposomes to release the encapsulated drug using a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).[1]

    • Quantify the drug concentration in the disrupted liposome fraction using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1]

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

      • DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

Data Presentation

The following table summarizes typical characterization data for liposomes prepared using DSPE-PEG. While specific values for DSPE-PEG-Amine may vary depending on the exact formulation and preparation parameters, these provide a general reference.

Liposome FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
PEGylated pH-sensitive liposomes122 ± 2.140.224-15.5Not Specified[12]
TPPLs (a type of PEGylated liposome)134 ± 1.880.238-13.98Not Specified[12]
cRGD-CL/pshOC-2 lipoplexes150 ± 1.02Not Specified19.8 ± 0.249up to 96[13]
Optimized Raloxifene-loaded liposomes140.80 ± 1.28Not Specified-2585.0 ± 2.5[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thin-film hydration method for preparing DSPE-PEG-Amine liposomes.

Thin_Film_Hydration_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_final Final Product start 1. Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG-Amine in Organic Solvent) film 2. Thin-Film Formation (Rotary Evaporation) start->film Evaporate Solvent dry 3. Drying (High Vacuum) film->dry Remove Residual Solvent hydrate 4. Hydration (Aqueous Buffer + Vortexing) dry->hydrate Add Buffer extrude 5. Size Reduction (Extrusion) hydrate->extrude Homogenize Size characterization Characterization (DLS, Zeta Potential, EE%) extrude->characterization Analyze final_product DSPE-PEG-Amine Liposomes characterization->final_product Signaling_Pathway_Targeting cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space liposome DSPE-PEG-Amine Liposome (with targeting ligand) receptor Receptor Tyrosine Kinase (RTK) liposome->receptor Binding endosome Endosome receptor->endosome Receptor-Mediated Endocytosis drug_release Drug Release endosome->drug_release downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) drug_release->downstream Modulation effect Therapeutic Effect (e.g., Apoptosis, Inhibition of Proliferation) downstream->effect

References

Application Notes and Protocols for DSPE-PEG-Amine MW 5000 in Gene Delivery Vector Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000) is a versatile, amphiphilic polymer widely employed in the formulation of non-viral gene delivery vectors. Its unique structure, comprising a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminating in a primary amine group, imparts several advantageous properties to gene delivery systems such as liposomes and lipid nanoparticles (LNPs).

The DSPE anchor ensures stable incorporation into the lipid bilayer of the vector, while the PEG chain provides a steric barrier, often referred to as a "stealth" coating. This PEGylation reduces opsonization by serum proteins, leading to prolonged circulation times and enhanced accumulation at target tissues through the enhanced permeability and retention (EPR) effect, particularly in tumors.[1] The terminal amine group offers a valuable site for the conjugation of targeting ligands (e.g., antibodies, peptides) or for modulating the overall surface charge of the vector, which can influence its interaction with target cells and subsequent intracellular trafficking.

These application notes provide detailed protocols for the preparation of gene delivery vectors incorporating DSPE-PEG-Amine MW 5000, methods for their characterization, and protocols for evaluating their biological activity.

Data Presentation

Table 1: Formulation Parameters for siRNA-LNP incorporating DSPE-PEG-Amine
ComponentMolar Ratio (%)Role in Formulation
Ionizable Lipid (e.g., DLin-MC3-DMA)50Encapsulation of nucleic acid and endosomal escape
Helper Lipid (e.g., DSPC)10Structural integrity of the lipid bilayer
Cholesterol38.5Stabilizes the lipid bilayer and modulates fluidity
DSPE-PEG-Amine MW 50001.5Steric stabilization, prolonged circulation, surface functionalization

Note: Molar ratios can be optimized for specific applications and nucleic acid payloads.

Table 2: Physicochemical Characterization of Gene Delivery Vectors
ParameterTypical RangeMethod of AnalysisSignificance
Particle Size (Hydrodynamic Diameter)50 - 150 nmDynamic Light Scattering (DLS)Influences biodistribution, cellular uptake, and EPR effect.[2]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)Indicates the homogeneity of the particle size distribution.
Zeta Potential-10 mV to +20 mVElectrophoretic Light Scattering (ELS)Reflects surface charge, influencing stability and interaction with cell membranes.[3]
Encapsulation Efficiency (%)> 90%RiboGreen Assay / PicoGreen AssayQuantifies the amount of nucleic acid successfully loaded into the vector.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Amine 5000-Containing Liposomes for Plasmid DNA Delivery via Thin-Film Hydration

This protocol describes the preparation of liposomes encapsulating plasmid DNA (pDNA) using the thin-film hydration method, a common technique for liposome (B1194612) formulation.

Materials:

  • DSPE-PEG-Amine MW 5000

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • Plasmid DNA

  • Chloroform

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nuclease-free water

Procedure:

  • Lipid Film Formation:

    • In a clean round-bottom flask, dissolve the lipids (e.g., DOTAP, DOPE, Cholesterol, and DSPE-PEG-Amine MW 5000 in a desired molar ratio) in chloroform.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).

    • Reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.[4]

  • Hydration:

    • Prepare the hydration buffer containing the plasmid DNA at the desired concentration.

    • Add the hydration buffer to the flask containing the dried lipid film.

    • Hydrate the lipid film by rotating the flask in the water bath at a temperature above the lipid phase transition temperature for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).[1]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes).

  • Purification:

    • Remove unencapsulated plasmid DNA by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the plasmid DNA encapsulation efficiency using a PicoGreen assay after lysing the liposomes with a detergent (e.g., 0.5% Triton X-100).

Protocol 2: Formulation of siRNA-Lipid Nanoparticles (LNPs) with DSPE-PEG-Amine 5000 using Microfluidics

This protocol details the rapid and reproducible formulation of siRNA-LNPs using a microfluidic mixing device, which allows for precise control over nanoparticle formation.[5][6]

Materials:

  • DSPE-PEG-Amine MW 5000

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • siRNA

  • Ethanol (B145695) (absolute)

  • Acetate (B1210297) buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., staggered herringbone micromixer)

  • Syringe pumps

Procedure:

  • Solution Preparation:

    • Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, and DSPE-PEG-Amine MW 5000 at the desired molar ratio (e.g., 50:10:38.5:1.5).[7]

    • Prepare an aqueous siRNA solution in acetate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device with two syringe pumps.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into the other.

    • Set the flow rates of the two pumps to achieve a desired flow rate ratio (e.g., 3:1 aqueous to ethanol).

    • Initiate the pumps to mix the two streams within the microfluidic chip. The rapid mixing of the solvent and anti-solvent phases leads to the self-assembly of the LNPs.

  • Neutralization and Maturation:

    • Collect the LNP suspension and immediately dilute it with PBS (pH 7.4) to neutralize the formulation and stabilize the nanoparticles.

    • Allow the LNPs to mature for a defined period (e.g., 30 minutes) at room temperature.

  • Purification and Concentration:

    • Remove the ethanol and unencapsulated siRNA by dialysis or tangential flow filtration against PBS (pH 7.4).

    • Concentrate the LNP suspension if necessary.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using DLS.

    • Determine the siRNA encapsulation efficiency using a RiboGreen assay.

Protocol 3: Assessment of Cellular Uptake of DSPE-PEG-Amine 5000-Containing Nanoparticles by Flow Cytometry

This protocol outlines a method to quantify the cellular internalization of fluorescently labeled nanoparticles.

Materials:

  • Fluorescently labeled DSPE-PEG-Amine 5000-containing nanoparticles (e.g., labeled with a fluorescent dye like Cy5)

  • Target cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Nanoparticle Treatment:

    • Prepare serial dilutions of the fluorescently labeled nanoparticles in complete cell culture medium.

    • Remove the existing medium from the cells and add the nanoparticle-containing medium. Include an untreated control group.

    • Incubate the cells for a desired period (e.g., 4, 12, or 24 hours) at 37°C in a CO₂ incubator.

  • Cell Harvesting:

    • After incubation, wash the cells twice with ice-cold PBS to remove non-internalized nanoparticles.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Flow Cytometry Analysis:

    • Centrifuge the cells and resuspend them in cold PBS.

    • Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.

    • Gate the live cell population based on forward and side scatter.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) to determine the extent of nanoparticle uptake.

Protocol 4: Quantification of Gene Knockdown by qRT-PCR

This protocol describes how to measure the reduction in target mRNA levels following transfection with siRNA-loaded nanoparticles.

Materials:

  • Cells transfected with siRNA-loaded nanoparticles

  • Untreated control cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • At a predetermined time point post-transfection (e.g., 24, 48, or 72 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up the qPCR reactions containing the cDNA template, qPCR master mix, and primers for the target gene and the housekeeping gene.

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for both the target and housekeeping genes.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the untreated controls.

    • The percentage of gene knockdown is calculated as (1 - normalized expression in treated cells) x 100%.

Visualization of Key Processes

experimental_workflow cluster_formulation Vector Formulation cluster_characterization Physicochemical Characterization cluster_biological_eval Biological Evaluation A Lipid Dissolution in Ethanol (Ionizable Lipid, DSPC, Cholesterol, DSPE-PEG-Amine) C Microfluidic Mixing A->C B siRNA Dissolution in Aqueous Buffer (pH 4.0) B->C D Particle Size & PDI (DLS) C->D E Zeta Potential (ELS) C->E F Encapsulation Efficiency (RiboGreen) C->F G Cellular Uptake (Flow Cytometry) C->G H Gene Knockdown (qRT-PCR) G->H

Fig. 1: Experimental workflow for LNP formulation and evaluation.

signaling_pathway cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking & Endosomal Escape cluster_action Mechanism of Action A LNP with DSPE-PEG-Amine B Cell Membrane A->B Interaction C Endocytosis B->C D Early Endosome C->D E Late Endosome (Acidification, pH drop) D->E F Proton Sponge Effect (Amine group protonation) E->F Triggers G Endosomal Rupture F->G Induces H siRNA Release into Cytoplasm G->H I RISC Loading H->I J Target mRNA Cleavage I->J K Gene Silencing J->K

Fig. 2: Cellular uptake and mechanism of action.

Concluding Remarks

DSPE-PEG-Amine MW 5000 is a critical component in the development of effective gene delivery vectors. Its ability to prolong circulation, coupled with the potential for surface functionalization and its role in endosomal escape, makes it a valuable tool for researchers in gene therapy and drug delivery. The protocols and data presented here provide a framework for the successful formulation, characterization, and evaluation of gene delivery systems incorporating this versatile polymer. Further optimization of formulation parameters and a deeper understanding of the interactions between these vectors and biological systems will continue to advance the field of non-viral gene delivery.

References

Application Notes and Protocols: Post-Insertion of DSPE-PEG-Amine into Pre-formed Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-insertion technique is a versatile and widely adopted method for modifying the surface of pre-formed liposomes. This approach allows for the incorporation of functionalized lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol)-Amine (DSPE-PEG-Amine), into the outer leaflet of the liposomal bilayer after their initial formulation and drug loading. This method offers significant advantages, including the ability to couple various molecules to the liposome (B1194612) surface without exposing the encapsulated cargo to potentially harsh reaction conditions.[1][2][3]

DSPE-PEG-Amine is a particularly valuable reagent for these applications. The DSPE anchor provides stable integration into the lipid bilayer, while the flexible PEG spacer reduces steric hindrance and enhances biocompatibility.[1][4][5] The terminal primary amine group serves as a reactive handle for the covalent attachment of a wide array of molecules, including targeting ligands (antibodies, peptides), imaging agents, and other functional moieties, enabling the development of sophisticated drug delivery systems.[6][7]

These application notes provide a detailed protocol for the post-insertion of DSPE-PEG-Amine into pre-formed liposomes, along with expected quantitative outcomes and key characterization methods.

Experimental Workflow Overview

The post-insertion process involves the incubation of pre-formed liposomes with a micellar solution of DSPE-PEG-Amine. The spontaneous transfer of the DSPE-PEG-Amine from the micelles into the liposomal membrane is a time and temperature-dependent process.[8][9]

G cluster_0 Preparation cluster_1 Post-Insertion cluster_2 Purification cluster_3 Characterization Pre-formed Liposomes Pre-formed Liposomes Incubation Incubation Pre-formed Liposomes->Incubation DSPE-PEG-Amine Micelles DSPE-PEG-Amine Micelles DSPE-PEG-Amine Micelles->Incubation Removal of unincorporated micelles Removal of unincorporated micelles Incubation->Removal of unincorporated micelles Characterized Liposomes Characterized Liposomes Removal of unincorporated micelles->Characterized Liposomes

Caption: Workflow for the post-insertion of DSPE-PEG-Amine into pre-formed liposomes.

Experimental Protocols

Materials
  • Pre-formed liposomes (e.g., composed of DSPC/Cholesterol)

  • DSPE-PEG(2000)-Amine

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Chloroform (B151607) or methylene (B1212753) chloride

  • Nitrogen gas stream or rotary evaporator

  • Water bath or incubator

  • Dialysis membrane (e.g., 10-50 kDa MWCO) or size exclusion chromatography (SEC) column

Protocol 1: Preparation of DSPE-PEG-Amine Micelles
  • Dissolve the desired amount of DSPE-PEG-Amine in chloroform or methylene chloride in a round-bottom flask.[10][11]

  • Evaporate the organic solvent under a gentle stream of nitrogen gas or using a rotary evaporator to form a thin lipid film on the bottom of the flask.

  • Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) at a temperature above the phase transition temperature of the lipid for at least 30 minutes. The concentration should be well above the critical micelle concentration (CMC) of the DSPE-PEG-Amine.

  • Vortex the solution intermittently to ensure complete hydration and formation of a clear micellar solution.

Protocol 2: Post-Insertion of DSPE-PEG-Amine into Liposomes
  • Add the DSPE-PEG-Amine micelle solution to the pre-formed liposome suspension. The final concentration of DSPE-PEG-Amine is typically between 1-10 mol% of the total liposomal lipid.

  • Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C for DSPC-based liposomes) for 30-60 minutes.[10][11] Incubation time and temperature can be optimized to achieve the desired insertion efficiency.

  • Allow the mixture to cool to room temperature.

Protocol 3: Purification of Post-Inserted Liposomes
  • To remove unincorporated DSPE-PEG-Amine micelles, purify the liposome suspension using dialysis or size exclusion chromatography.[10]

  • Dialysis: Transfer the liposome suspension to a dialysis cassette and dialyze against the hydration buffer for at least 8 hours, with several buffer changes.

  • Size Exclusion Chromatography (SEC): Apply the liposome suspension to an SEC column (e.g., Sepharose CL-4B) and elute with the hydration buffer. Collect the fractions containing the liposomes, which will elute in the void volume, separate from the smaller micelles.

Characterization of DSPE-PEG-Amine Modified Liposomes

The successful incorporation of DSPE-PEG-Amine into the liposomes can be confirmed by various analytical techniques.

Quantitative Data Summary

The following table summarizes typical changes observed in liposome properties after the post-insertion of DSPE-PEG derivatives. The exact values will depend on the initial liposome composition, size, and the concentration of the inserted lipid.

ParameterMethodTypical Change after Post-InsertionReference(s)
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)Increase of 5-20 nm[9]
Zeta Potential Electrophoretic Light Scattering (ELS)Shift towards a more neutral or slightly positive value[8][12]
Insertion Efficiency Fluorescence-based assays, HPLC70-95%
Surface PEG Density ELISA, Iodine Spectrophotometric AssayDependent on initial incubation concentration[12][13]

Logical Relationship of Post-Insertion Parameters

The efficiency and outcome of the post-insertion process are influenced by several key factors.

G Incubation Temperature Incubation Temperature Insertion Efficiency Insertion Efficiency Incubation Temperature->Insertion Efficiency Incubation Time Incubation Time Incubation Time->Insertion Efficiency Liposome Composition Liposome Composition Liposome Composition->Insertion Efficiency PEG-Lipid Anchor PEG-Lipid Anchor PEG-Lipid Anchor->Insertion Efficiency Liposome Stability Liposome Stability Insertion Efficiency->Liposome Stability Surface Functionality Surface Functionality Insertion Efficiency->Surface Functionality

Caption: Factors influencing the post-insertion process and its outcomes.

Applications and Further Modifications

Liposomes functionalized with DSPE-PEG-Amine serve as a versatile platform for targeted drug delivery and diagnostic applications.[7] The primary amine group can be readily conjugated to various ligands using well-established bioconjugation chemistries, such as N-hydroxysuccinimide (NHS) ester chemistry.[10][11]

Signaling Pathway for Amine-Reactive Conjugation

The terminal amine group on the post-inserted DSPE-PEG-Amine provides a nucleophilic center for reaction with electrophilic groups, such as NHS esters, to form stable amide bonds.

G Liposome-PEG-NH2 Liposome-PEG-NH₂ Conjugation Nucleophilic Attack Liposome-PEG-NH2->Conjugation Ligand-NHS Ligand-NHS Ester Ligand-NHS->Conjugation Targeted Liposome Liposome-PEG-NH-CO-Ligand Conjugation->Targeted Liposome NHS NHS Leaving Group Conjugation->NHS

Caption: Amine-reactive conjugation to functionalized liposomes.

Conclusion

The post-insertion of DSPE-PEG-Amine into pre-formed liposomes is a straightforward and effective method for introducing reactive amine functionalities onto the liposome surface. This technique facilitates the development of targeted and multifunctional nanocarriers for a wide range of biomedical applications. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to successfully implement this valuable technology.

References

Application Notes and Protocols: Bioconjugation of DSPE-PEG-Amine with Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the bioconjugation chemistry involving 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) and its derivatives with antibodies. The protocols outlined below are intended to serve as a guide for the covalent attachment of antibodies to lipid nanoparticles, such as liposomes and micelles, for applications in targeted drug delivery, diagnostics, and bio-imaging.

Introduction

The functionalization of lipid nanoparticles with antibodies or antibody fragments enables specific targeting to cells or tissues that overexpress the corresponding antigen. This active targeting strategy can significantly enhance therapeutic efficacy while minimizing off-target side effects. DSPE-PEG provides a flexible and biocompatible linker that extends from the nanoparticle surface, making the conjugated antibody accessible for antigen binding. The terminal amine group on DSPE-PEG-Amine serves as a versatile reactive handle for various conjugation strategies.

This document details several common bioconjugation chemistries utilizing DSPE-PEG derivatives to achieve stable antibody conjugation.

Key Bioconjugation Chemistries

The primary strategies for conjugating antibodies to DSPE-PEG lipids involve the reaction of a functional group on the distal end of the PEG with a reactive group on the antibody. While DSPE-PEG-Amine itself can be used, it is often derivatized to facilitate more specific and efficient reactions. The most common approaches include:

  • Amine-Reactive Crosslinking (via NHS-Ester Chemistry): DSPE-PEG can be functionalized with an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.[1][2][3][4][]

  • Thiol-Reactive Crosslinking (via Maleimide (B117702) Chemistry): DSPE-PEG can be functionalized with a maleimide group. This group specifically reacts with free sulfhydryl (thiol) groups on the antibody, often found in hinge regions or introduced through chemical modification, to form a stable thioether bond.[6][7][8][9][10][11][12][13]

  • Hydrazone Ligation: DSPE-PEG can be functionalized with a hydrazide or an aldehyde/ketone. These groups react to form a hydrazone bond, which can be designed to be stable at physiological pH but labile under acidic conditions, such as those found in endosomes.[14][15][16][17][18]

  • Click Chemistry: This approach involves the use of bio-orthogonal reactive groups, such as azides and alkynes, for highly specific and efficient conjugation.[19][20][21] DSPE-PEG can be functionalized with one of these groups, and the antibody with the corresponding partner.

Quantitative Data Summary

The choice of conjugation strategy can influence the number of antibodies conjugated per nanoparticle and the overall stability and functionality of the resulting immunoliposome. The following table summarizes typical quantitative data from various studies.

ParameterNHS-Ester ChemistryMaleimide ChemistryHydrazone LigationReference(s)
Antibody Molecules per Liposome (B1194612) ~6-15~50-173Data not readily available[2][10][12]
Conjugation Efficiency Variable, can be affected by hydrolysis of NHS esterHigh (e.g., ~95% with optimized ratios)Generally efficient[2][9]
Typical Molar Ratio (Lipid:Antibody) 6:1 (micelle to antibody)3:1 (lipid to protein) or 26:1 (maleimide to thiol)1:2 (ligand to dried lipid film)[2][3][9][11]
Reaction pH 7.0-8.5Neutral pH~7.4[1][3][16]
Reaction Time 1-4 hours1.5-8 hoursOvernight[2][3][11][12][16]

Experimental Protocols

Below are detailed protocols for the most common DSPE-PEG-Antibody conjugation methods.

Protocol 1: Antibody Conjugation via NHS-Ester Chemistry

This protocol describes the conjugation of an antibody to pre-formed liposomes using the post-insertion method with DSPE-PEG-NHS.[2][3]

Materials:

  • Pre-formed liposomes

  • DSPE-PEG(2000)-NHS

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • mPEG(2000)-DSPE

  • Chloroform (B151607)

  • Nitrogen gas stream or rotary evaporator

  • Bath sonicator

  • Quenching solution (e.g., 1 M Glycine or Tris buffer)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of DSPE-PEG-NHS Micelles: a. In a clean glass vial, dissolve a specific amount of DSPE-PEG(2000)-NHS in chloroform. b. Dry the chloroform under a gentle stream of nitrogen gas or using a rotary evaporator to form a thin lipid film. c. Rehydrate the lipid film with PBS (pH 7.4) to a desired concentration. d. Bath sonicate the suspension for 5 minutes to form micelles.

  • Conjugation Reaction: a. Immediately add the antibody solution to the DSPE-PEG-NHS micelle suspension. A typical molar ratio is 6:1 (micelle to antibody).[2] b. Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.[2]

  • Quenching the Reaction: a. Add a quenching solution (e.g., glycine) to the reaction mixture to cap any unreacted NHS esters.[2]

  • Preparation of mPEG-DSPE Micelles (for post-insertion): a. In a separate vial, dissolve mPEG(2000)-DSPE in chloroform. b. Form a thin lipid film by evaporating the chloroform. c. Rehydrate the film with PBS (pH 7.4) and sonicate to form micelles.

  • Post-Insertion: a. Mix the antibody-conjugated DSPE-PEG micelles with the mPEG-DSPE micelles. b. Add the pre-formed liposomes to the micelle mixture. c. Incubate at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for 1-2 hours.

  • Purification: a. Remove unconjugated antibody and other small molecules by dialysis against PBS (pH 7.4).

Workflow Diagram:

NHS_Ester_Conjugation cluster_prep Micelle Preparation cluster_conjugation Conjugation cluster_post_insertion Post-Insertion cluster_purification Purification DSPE_NHS DSPE-PEG-NHS in Chloroform Dry_NHS Dry to form lipid film DSPE_NHS->Dry_NHS Hydrate_NHS Rehydrate with PBS & Sonicate Dry_NHS->Hydrate_NHS NHS_Micelles DSPE-PEG-NHS Micelles Hydrate_NHS->NHS_Micelles Mix_React Mix and Incubate (RT, 4h) NHS_Micelles->Mix_React Antibody Antibody Solution Antibody->Mix_React Quench Quench Reaction Mix_React->Quench Ab_Micelles Antibody-Conjugated Micelles Quench->Ab_Micelles Incubate_PI Incubate at 60°C Ab_Micelles->Incubate_PI Preformed_Liposomes Pre-formed Liposomes Preformed_Liposomes->Incubate_PI Immunoliposomes Immunoliposomes Incubate_PI->Immunoliposomes Dialysis Dialysis Immunoliposomes->Dialysis Purified_Product Purified Immunoliposomes Dialysis->Purified_Product

Caption: NHS-Ester Conjugation Workflow.

Protocol 2: Antibody Conjugation via Maleimide Chemistry

This protocol is suitable for antibodies or antibody fragments that have available sulfhydryl groups.[11][12]

Materials:

  • Pre-formed liposomes

  • DSPE-PEG(2000)-Maleimide

  • Antibody or antibody fragment with free sulfhydryl groups

  • Reducing agent (e.g., TCEP), if needed to generate free thiols

  • Degassed, nitrogen-purged buffers (e.g., PBS with EDTA, pH ~7.0)

  • Chloroform

  • Nitrogen gas stream or rotary evaporator

  • Bath sonicator

  • Dialysis cassette

Procedure:

  • Antibody Preparation (if necessary): a. If the antibody does not have free sulfhydryl groups, they can be generated by reducing disulfide bonds in the hinge region using a mild reducing agent like TCEP. b. Incubate the antibody with TCEP (e.g., 10:1 molar ratio of TCEP:antibody) for 30 minutes at room temperature.[] c. Remove excess TCEP using a desalting column.

  • Preparation of DSPE-PEG-Maleimide Micelles: a. Dissolve DSPE-PEG(2000)-Maleimide in chloroform. b. Create a thin lipid film by evaporating the solvent. c. Hydrate the film with a degassed buffer (e.g., PBS with EDTA, pH ~7.0) and sonicate to form micelles.

  • Conjugation Reaction: a. Under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols, mix the thiolated antibody with the DSPE-PEG-Maleimide micelles. A typical molar ratio of lipid to protein is 3:1.[11] b. Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C with gentle mixing.[7][11]

  • Post-Insertion: a. Add the antibody-conjugated micelles to the pre-formed liposomes. b. Incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1-2 hours.

  • Purification: a. Purify the resulting immunoliposomes by dialysis or size exclusion chromatography to remove unconjugated components.

Workflow Diagram:

Maleimide_Conjugation cluster_ab_prep Antibody Preparation cluster_micelle_prep Micelle Preparation cluster_conjugation Conjugation cluster_post_insertion Post-Insertion cluster_purification Purification Antibody Antibody Reduce_Ab Reduce with TCEP (optional) Antibody->Reduce_Ab Purify_Ab Desalt Reduce_Ab->Purify_Ab Thiolated_Ab Thiolated Antibody Purify_Ab->Thiolated_Ab Mix_React Mix and Incubate (RT, 2-8h) Thiolated_Ab->Mix_React DSPE_Mal DSPE-PEG-Maleimide in Chloroform Dry_Mal Dry to form lipid film DSPE_Mal->Dry_Mal Hydrate_Mal Rehydrate with degassed buffer & Sonicate Dry_Mal->Hydrate_Mal Mal_Micelles Maleimide Micelles Hydrate_Mal->Mal_Micelles Mal_Micelles->Mix_React Ab_Micelles Antibody-Conjugated Micelles Mix_React->Ab_Micelles Incubate_PI Incubate at 60°C Ab_Micelles->Incubate_PI Preformed_Liposomes Pre-formed Liposomes Preformed_Liposomes->Incubate_PI Immunoliposomes Immunoliposomes Incubate_PI->Immunoliposomes Purification Dialysis or SEC Immunoliposomes->Purification Purified_Product Purified Immunoliposomes Purification->Purified_Product

Caption: Maleimide-Thiol Conjugation Workflow.

Characterization of Antibody-Conjugated Nanoparticles

After conjugation and purification, it is crucial to characterize the immunoliposomes to ensure successful conjugation and functionality.

Recommended Characterization Techniques:

  • Size and Zeta Potential: Dynamic Light Scattering (DLS) can be used to determine the size distribution and surface charge of the nanoparticles. An increase in size after antibody conjugation can be an initial indicator of success.[12][23]

  • Quantification of Conjugated Antibody:

    • Protein Assays: BCA or Bradford assays can be used to quantify the amount of protein associated with the liposomes after purification.

    • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the conjugated antibody and assess conjugation efficiency.[9]

  • Antigen Binding Activity:

    • ELISA: An enzyme-linked immunosorbent assay can be used to confirm that the conjugated antibody retains its ability to bind to its target antigen.[16]

    • Flow Cytometry: If the target antigen is on the surface of cells, flow cytometry can be used to assess the binding of the immunoliposomes to target cells.

    • Surface Plasmon Resonance (SPR): SPR can provide quantitative data on the binding kinetics of the immunoliposomes to the target antigen.

Signaling Pathways and Logical Relationships

The underlying principle of these conjugation methods is the formation of a stable covalent bond between the DSPE-PEG lipid and the antibody. The choice of chemistry depends on the available functional groups on the antibody and the desired properties of the final conjugate.

Conjugation_Logic DSPE_PEG_Amine DSPE-PEG-Amine NHS_Ester DSPE-PEG-NHS DSPE_PEG_Amine->NHS_Ester Derivatization Maleimide DSPE-PEG-Maleimide DSPE_PEG_Amine->Maleimide Derivatization Hydrazide DSPE-PEG-Hydrazide DSPE_PEG_Amine->Hydrazide Derivatization Antibody Antibody Lysine Primary Amines (e.g., Lysine) Antibody->Lysine Thiol Sulfhydryls (e.g., Cysteine) Antibody->Thiol Aldehyde Aldehydes/Ketones Antibody->Aldehyde Oxidation Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond Thioether_Bond Stable Thioether Bond Maleimide->Thioether_Bond Hydrazone_Bond pH-sensitive Hydrazone Bond Hydrazide->Hydrazone_Bond Lysine->Amide_Bond Thiol->Thioether_Bond Aldehyde->Hydrazone_Bond

Caption: Logic of DSPE-PEG-Antibody Conjugation.

Conclusion

The bioconjugation of antibodies to DSPE-PEG functionalized nanoparticles is a powerful strategy for developing targeted drug delivery systems. The choice of conjugation chemistry should be carefully considered based on the specific antibody, the desired stability of the linkage, and the overall goals of the research. The protocols and information provided in these application notes serve as a starting point for the successful development and characterization of immunoliposomes.

References

Application Notes and Protocols for DSPE-PEG-Amine MW 5000 in Long-Circulating Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-PEG-Amine MW 5000) is a high-molecular-weight, amine-terminated polyethylene (B3416737) glycol (PEG) lipid derivative crucial for the development of long-circulating nanoparticles.[1][2][3] Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG chain, facilitates its incorporation into the lipid bilayer of nanoparticles such as liposomes and micelles.[2][4] The extensive PEG shield minimizes opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation time and enhancing the accumulation of therapeutic payloads at target sites through the enhanced permeability and retention (EPR) effect.[5] The terminal amine group provides a versatile handle for the covalent conjugation of targeting ligands, imaging agents, or additional therapeutic molecules.[2][3]

Key Properties of DSPE-PEG-Amine MW 5000

PropertyDescriptionSource
Molecular Weight ~5900 Da (average, due to PEG polydispersity)[6]
Chemical Formula C₂₆₈H₅₃₈N₃O₁₂₂P (average)[7]
Appearance White to off-white solid[8]
Solubility Soluble in chloroform (B151607), methylene (B1212753) chloride, DMF, and DMSO. Forms micelles or liposomes in aqueous solutions.[3][8]
Storage -20°C in a dry, sealed container.[6][7][8]
Purity Typically >95%[6]
Functionality Terminal primary amine group for conjugation.[1][2]

Applications in Long-Circulating Nanoparticles

The primary application of DSPE-PEG-Amine MW 5000 is in the surface modification of nanoparticles to achieve prolonged circulation times. The long PEG 5000 chain creates a dense hydrophilic layer that sterically hinders the adsorption of plasma proteins, a process known as opsonization, which would otherwise mark the nanoparticles for rapid clearance by the immune system.[5][9]

Advantages of using DSPE-PEG-Amine MW 5000:

  • Extended Circulation Half-Life: Significantly increases the time nanoparticles remain in the bloodstream, allowing for greater opportunity to reach the target tissue.[5][8]

  • Reduced Immunogenicity: The "stealth" properties imparted by the PEG layer can reduce the immune response to the nanoparticle formulation.

  • Versatile Conjugation Chemistry: The terminal amine group allows for straightforward conjugation of various molecules, such as antibodies, peptides, or small molecules, for targeted drug delivery.[2][3]

  • Improved Drug Solubility: The amphiphilic nature of DSPE-PEG can aid in the solubilization and formulation of poorly water-soluble drugs.[3][10]

Experimental Protocols

Protocol 1: Formulation of Long-Circulating Liposomes using the Lipid Film Hydration Method

This protocol describes the preparation of liposomes incorporating DSPE-PEG-Amine MW 5000 for extended circulation.

Materials:

  • Primary lipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-PEG-Amine MW 5000

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary lipid, cholesterol, and DSPE-PEG-Amine MW 5000 in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (Lipid:Cholesterol:DSPE-PEG-Amine), but this should be optimized for the specific application.

    • If encapsulating a lipophilic drug, add it to the organic solvent mixture at this stage.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[11]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer.[11] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • The hydration temperature should be above the phase transition temperature (Tc) of the primary lipid (e.g., >55°C for DSPC).

    • Agitate the flask gently to allow for the self-assembly of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a heated extruder. The extrusion should also be performed above the Tc of the lipids.

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

  • Sterilization:

    • Sterilize the final liposome (B1194612) formulation by passing it through a 0.22 µm syringe filter.

Protocol 2: Characterization of DSPE-PEG-Amine MW 5000 Nanoparticles

1. Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration.[11]

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Expected Results: A monodisperse population (PDI < 0.2) with a size appropriate for the intended application (typically 80-200 nm for passive targeting). The zeta potential is expected to be near neutral due to the shielding effect of the PEG layer.[11]

2. Nanoparticle Concentration and Stability:

  • Method: Nanoparticle Tracking Analysis (NTA).

  • Procedure:

    • Dilute the nanoparticle suspension and inject it into the NTA instrument.

    • The instrument will measure the concentration of particles and their size distribution.

    • To assess stability, incubate the nanoparticles in relevant biological media (e.g., serum-containing media) and monitor changes in size and concentration over time.[9]

3. Surface Modification Confirmation (Amine Group Availability):

  • Method: Trinitrobenzene Sulfonic Acid (TNBSA) Assay.[10]

  • Procedure:

    • The TNBSA assay quantifies the number of primary amine groups on the surface of the nanoparticles.[10]

    • React a known concentration of the nanoparticle suspension with TNBSA reagent.

    • Measure the absorbance at a specific wavelength (e.g., 335 nm).

    • Compare the results to a standard curve generated with a known amine-containing compound to determine the concentration of accessible amine groups.

Visualizations

Nanoparticle_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_output Final Product A Lipids (DSPC, Cholesterol) + DSPE-PEG-Amine 5000 + Lipophilic Drug D Dissolution A->D B Organic Solvent (e.g., Chloroform) B->D C Aqueous Buffer + Hydrophilic Drug F Hydration (MLV Formation) C->F E Rotary Evaporation (Lipid Film Formation) D->E E->F G Extrusion (Size Reduction) F->G H Purification (e.g., Dialysis) G->H I Long-Circulating Nanoparticles H->I

Caption: Workflow for creating long-circulating nanoparticles using the lipid film hydration method.

PEGylation_Mechanism cluster_unpegylated Unmodified Nanoparticle cluster_pegylated PEGylated Nanoparticle NP1 Nanoparticle Opsonin Opsonin (Protein) NP1->Opsonin Opsonization Macrophage Macrophage Opsonin->Macrophage Phagocytosis NP2 Nanoparticle +DSPE-PEG Circulation Long Circulation NP2->Circulation Evades Phagocytosis

Caption: Mechanism of PEGylation for achieving long circulation of nanoparticles.

References

Troubleshooting & Optimization

troubleshooting DSPE-PEG-Amine liposome aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues commonly encountered during the formulation and handling of DSPE-PEG-Amine liposomes.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Amine and why is it used in liposome (B1194612) formulations?

A1: DSPE-PEG-Amine is a phospholipid-polyethylene glycol conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a polyethylene (B3416737) glycol (PEG) chain that is terminated with a primary amine group (-NH2). The DSPE portion anchors the molecule within the liposome's lipid bilayer, while the hydrophilic PEG chain extends into the aqueous environment, providing a "stealth" characteristic that helps reduce clearance by the immune system and prevent aggregation through steric hindrance. The terminal amine group serves as a reactive handle for conjugating targeting ligands, drugs, or imaging agents to the liposome surface.[1]

Q2: What are the primary causes of DSPE-PEG-Amine liposome aggregation?

A2: Aggregation of DSPE-PEG-Amine liposomes is often a result of insufficient repulsive forces between particles. The primary causes include:

  • Electrostatic Interactions: The terminal amine group is cationic at acidic to neutral pH. If not properly buffered, or if interacting with anionic components, it can lead to electrostatic attraction and aggregation.

  • Inadequate PEGylation: An insufficient concentration of DSPE-PEG-Amine on the liposome surface may not provide enough steric hindrance to prevent aggregation.[1][2]

  • High Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation. Divalent cations (e.g., Ca²⁺, Mg²⁺) are particularly effective at inducing aggregation.[3]

  • Suboptimal pH: The pH of the formulation buffer can significantly impact the protonation state of the terminal amine group and thus the surface charge of the liposomes, influencing their stability.

  • Improper Storage: Storing liposomes at temperatures near their lipid phase transition temperature can lead to instability and aggregation.[2]

Q3: What is a typical molar ratio of DSPE-PEG-Amine to use in a liposomal formulation?

A3: For optimal stability and to provide sufficient reactive sites for conjugation, a DSPE-PEG-Amine concentration of 1-10 mol% of the total lipid composition is commonly used. The exact percentage may need to be optimized based on the specific application, the other lipids in the formulation, and the nature of the molecule to be conjugated. Higher concentrations can sometimes lead to the formation of micelles instead of liposomes.[1]

Troubleshooting Guide

Problem: My DSPE-PEG-Amine liposome suspension shows visible aggregation or an increase in particle size over time.

Below is a step-by-step guide to help you identify and resolve the cause of aggregation.

Is the pH of your buffer appropriate?

The primary amine group on DSPE-PEG-Amine has a pKa that is typically in the physiological to slightly basic range. At pH values below the pKa, the amine group will be protonated (-NH3+), imparting a positive charge to the liposome surface.

  • Recommendation: Prepare your liposomes in a buffer with a pH that ensures a sufficiently high positive zeta potential to promote electrostatic repulsion. A common starting point is a pH between 6.5 and 7.4. Avoid buffers that contain free amines, such as Tris, as they can react with the DSPE-PEG-Amine or interfere with conjugation reactions.[4]

Is the ionic strength of your buffer too high?

High salt concentrations can shield the surface charge of your liposomes, leading to aggregation. Divalent cations are particularly problematic.

  • Recommendation: If possible, reduce the salt concentration of your buffer. If you observe aggregation in the presence of divalent cations, consider using a chelating agent like EDTA in your buffer to minimize their effect. Studies have shown that increasing the molar ratio of DSPE-PEG can improve stability in the presence of divalent cations.[3]

Table 1: Influence of pH and Ionic Strength on DSPE-PEG-Amine Liposome Stability

ParameterConditionExpected Zeta PotentialAggregation RiskRecommendation
pH Acidic (e.g., pH < 6)Highly PositiveLow (if ionic strength is low)Ensure compatibility with other formulation components.
Neutral (e.g., pH 7.0-7.4)Moderately PositiveModerateA good starting point for many applications.
Basic (e.g., pH > 8)Approaching NeutralHighAvoid unless required for a specific application.
Ionic Strength Low (e.g., < 50 mM monovalent salt)Higher MagnitudeLowIdeal for maintaining electrostatic repulsion.
High (e.g., > 150 mM monovalent salt)Lower MagnitudeHighReduce salt concentration if aggregation is observed.
Presence of Divalent Cations (e.g., Ca²⁺, Mg²⁺)Significantly ReducedVery HighUse a chelator (e.g., EDTA) or increase DSPE-PEG-Amine concentration.

Is there enough DSPE-PEG-Amine to provide steric stability?

The PEG chains on the liposome surface create a physical barrier that prevents liposomes from getting too close to one another. If the concentration is too low, this steric barrier may be insufficient.

  • Recommendation: A common starting point for DSPE-PEG lipids is 5 mol%.[2] If aggregation persists and other factors have been ruled out, consider increasing the molar percentage of DSPE-PEG-Amine in your formulation. Studies have shown that for DSPC-based liposomes, aggregation was completely prevented with 2 mol% of DSPE-PEG2000.[1]

Table 2: Recommended DSPE-PEG-Amine Concentration

Molar % of DSPE-PEG-AmineExpected StabilityNotes
< 2 mol%May be insufficient for steric stabilization.Increased risk of aggregation, especially in high ionic strength buffers.
2 - 5 mol%Generally provides good stability for many formulations.A common starting range for optimization.
5 - 10 mol%Enhanced stability, especially in the presence of divalent cations.Higher concentrations may be needed for dense surface functionalization.
> 10 mol%May lead to the formation of micelles instead of liposomes.Carefully characterize the resulting nanoparticles.

Was the liposome preparation method performed correctly?

Issues during the preparation process can lead to the formation of unstable liposomes that are prone to aggregation.

  • Recommendation: The thin-film hydration method followed by extrusion is a robust and widely used technique for preparing unilamellar liposomes with a controlled size. Ensure the lipid film is completely dry before hydration and that the extrusion is performed at a temperature above the phase transition temperature of all lipid components.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Amine Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a general method for preparing DSPE-PEG-Amine containing liposomes.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG-Amine

  • Chloroform or a 2:1 chloroform:methanol mixture

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG-Amine at a 55:40:5 molar ratio) in the organic solvent in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane.

    • Transfer the MLV suspension to a syringe and pass it through the extruder membrane into a second syringe.

    • Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution.

    • The resulting translucent suspension contains small unilamellar vesicles (SUVs).

  • Storage:

    • Store the prepared liposomes at 4°C. Avoid freezing unless a suitable cryoprotectant is used.

Protocol 2: Characterization of Liposome Size and Zeta Potential

Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI):

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.

  • Transfer the sample to a clean cuvette.

  • Measure the particle size and PDI using a DLS instrument. A PDI value below 0.2 is generally indicative of a monodisperse population.

Zeta Potential Measurement:

  • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for an accurate measurement.

  • Transfer the sample to a zeta potential cell.

  • Measure the zeta potential using an appropriate instrument. A zeta potential of at least ±20 mV is generally considered to indicate a stable suspension.[2]

Protocol 3: Quantification of Surface Amine Groups using the TNBSA Assay

This colorimetric assay can be used to quantify the number of primary amine groups on the surface of your liposomes.

Materials:

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.5

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution (e.g., 0.01% w/v in the bicarbonate buffer, freshly prepared)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 1 N Hydrochloric Acid (HCl)

  • Amine-containing standard (e.g., glycine)

Procedure:

  • Prepare a standard curve using known concentrations of the amine-containing standard in the bicarbonate buffer.

  • In separate tubes, add 0.5 mL of your liposome suspension and each standard concentration.

  • Add 0.25 mL of the 0.01% TNBSA solution to each tube and mix well.

  • Incubate the tubes at 37°C for 2 hours.

  • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.

  • Measure the absorbance of each solution at 335 nm.

  • Determine the concentration of amine groups in your liposome sample by comparing its absorbance to the standard curve.[4][5][6][7]

Visual Troubleshooting Guides

Troubleshooting_Workflow Troubleshooting DSPE-PEG-Amine Liposome Aggregation start Aggregation Observed check_formulation Step 1: Check Formulation - pH - Ionic Strength - Buffer Components start->check_formulation adjust_ph Adjust pH to 6.5-7.4 check_formulation->adjust_ph pH incorrect? reduce_salt Reduce Salt Concentration (< 50 mM) check_formulation->reduce_salt High Ionic Strength? add_chelator Add Chelator (EDTA) for Divalent Cations check_formulation->add_chelator Divalent Cations Present? check_peg Step 2: Check DSPE-PEG-Amine Molar Percentage check_formulation->check_peg Formulation OK adjust_ph->check_peg reduce_salt->check_peg add_chelator->check_peg increase_peg Increase Molar % of DSPE-PEG-Amine (2-10%) check_peg->increase_peg Molar % too low? check_protocol Step 3: Review Preparation Protocol check_peg->check_protocol Molar % OK increase_peg->check_protocol optimize_protocol Optimize Protocol: - Ensure complete solvent removal - Extrude above lipid Tm check_protocol->optimize_protocol Protocol Issue? stable_liposomes Stable Liposomes check_protocol->stable_liposomes Protocol OK optimize_protocol->stable_liposomes

Caption: A workflow diagram for troubleshooting DSPE-PEG-Amine liposome aggregation.

Aggregation_Causes Interplay of Factors Leading to Liposome Aggregation Aggregation Liposome Aggregation Reduced_Repulsion Reduced Inter-particle Repulsion Reduced_Repulsion->Aggregation Low_Zeta Low Zeta Potential Low_Zeta->Reduced_Repulsion Insufficient_Steric_Hindrance Insufficient Steric Hindrance Insufficient_Steric_Hindrance->Reduced_Repulsion High_Ionic_Strength High Ionic Strength High_Ionic_Strength->Low_Zeta Charge Screening Inappropriate_pH Inappropriate pH Inappropriate_pH->Low_Zeta Amine Deprotonation Low_PEG_Amine Low [DSPE-PEG-Amine] Low_PEG_Amine->Insufficient_Steric_Hindrance

Caption: Factors contributing to the aggregation of DSPE-PEG-Amine liposomes.

References

optimizing DSPE-PEG-Amine conjugation efficiency for proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing DSPE-PEG-Amine conjugation to proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during the conjugation process.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my protein conjugation efficiency unexpectedly low?

Answer: Low conjugation efficiency is a frequent challenge with several potential causes. The primary factors to investigate are related to reaction conditions, reagent quality, and the protein itself.

  • Suboptimal pH: The reaction between the NHS ester of DSPE-PEG and the primary amines on your protein is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1][2][3] At lower pH values, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is prone to rapid hydrolysis, reducing the amount available to react with the protein.[1][2][3][4]

  • Presence of Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines that will compete with your protein for reaction with the DSPE-PEG-NHS, significantly lowering the conjugation efficiency.[5] It is crucial to use amine-free buffers like PBS (phosphate-buffered saline) or bicarbonate buffer.[2][6]

  • Hydrolysis of DSPE-PEG-NHS: The NHS ester is moisture-sensitive and can hydrolyze over time. It is essential to use fresh or properly stored (desiccated at -20°C) DSPE-PEG-NHS for each experiment.[5] Additionally, once dissolved, aqueous solutions of NHS esters should be used immediately.[1]

  • Incorrect Molar Ratio: An insufficient molar excess of DSPE-PEG-NHS over the protein can lead to low conjugation. An empirical starting point is often an 8-fold molar excess of the NHS ester.[1][3] However, this may require optimization depending on the specific protein and desired degree of labeling.[1]

  • Low Reactant Concentrations: Very dilute solutions can slow down the reaction kinetics. The optimal protein concentration for labeling is generally in the range of 1-10 mg/mL.[1]

To address low efficiency, verify the pH of your reaction buffer, perform a buffer exchange to an amine-free buffer if necessary, use fresh, high-quality DSPE-PEG-NHS, and consider optimizing the molar ratio of reactants.

Question 2: I'm observing protein aggregation or precipitation during or after the conjugation reaction. What could be the cause?

Answer: Protein aggregation can occur for several reasons, often related to changes in the protein's surface properties or the experimental conditions.

  • Excessive Conjugation: High levels of PEGylation can alter the protein's surface charge and hydrophobicity, leading to aggregation. This can be controlled by reducing the molar excess of DSPE-PEG-NHS or shortening the reaction time.

  • Use of Organic Solvents: DSPE-PEG-NHS is often first dissolved in a small amount of an organic solvent like DMSO or DMF before being added to the aqueous protein solution.[1][2] Adding too large a volume of the organic solvent can denature the protein. Ensure the final concentration of the organic solvent is low (typically under 10% v/v).

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can impact protein stability. Ensure your chosen buffer is one in which your protein is known to be stable.

  • Temperature: While reactions are often performed at room temperature, some proteins are more stable at 4°C.[5] Performing the reaction at a lower temperature for a longer duration (e.g., overnight) can sometimes mitigate aggregation.[2][5]

To resolve aggregation issues, try optimizing the degree of labeling, minimize the amount of organic solvent used, ensure optimal buffer conditions for your specific protein, and consider lowering the reaction temperature.

Question 3: My conjugation results are inconsistent between experiments. How can I improve reproducibility?

Answer: Inconsistent results often stem from variations in reagent handling and experimental setup.

  • Reagent Stability: As mentioned, the DSPE-PEG-NHS reagent is sensitive to hydrolysis. Ensure consistent storage conditions and handle the reagent quickly when preparing solutions.[5] Avoid repeated freeze-thaw cycles of stock solutions.[6]

  • pH Control: Small shifts in the pH of the reaction buffer can significantly impact efficiency.[2][7] Always use a freshly prepared buffer and verify the pH with a calibrated meter before each experiment.[5] During large-scale reactions, the hydrolysis of the NHS ester can lead to a drop in pH; in such cases, monitoring the pH or using a more concentrated buffer may be necessary.[2][3]

  • Precise Reagent Addition: Ensure accurate and consistent measurement of both the protein and DSPE-PEG-NHS solutions. When adding the DSPE-PEG-NHS (often dissolved in DMSO/DMF), add it slowly while gently stirring the protein solution to ensure uniform mixing and avoid localized high concentrations that could lead to protein precipitation.

To enhance reproducibility, meticulous handling of reagents, precise pH control, and consistent execution of the reaction setup are paramount.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer and pH for DSPE-PEG-Amine conjugation to proteins?

A1: The optimal reaction pH is between 8.3 and 8.5 to ensure the protein's primary amine groups are deprotonated and highly reactive while minimizing rapid hydrolysis of the NHS ester.[1][2][3] Amine-free buffers are mandatory. Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer adjusted to the optimal pH.[2][6] Buffers like Tris or glycine must be avoided as they will compete in the reaction.[5]

Q2: How should I prepare and store the DSPE-PEG-NHS reagent?

A2: DSPE-PEG-NHS should be stored as a solid, desiccated at -20°C.[5] For use, it is typically dissolved in a small amount of anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][6] It is critical to use high-quality, amine-free DMF.[1][2] Aqueous solutions of the NHS ester are not stable and should be used immediately after preparation.[1] Stock solutions in anhydrous DMF can be stored for 1-2 months at -20°C.[1][3]

Q3: What molar ratio of DSPE-PEG-NHS to protein should I use?

A3: The ideal molar ratio depends on the number of available amines on your protein and the desired degree of PEGylation. A common starting point for mono-labeling is an 8- to 10-fold molar excess of DSPE-PEG-NHS to the protein.[1][3] However, optimization is often necessary. Higher ratios can be used to achieve a higher degree of labeling, but this also increases the risk of protein aggregation and loss of function.

Q4: How do I stop the conjugation reaction?

A4: The reaction can be stopped by adding a quenching reagent that contains primary amines to consume any unreacted DSPE-PEG-NHS.[5][8] Common quenching agents include Tris, glycine, or hydroxylamine, typically added to a final concentration of 20-50 mM.[4][5] This step is crucial to prevent continued, unwanted labeling of your protein or other molecules in subsequent steps.[8]

Q5: How can I remove unreacted DSPE-PEG and byproducts after conjugation?

A5: After quenching the reaction, the PEGylated protein conjugate needs to be purified from excess DSPE-PEG-NHS, the hydrolyzed NHS ester, and the quenching agent. The most common method for purifying macromolecules like proteins is gel filtration chromatography (e.g., a desalting column).[2][5] Dialysis against an appropriate buffer is also an effective method.[5] For smaller molecules, precipitation might be an option.[2][3]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for planning your conjugation experiments.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
pH 8.3 - 8.5Balances amine reactivity and NHS ester stability.[1][2][3]
Temperature Room Temperature or 4°CRoom temperature is common for 1-4 hours.[2][6] 4°C overnight can be used for sensitive proteins.[2][5]
Molar Ratio (NHS:Protein) 5:1 to 20:1Start with an ~8-fold excess for mono-labeling and optimize.[1][3]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.[1]
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Monitor progress if possible; prolonged times increase hydrolysis risk.[2][6]

Table 2: Buffer and Reagent Specifications

ComponentSpecificationRationale
Reaction Buffer Amine-free (e.g., PBS, Bicarbonate)Prevents competition with the target protein.[2][5]
DSPE-PEG-NHS Solvent Anhydrous DMSO or DMFNHS esters are moisture-sensitive.[1][6]
Quenching Buffer 1 M Tris, Glycine, or HydroxylamineUsed to prepare a working solution for quenching.[5]
Final Quencher Conc. 20 - 50 mMSufficient to scavenge all unreacted NHS esters.[4][5]

Experimental Protocols

Protocol 1: General DSPE-PEG-Amine Conjugation to a Protein

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DSPE-PEG-NHS (stored desiccated at -20°C)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3).

    • Adjust the protein concentration to 1-10 mg/mL.

  • Prepare the DSPE-PEG-NHS Solution:

    • Allow the vial of DSPE-PEG-NHS to warm to room temperature before opening to prevent condensation.

    • Calculate the required amount of DSPE-PEG-NHS for the desired molar excess (e.g., 8-fold).

    • Dissolve the DSPE-PEG-NHS in a small volume of anhydrous DMSO or DMF.[1] The volume should be minimal, typically 1/10th of the total reaction volume.[3]

  • Perform the Conjugation Reaction:

    • Add the DSPE-PEG-NHS solution dropwise to the stirring protein solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][6]

  • Quench the Reaction:

    • Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to achieve a final concentration of 20-50 mM.[5]

    • Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is consumed.

  • Purify the Conjugate:

    • Remove unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[5]

    • Alternatively, purify the conjugate by dialysis against the storage buffer.

  • Characterize the Conjugate:

    • Determine the protein concentration (e.g., via BCA or Bradford assay) and the degree of labeling using appropriate analytical techniques (e.g., MALDI-TOF MS, SDS-PAGE, or HPLC).

Visualizations

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Conjugation cluster_stop Step 3: Quenching cluster_purify Step 4: Purification cluster_product Step 5: Final Product Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Reaction Mix and Incubate (1-4h at RT or overnight at 4°C) Protein->Reaction DSPE_PEG DSPE-PEG-NHS in Anhydrous DMSO DSPE_PEG->Reaction Quench Add Quenching Buffer (e.g., Tris, Glycine) Reaction->Quench Stop Reaction Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Remove Excess Reagents Final_Product Purified DSPE-PEG-Protein Conjugate Purify->Final_Product

Caption: Workflow for DSPE-PEG-Amine conjugation to proteins.

G DSPE DSPE-PEG-NHS Conjugate DSPE-PEG-CO-NH-Protein (Stable Amide Bond) DSPE->Conjugate pH 8.3-8.5 Plus_in + DSPE->Plus_in Protein Protein-NH2 (Primary Amine) Protein->Conjugate NHS NHS (Leaving Group) Plus_out + Conjugate->Plus_out Plus_in->Protein Plus_out->NHS

Caption: NHS ester reaction for protein conjugation.

G start Low Conjugation Efficiency? check_ph Is pH 8.3-8.5? start->check_ph check_buffer Using Amine-Free Buffer? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_reagent Is NHS Reagent Fresh? check_buffer->check_reagent Yes change_buffer Buffer Exchange to PBS or Bicarbonate check_buffer->change_buffer No check_ratio Is Molar Ratio Sufficient? check_reagent->check_ratio Yes use_fresh_reagent Use Fresh/Properly Stored Reagent check_reagent->use_fresh_reagent No increase_ratio Increase Molar Excess of NHS check_ratio->increase_ratio No success Problem Solved check_ratio->success Yes adjust_ph->success change_buffer->success use_fresh_reagent->success increase_ratio->success

Caption: Troubleshooting low conjugation efficiency.

References

Technical Support Center: DSPE-PEG-Amine Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the hydrolysis of DSPE-PEG-Amine in solution.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Amine and why is its stability in solution important?

A1: DSPE-PEG-Amine (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) is a phospholipid-polyethylene glycol conjugate. The DSPE portion provides a hydrophobic anchor for incorporation into lipid-based nanoparticles (LNPs), liposomes, or micelles, while the hydrophilic PEG chain provides a protective layer that enhances stability and circulation time in vivo. The terminal amine group allows for the conjugation of targeting ligands, drugs, or imaging agents. The stability of DSPE-PEG-Amine in solution is critical because its degradation can lead to the loss of these functional properties, impacting the efficacy and safety of the final formulation.

Q2: Which part of the DSPE-PEG-Amine molecule is susceptible to hydrolysis?

A2: The primary sites of hydrolysis are the two ester bonds linking the stearoyl fatty acid chains to the glycerol (B35011) backbone of the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) moiety. Hydrolysis of these bonds results in the cleavage of one or both fatty acid chains, leading to the formation of lyso-lipid derivatives and free fatty acids.

Q3: What are the main factors that cause the hydrolysis of DSPE-PEG-Amine in solution?

A3: The two primary factors that accelerate the hydrolysis of the ester bonds in DSPE-PEG-Amine are pH and temperature. Hydrolysis is significantly increased in both acidic (pH below 6.0) and alkaline (pH above 8.0) conditions. Elevated temperatures also dramatically increase the rate of hydrolysis.

Q4: What is the optimal pH for storing DSPE-PEG-Amine solutions to minimize hydrolysis?

A4: The rate of hydrolysis for phospholipids (B1166683) like DSPE-PEG is minimized at a pH of approximately 6.5.[1] Storing solutions in a buffered system around this pH is recommended. Studies have shown that in a phosphate-buffered saline (PBS) solution at pH 7.4, hydrolysis of DSPE-PEG was not detectable even at elevated temperatures, indicating good stability at neutral pH.[1]

Q5: How should I store my DSPE-PEG-Amine solutions?

A5: For long-term storage, it is recommended to store DSPE-PEG-Amine as a dry powder at -20°C, protected from moisture and light. If a stock solution is prepared, it should be made in a suitable buffer (e.g., phosphate (B84403) buffer at pH 6.5-7.4) and stored at low temperatures (e.g., -20°C) for short periods. For in-vivo experiments, it is advisable to use freshly prepared solutions.

Troubleshooting Guide: Preventing DSPE-PEG-Amine Hydrolysis

This guide will help you identify and resolve common issues related to the hydrolysis of DSPE-PEG-Amine during your experiments.

Data Presentation: Influence of pH and Temperature on DSPE-PEG Hydrolysis

The following table summarizes the observed hydrolysis of DSPE-PEG under various conditions. The data is primarily qualitative to semi-quantitative, indicating the conditions under which hydrolysis has been detected.

ConditionpHTemperatureIncubation TimeObserved HydrolysisReference
Unbuffered Water~7Room Temperature72 hoursHydrolysis of both ester bonds detected.[1]
Unbuffered Water~760°C2 hoursAccelerated hydrolysis of both ester bonds detected.[1]
Acidic Buffer2.7Room Temperature2 hoursNo detectable hydrolysis.[1]
Acidic Buffer2.7Room Temperature72 hoursHydrolysis of both ester bonds detected.[1]
Acidic Buffer2.760°C30 minutesHydrolysis detected.[1]
Neutral Buffer (PBS)7.4Room TemperatureAt least 2 hoursNo detectable hydrolysis.[1]
Neutral Buffer (PBS)7.460°CAt least 2 hoursNo detectable hydrolysis.[1]
Mildly Acidic Buffer6.54°C or 22°CNot specifiedMinimal hydrolysis observed.[2]
Acidic Buffer4.04°C or 22°CNot specifiedIncreased rate of hydrolysis compared to pH 6.5.[2]
Highly Acidic Buffer2.04°C or 22°CNot specifiedSignificant hydrolysis observed.[2]

Experimental Protocols

Protocol 1: Detection of DSPE-PEG-Amine Hydrolysis using Mass Spectrometry (MALDI-TOF and ESI-MS)

This protocol is adapted from methodologies described for detecting DSPE-PEG hydrolysis.[1]

Objective: To qualitatively and semi-quantitatively assess the hydrolysis of DSPE-PEG-Amine by detecting changes in its molecular weight.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of DSPE-PEG-Amine in a suitable solvent (e.g., methanol, which does not induce hydrolysis).

    • To test for hydrolysis under specific conditions, dissolve or dilute the DSPE-PEG-Amine in the aqueous buffer of interest (e.g., unbuffered water, acidic buffer, or neutral PBS).

    • Incubate the samples at the desired temperatures (e.g., room temperature, 37°C, 60°C) for various time points.

    • At each time point, take an aliquot of the sample and remove the aqueous solvent by lyophilization (freeze-drying) or by evaporation under a stream of nitrogen.

  • MALDI-TOF MS Analysis:

    • Reconstitute the dried sample in a suitable solvent for MALDI-TOF MS analysis (e.g., methanol).

    • Prepare the MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid (SA)).

    • Mix the sample solution with the matrix solution and spot it onto the MALDI target plate.

    • Allow the spot to dry completely.

    • Acquire the mass spectrum in the appropriate mass range for DSPE-PEG-Amine and its potential hydrolysis products.

    • Data Interpretation: Look for a shift in the molecular weight distribution to lower masses. The loss of one stearoyl fatty acid chain corresponds to a mass decrease of approximately 266 Da, and the loss of both chains results in a decrease of about 532 Da.

  • ESI-MS Analysis:

    • Reconstitute the dried sample in a solvent compatible with ESI-MS (e.g., methanol).

    • Infuse the sample into the ESI-MS system.

    • Acquire the mass spectrum in positive ion mode.

    • Data Interpretation: Intact DSPE-PEG typically shows a characteristic ionization fragment. Upon hydrolysis of an ester bond, a new fragment corresponding to the hydrolyzed lyso-form will appear at a lower m/z value. For DSPE-PEG, a fragment at m/z 341 has been identified as indicative of hydrolysis.[1]

Protocol 2: Quantification of DSPE-PEG-Amine and its Hydrolysis Products by HPLC-ELSD

This protocol provides a general framework for the quantitative analysis of DSPE-PEG-Amine and its degradation products using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD).

Objective: To separate and quantify intact DSPE-PEG-Amine and its hydrolyzed byproducts.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Ammonium (B1175870) acetate (B1210297) buffer (e.g., 4 mM, pH 4.0).

    • Mobile Phase B: Methanol with ammonium acetate (e.g., 4 mM).

    • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45°C.

    • Detector: ELSD (Drift tube temperature: 45°C, Nitrogen gas pressure: 350 kPa).

  • Sample Preparation:

    • Prepare samples as described in Protocol 1.

    • Before injection, dilute the samples with the mobile phase or a compatible solvent like methanol.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatogram for peaks corresponding to DSPE-PEG-Amine and its hydrolysis products (lyso-lipid and free fatty acids). The hydrolysis products will typically have different retention times than the parent molecule.

    • For quantification, create a calibration curve using standards of known concentrations for DSPE-PEG-Amine and, if available, its hydrolysis products.

Visualizations

Hydrolysis of DSPE-PEG-Amine

G Hydrolysis of DSPE-PEG-Amine at the Ester Linkages DSPE_PEG_Amine DSPE-PEG-Amine (Intact) H2O_1 H₂O (Acidic or Basic conditions, Heat) DSPE_PEG_Amine->H2O_1 Lyso_DSPE_PEG_Amine Lyso-DSPE-PEG-Amine + Stearic Acid H2O_2 H₂O (Acidic or Basic conditions, Heat) Lyso_DSPE_PEG_Amine->H2O_2 Glycerophospho_PEG_Amine Glycerophospho-PEG-Amine + 2 Stearic Acid H2O_1->Lyso_DSPE_PEG_Amine H2O_2->Glycerophospho_PEG_Amine

Caption: Diagram illustrating the stepwise hydrolysis of DSPE-PEG-Amine.

Decision Workflow for Preventing Hydrolysis

G Workflow to Minimize DSPE-PEG-Amine Hydrolysis start Start: DSPE-PEG-Amine Solution Preparation unbuffered Is the solvent unbuffered water? start->unbuffered check_pH Is the solution pH between 6.5 and 7.4? adjust_pH Adjust pH using a suitable buffer (e.g., Phosphate Buffer) check_pH->adjust_pH No check_temp Will the solution be exposed to elevated temperatures? check_pH->check_temp Yes adjust_pH->check_temp use_low_temp Perform experiment at room temperature or below, if possible. Minimize exposure time to heat. check_temp->use_low_temp Yes stable_solution Solution is optimized for stability check_temp->stable_solution No use_low_temp->stable_solution unbuffered->check_pH No add_buffer Use a buffered solution instead of pure water. unbuffered->add_buffer Yes add_buffer->check_pH

References

issues with DSPE-PEG-Amine solubility during formulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for solubility issues encountered during the formulation of nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine).

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Amine and what are its primary applications?

DSPE-PEG-Amine is an amphiphilic lipid-polymer conjugate. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, which is terminated with a primary amine (-NH2) group.[1][2][3] This structure allows it to spontaneously self-assemble in aqueous solutions to form micelles or to be incorporated into the lipid bilayer of liposomes and other lipid nanoparticles.[1][4] The primary amine serves as a reactive handle for conjugating targeting ligands, imaging agents, or other molecules to the nanoparticle surface.[1][2] Its main applications are in drug delivery, gene transfection, and nanotechnology research to improve drug solubility, extend circulation half-life, and achieve targeted delivery.[2][4]

Q2: How should I store and handle DSPE-PEG-Amine powder?

Proper storage and handling are critical to prevent degradation. DSPE-PEG-Amine should be stored at -20°C in a dry environment, protected from light.[1][2][5][6] Before use, it is crucial to allow the container to warm to room temperature while still sealed.[1] This prevents condensation from forming on the powder, as moisture can accelerate hydrolysis of the phospholipid esters.

Q3: In which solvents is DSPE-PEG-Amine soluble?

DSPE-PEG-Amine is an amphiphilic molecule with distinct solubility characteristics.[3][7] It is soluble in organic solvents like chloroform (B151607), ethanol, and dimethylformamide (DMF).[5][6] It is also soluble in warm water, where it tends to form micelles above its critical micelle concentration (CMC).[6][8]

Q4: What factors can influence the solubility and stability of my DSPE-PEG-Amine formulation?

Several factors can impact the success of your formulation:

  • pH: The pH of the aqueous solution affects the charge of the terminal amine group.[9] At neutral or acidic pH, the amine group is protonated (-NH3+), which can influence electrostatic interactions with other components or surfaces. Extreme pH values (highly acidic or basic) can accelerate the hydrolysis of the DSPE ester bonds, leading to degradation.[10]

  • Temperature: Temperature influences the hydration and dissolution process. Heating above the lipid's phase transition temperature can facilitate hydration.[7] However, excessively high temperatures can degrade the material.[9]

  • Concentration: At concentrations above the Critical Micelle Concentration (CMC), DSPE-PEG-Amine will self-assemble into micelles.[11] If the concentration is too high, it can lead to aggregation and increased turbidity.[9]

  • Solvent Purity: Using high-purity solvents is essential. Residual contaminants can interfere with nanoparticle formation and stability. Using solvents purged with an inert gas can prevent oxidation.[5]

Troubleshooting Guide

Problem 1: The DSPE-PEG-Amine solution appears cloudy or hazy after dissolving in an aqueous buffer.

Potential Cause Suggested Solution
Incomplete Dissolution The lipid may not be fully hydrated. Gently warm the solution (e.g., to 60°C) while stirring to facilitate dissolution.[12] Sonication in a bath sonicator for short periods can also help break up aggregates.
Concentration is too high The concentration may be significantly above the CMC, leading to the formation of large aggregates.[9] Try diluting the solution.
Buffer Incompatibility High ionic strength or the presence of certain ions in the buffer can cause the lipid to "salt out" or aggregate. Test solubility in different buffers (e.g., PBS, HEPES) or in deionized water first.
Hydrolysis/Degradation The material may have degraded due to improper storage or handling (e.g., exposure to moisture or extreme pH).[10] Use a fresh vial of the lipid and ensure proper handling procedures are followed.[1]

Problem 2: The final nanoparticle formulation shows significant aggregation over time.

Potential Cause Suggested Solution
Insufficient PEGylation The molar percentage of DSPE-PEG-Amine in the formulation may be too low to provide adequate steric stabilization. Increase the mol% of the PEGylated lipid.
Electrostatic Interactions The positive charge of the amine group (at neutral/acidic pH) may be interacting with negatively charged components in your formulation or buffer, causing aggregation.[13] Adjust the pH of the buffer or screen different buffer systems.
Protein Adsorption In biological media, proteins can adsorb to the nanoparticle surface, causing aggregation, especially with positively charged particles.[13] Ensure sufficient PEG density on the surface to shield the charge and minimize protein binding.
Improper Storage of Formulation Storing the final nanoparticle solution at inappropriate temperatures (e.g., freezing) can lead to irreversible aggregation. Store at 4°C unless otherwise validated.
Logical Workflow for Troubleshooting Solubility Issues

The following diagram outlines a step-by-step process for addressing common solubility problems with DSPE-PEG-Amine.

G start Start: Formulation Appears Cloudy/Aggregated check_dissolution Was the lipid fully dissolved initially? start->check_dissolution check_concentration Is the lipid concentration too high? check_dissolution->check_concentration Yes action_dissolve Action: Re-dissolve with gentle heating (e.g., 60°C) and/or bath sonication. check_dissolution->action_dissolve No check_buffer Is the buffer system appropriate? check_concentration->check_buffer No action_dilute Action: Dilute the formulation. check_concentration->action_dilute Yes check_material Is the DSPE-PEG-Amine fresh and properly stored? check_buffer->check_material Yes action_buffer Action: Test different buffers (e.g., DI water, HEPES) or adjust pH. check_buffer->action_buffer No action_new_lipid Action: Use a new, properly stored vial of lipid. check_material->action_new_lipid No end_success Success: Clear Formulation check_material->end_success Yes action_dissolve->check_concentration action_dilute->check_buffer action_buffer->check_material end_fail Issue Persists: Consider advanced characterization (DLS, chromatography) to identify degradation. action_new_lipid->end_fail

Caption: Troubleshooting workflow for DSPE-PEG-Amine solubility.

Quantitative Data Summary

Table 1: Solubility in Common Organic Solvents
SolventApproximate Solubility (DSPE-PEG-2000-Amine)Reference
Ethanol~20 mg/mL[5]
Dimethylformamide (DMF)~11 mg/mL[5]
ChloroformSoluble[1][6][8]

Note: Solubility can vary based on the specific PEG chain length, temperature, and purity of the material.

Table 2: Critical Micelle Concentration (CMC) in Aqueous Solution
DSPE-PEG DerivativeCritical Micelle Concentration (CMC)Reference
DSPE-PEG-2000~0.5 - 1.5 µM[11][14]
DSPE-PEG-3000~0.5 - 1.5 µM[14]
DSPE-PEG-5000~0.5 - 1.5 µM[14]

Note: The CMC tends to be slightly higher for longer PEG chains due to the increased hydrophilicity.[14]

Key Experimental Protocols

Protocol 1: Standard Dissolution of DSPE-PEG-Amine

This protocol describes the standard method for dissolving DSPE-PEG-Amine powder to create a stock solution for nanoparticle formulation.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage p1 Equilibrate DSPE-PEG-Amine vial to room temperature before opening. p2 Weigh the required amount of lipid powder in a sterile glass vial. p1->p2 d1 Add chosen solvent (e.g., chloroform for film method, or warm buffer for direct dissolution). p2->d1 d2 If using buffer, warm to ~60°C to facilitate hydration. d1->d2 d3 Vortex or stir gently until the solution is clear. d2->d3 d4 For persistent cloudiness, use a bath sonicator for 5-10 minutes. d3->d4 s1 Store the stock solution at -20°C. Purge with inert gas (N2 or Ar) to prevent oxidation. d4->s1

Caption: Workflow for dissolving DSPE-PEG-Amine powder.

Methodology:

  • Equilibration: Allow the sealed vial of DSPE-PEG-Amine to warm to room temperature for at least 30 minutes to prevent moisture condensation.[1]

  • Weighing: In a clean environment, weigh the desired amount of DSPE-PEG-Amine powder and place it into a chemically resistant glass vial.

  • Solvent Addition:

    • For Organic Stock: Add a suitable organic solvent such as chloroform. Vortex gently until a clear solution is formed.[15]

    • For Aqueous Stock (Direct Dissolution): Add the desired aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to a temperature above the lipid's phase transition temperature (e.g., 60°C).[12]

  • Dissolution: Gently agitate or stir the mixture. If the solution remains cloudy, use a bath sonicator for 5-10 minutes until the solution becomes clear.

  • Storage: If not for immediate use, purge the vial with an inert gas (like nitrogen or argon) to displace oxygen, seal tightly, and store at -20°C.[5] Avoid repeated freeze-thaw cycles.[6]

Protocol 2: Formulation of Liposomes via Thin-Film Hydration

This is a common method for incorporating DSPE-PEG-Amine into a liposomal formulation.

Methodology:

  • Lipid Dissolution: Dissolve DSPE-PEG-Amine and other lipids (e.g., DSPC, cholesterol) at the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.[4][7]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.[4][7]

  • Drying: Dry the film further under high vacuum for at least 2-4 hours to remove any residual organic solvent.[4][7]

  • Hydration: Add your aqueous phase (e.g., PBS, or a buffer containing a drug), pre-warmed to the same temperature used for film formation, to the flask.[7]

  • Vesicle Formation: Agitate the flask by hand or using the rotary evaporator (with the vacuum turned off) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). The suspension will appear milky.

  • Size Reduction (Optional but Recommended): To produce smaller, unilamellar vesicles (LUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

References

factors affecting the stability of DSPE-PEG-Amine formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) formulations.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Amine and what are its primary applications? A1: DSPE-PEG-Amine is a phospholipid-polyethylene glycol conjugate. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group.[1] The DSPE anchor allows it to be stably incorporated into the lipid bilayer of nanoparticles like liposomes, while the PEG chain provides a "stealth" characteristic, reducing clearance by the immune system and increasing circulation time.[2] The terminal amine group serves as a reactive handle for conjugating targeting ligands, imaging agents, or other molecules.[1][2]

Q2: What are the recommended storage and handling conditions for DSPE-PEG-Amine? A2: DSPE-PEG-Amine should be stored as a powder or in an appropriate organic solvent at -20°C, protected from light and moisture.[2] Before use, the container should be allowed to warm to room temperature before opening to prevent condensation, which can introduce moisture and promote hydrolysis.

Q3: What is the most critical factor affecting the chemical stability of DSPE-PEG-Amine? A3: The most critical factor is hydrolysis of the ester bonds in the DSPE lipid anchor. This degradation is highly dependent on pH.[3] Hydrolysis leads to the formation of lysolipids and free fatty acids, which can compromise the integrity and stability of the final nanoparticle formulation, causing drug leakage or aggregation.[4][5]

Q4: How does pH affect the stability of the DSPE-PEG-Amine molecule? A4: The ester linkages in DSPE are most stable at a slightly acidic to neutral pH, with the minimum rate of hydrolysis occurring around pH 6.5.[3][4] The rate of hydrolysis is significantly accelerated in both acidic (pH < 5) and alkaline (pH > 7.5) conditions.[3] Therefore, it is crucial to control the pH of all aqueous buffers used during formulation and for final storage.

Q5: Can the buffer composition, other than pH, impact my formulation? A5: Yes. High ionic strength (high salt concentration) in the buffer can screen the surface charge of nanoparticles, reducing electrostatic repulsion and leading to aggregation.[6] Additionally, it is critical to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they can compete with the terminal amine of DSPE-PEG-Amine during conjugation reactions.[6] Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used buffer that has been shown to prevent hydrolysis effectively.[3]

Q6: How does temperature influence the stability of DSPE-PEG-Amine formulations? A6: Temperature has a dual effect. First, it accelerates chemical degradation; the rate of hydrolysis increases with temperature.[3] Second, it affects the physical stability of micelles and liposomes. DSPE-PEG(2000) micelles undergo a phase transition at approximately 12.8°C. Below this temperature, the lipid core is in a more ordered, "glassy" state, which increases micelle stability by reducing the rate at which individual lipid molecules desorb.[7] In the presence of serum proteins, higher temperatures (e.g., 37°C) can significantly accelerate the breakup of micelles compared to room temperature.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of DSPE-PEG-Amine nanoparticles.

Problem Potential Cause Recommended Solution
Visible Aggregation or Precipitation Immediately After Formulation Incorrect pH or High Ionic Strength: Buffer is outside the optimal pH range (typically 6.5-7.4) or salt concentration is too high, reducing electrostatic repulsion.[6]Verify the pH of your hydration buffer. Prepare fresh buffer if necessary. If aggregation persists, consider reducing the salt concentration (e.g., use 0.5x PBS).
High Lipid Concentration: The concentration of lipids is too high, increasing the probability of particle collision and fusion.[9]Prepare the formulation at a lower total lipid concentration.
Suboptimal Processing Temperature: Hydration or extrusion was performed below the phase transition temperature (Tm) of the lipids, leading to improper vesicle formation.[9]Ensure all processing steps are performed at a temperature above the Tm of all lipid components in the mixture. For DSPE, the Tm is high (~74°C).
Particle Size is Larger than Expected or Polydispersity Index (PDI) is High Inefficient Size Reduction: Insufficient extrusion cycles or sonication time.Increase the number of extrusion cycles (a minimum of 11-21 passes is often recommended). If using sonication, optimize the duration and power, ensuring the sample is kept cool to prevent degradation.
Lipid Film Hydration Issues: The lipid film was not completely dry, or hydration was not uniform.[6]Ensure the lipid film is thoroughly dried under high vacuum for at least 2-4 hours (or overnight) to remove all residual organic solvent before adding the hydration buffer.[10][11]
Formulation Aggregates During Storage (Delayed Instability) Chemical Degradation (Hydrolysis): Gradual hydrolysis of the DSPE ester bonds is occurring due to suboptimal pH, leading to the accumulation of lysolipids that destabilize the membrane.[4]Store the final formulation at 4°C in a buffer with a pH of 6.5-7.4. Perform a stability study to confirm the optimal pH.
Oxidation of Lipids: If using unsaturated lipids in the formulation, they may be oxidizing over time.Prepare and store formulations under an inert gas (e.g., argon or nitrogen) and protect from light. Consider adding an antioxidant like α-tocopherol.[12]
Low or Inefficient Conjugation to the Amine Group Competing Amines in Buffer: Use of buffers like Tris or glycine that contain primary amines.[6]Switch to a non-amine-containing buffer such as HEPES, PBS, or carbonate buffer for the conjugation step.
Suboptimal pH for Reaction: The pH of the reaction buffer is not optimal for the specific crosslinker chemistry being used (e.g., NHS ester reactions are most efficient at pH 8-9).Adjust the reaction buffer pH to the optimal range for your specific conjugation chemistry. Note that this may be a trade-off with lipid hydrolysis, so reaction times should be minimized.
Hydrolysis of Amine-Reactive Linker: The reactive group (e.g., NHS-ester) on the molecule to be conjugated has hydrolyzed before reacting with the amine.Prepare the activated molecule fresh and add it to the DSPE-PEG-Amine formulation immediately.

Quantitative Stability Data

Table 1: Effect of pH and Temperature on DSPE-PEG Hydrolysis

The primary chemical instability of DSPE-PEG-Amine is the hydrolysis of its ester linkages. The stability is highly dependent on the pH of the aqueous environment and temperature.

ConditionTemperatureTimeObservationStability Implication
Unbuffered, Ultrapure Water Room Temp.72 hoursSignificant hydrolysis of both ester bonds observed.[3]Poor Stability: Avoid using unbuffered water for hydration or storage.
60 °C2 hoursAccelerated and significant hydrolysis observed.[3]Very Poor Stability: Heat dramatically accelerates degradation in the absence of a proper buffer.
Acidic HPLC Buffer (pH 2.7) Room Temp.72 hoursSignificant hydrolysis observed.[3]Poor Stability: Highly acidic conditions promote rapid degradation.
60 °C30 minsDetectable hydrolysis occurred.[3]Very Poor Stability: The combination of low pH and heat is extremely detrimental.
PBS Buffer (pH 7.4) Room Temp. or 60 °C>2 hoursNo detectable hydrolysis was observed by MALDI-TOF or ESI-MS.[3]High Stability: A neutral, buffered saline solution effectively protects against ester hydrolysis, even at elevated temperatures for short durations.
Table 2: Effect of Temperature on the Kinetic Stability of DSPE-PEG(2000) Micelles

The physical stability of DSPE-PEG micelles can be compromised by interaction with serum proteins. The rate of this destabilization is highly temperature-dependent.

ConditionTemperatureMicelle Breakup Half-Life (t1/2)Stability Implication
In the presence of Bovine Serum Albumin (BSA) 20 °C130 ± 9 minutesModerate Stability: Micelles are relatively stable at room temperature but will disassemble over a period of hours in the presence of proteins.[13][8]
37 °C7.8 ± 1.6 minutesLow Stability: At physiological temperature, micelle breakup is over 16 times faster, posing a significant challenge for in vivo applications.[13][8]

Visual Diagrams

start Formulation Instability Observed (e.g., Aggregation, Size Change) check_ph Is buffer pH optimal (6.5 - 7.4)? start->check_ph check_ionic Is ionic strength too high? check_ph->check_ionic Yes solution_ph Adjust pH of buffer check_ph->solution_ph No check_conc Is lipid concentration too high? check_ionic->check_conc No solution_ionic Reduce salt concentration check_ionic->solution_ionic Yes check_temp Was process temp > Tm? check_conc->check_temp No solution_conc Decrease total lipid concentration check_conc->solution_conc Yes check_storage Are storage conditions correct? (4°C, protected from light) check_temp->check_storage Yes solution_temp Re-process above lipid Tm check_temp->solution_temp No solution_storage Optimize storage conditions check_storage->solution_storage No end_node Stable Formulation check_storage->end_node Yes solution_ph->end_node solution_ionic->end_node solution_conc->end_node solution_temp->end_node solution_storage->end_node

Caption: Troubleshooting workflow for DSPE-PEG-Amine formulation instability.

center DSPE-PEG-Amine Formulation Stability phys_stab Physical Stability center->phys_stab chem_stab Chemical Stability center->chem_stab agg Aggregation / Fusion phys_stab->agg leak Drug Leakage phys_stab->leak hydro Ester Hydrolysis chem_stab->hydro oxid Lipid Oxidation chem_stab->oxid ph pH ph->agg ph->hydro temp Temperature temp->agg temp->leak temp->hydro buffer Buffer / Ionic Strength buffer->agg light Light / Oxygen light->oxid protein Serum Proteins protein->agg protein->leak

Caption: Key factors influencing the stability of DSPE-PEG-Amine formulations.

Experimental Protocols

Protocol 1: Liposome (B1194612) Formulation via Thin-Film Hydration

This protocol describes a general method for preparing DSPE-PEG-Amine containing liposomes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Amine)

  • Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol (B129727) mixture)

  • Aqueous hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Dissolution: Accurately weigh and dissolve the desired lipids (e.g., DSPC:Cholesterol:DSPE-PEG-Amine at a 55:40:5 molar ratio) in the organic solvent in a round-bottom flask. Ensure the lipids are fully dissolved to form a clear solution.[14]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the Tm of the lipids but below the boiling point of the solvent. Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the inner wall of the flask.[11]

  • Film Drying: Place the flask under high vacuum for at least 2-4 hours (preferably overnight) to ensure complete removal of any residual organic solvent. This step is critical for forming stable vesicles.[10]

  • Hydration: Warm the aqueous hydration buffer to a temperature above the Tm of the highest Tm lipid in the mixture (e.g., ~60-65°C for DSPC-containing formulations). Add the warm buffer to the dried lipid film.[11][15]

  • Vesicle Formation: Agitate the flask vigorously to hydrate (B1144303) the lipid film. This can be done by hand-shaking or vortexing until all the lipid film is suspended, forming multilamellar vesicles (MLVs). The suspension will appear milky.[10]

  • Size Reduction (Extrusion):

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder block to the same temperature as the hydration buffer.[14]

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 21 times). This process reduces the size and lamellarity, resulting in a more uniform population of small unilamellar vesicles (SUVs).[14] The suspension should become progressively more translucent.

  • Final Product: The resulting liposome suspension is now ready for downstream applications or characterization. Store at 4°C.

Protocol 2: General Stability Assessment of Liposome Formulations

This protocol outlines a method to assess the physical and chemical stability of a liposome formulation over time.

Materials:

  • Liposome formulation

  • Incubators or temperature-controlled chambers

  • Dynamic Light Scattering (DLS) instrument

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • UV-Vis Spectrophotometer or HPLC system

  • Appropriate buffers for dilution and analysis

Methodology:

  • Initial Characterization (T=0): Immediately after preparation, characterize the baseline properties of the liposome formulation:

    • Particle Size and PDI: Measure the Z-average diameter and Polydispersity Index (PDI) using DLS.[14]

    • Drug Encapsulation Efficiency (EE%): If the liposomes are drug-loaded, separate the free drug from the liposomes (e.g., using a spin column or dialysis). Quantify the encapsulated drug and calculate the EE%.[14]

  • Stability Study Setup:

    • Aliquot the liposome formulation into multiple sterile, sealed vials.

    • Divide the vials into different storage conditions to be tested (e.g., 4°C and 25°C).

    • If testing pH stability, prepare separate batches of the formulation in buffers of different pH values.

  • Time-Point Analysis: At predetermined time points (e.g., 1 day, 1 week, 2 weeks, 1 month), remove a vial from each storage condition and re-analyze the properties measured at T=0.

    • Visually inspect for any signs of aggregation or precipitation.

    • Measure the particle size and PDI to monitor for changes. An increase in size or PDI suggests aggregation or fusion.[]

    • Determine the drug leakage by measuring the amount of drug that remains encapsulated. A common method is to place an aliquot in a dialysis bag against a large volume of buffer and measure the drug concentration in the external buffer over time.[17]

  • Data Analysis: Plot the measured parameters (particle size, PDI, % drug retained) against time for each storage condition. A stable formulation will show minimal changes in these parameters over the course of the study.[18]

Protocol 3: Outline for a Stability-Indicating HPLC-CAD Method

This protocol provides a general framework for developing an HPLC method using a Charged Aerosol Detector (CAD) to quantify DSPE-PEG-Amine and its degradation products (like lysolipid).

Principle: Reverse-phase HPLC separates lipids based on their hydrophobicity. DSPE-PEG-Amine is less hydrophobic than its parent lipid DSPE but more hydrophobic than its primary hydrolysis product, lyso-PE-PEG-Amine. CAD is a universal detector suitable for molecules like lipids that lack a UV chromophore, providing a response proportional to mass.[19]

Methodology Outline:

  • Column Selection: Use a C8 or C18 reverse-phase HPLC column suitable for lipid analysis.

  • Mobile Phase: A gradient elution is typically required.

    • Mobile Phase A: An aqueous solution, often with a small amount of acid (e.g., 0.1% formic acid or TFA).

    • Mobile Phase B: An organic solvent mixture (e.g., methanol, acetonitrile, isopropanol).

  • Gradient Program: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the lipids. The exact gradient will need to be optimized to achieve separation between the intact DSPE-PEG-Amine, potential degradation products, and other lipids in the formulation.

  • Sample Preparation: Disrupt the liposome sample by diluting it in a solvent like methanol or isopropanol (B130326) to release all components. Centrifuge to pellet any excipients if necessary.

  • Forced Degradation Study: To confirm the method is "stability-indicating," subject samples of the DSPE-PEG-Amine to forced degradation (e.g., by treating with acid, base, or heat).[20] Analyze these stressed samples to ensure that the degradation products are chromatographically resolved from the parent peak.

  • Quantification: Run a calibration curve with a known standard of DSPE-PEG-Amine to quantify its concentration in samples. The appearance of new peaks or a decrease in the area of the main DSPE-PEG-Amine peak over time in a stability study indicates degradation.[19]

References

DSPE-PEG-Amine quality control and purity assessment methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the quality control, purity assessment, and troubleshooting of DSPE-PEG-Amine.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-PEG-Amine and why is its quality critical?

DSPE-PEG-Amine (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) is a functionalized lipid polymer essential for drug delivery systems like liposomes and lipid nanoparticles (LNPs).[1][2] The DSPE portion acts as a lipid anchor, embedding into the nanoparticle's lipid bilayer, while the hydrophilic PEG chain provides a "stealth" layer that helps reduce clearance by the immune system, extending circulation time.[1][2] The terminal amine group serves as a reactive handle for conjugating targeting ligands, drugs, or imaging agents.[1][3]

The quality of DSPE-PEG-Amine is paramount because impurities, incorrect PEG length, or poor amine functionality can directly impact the final product's stability, efficacy, and safety.[4][5]

Q2: What are the critical quality attributes for DSPE-PEG-Amine and which methods are used to assess them?

Ensuring the quality and identity of your DSPE-PEG-Amine is a critical step toward achieving reproducible scientific results.[4] A combination of analytical techniques is required for a complete understanding of product quality.[4] The following table summarizes the key attributes and the corresponding analytical methods for their assessment.

Critical Quality AttributeAnalytical Method(s)Purpose
Identity & Structure ¹H NMR Spectroscopy, Mass Spectrometry (MS)Confirms the chemical structure, including the DSPE lipid, PEG chain, and terminal amine group.[4][6]
Purity HPLC with ELSD, CAD, or MS; TLCQuantifies the main component and detects impurities such as free DSPE, free PEG, or reaction byproducts.[4][7]
Molecular Weight & Polydispersity Mass Spectrometry (MALDI-TOF or ESI-MS), GPC/SECDetermines the average molecular weight and the distribution of PEG chain lengths, a key factor in LNP performance.[4][8]
Amine Functionality ¹H NMR, Amine Quantification Assays (e.g., TNBS assay)Confirms the presence and accessibility of the reactive amine group for conjugation.[4]
Fatty Acid Composition Gas Chromatography (GC/FID)Verifies that the lipid anchor is composed of stearoyl (18:0) chains.[9]
Biological Safety Limulus Amebocyte Lysate (LAL) AssayDetects the presence of bacterial endotoxins for materials intended for in vivo use.[10][11]

Q3: How should I properly store and handle DSPE-PEG-Amine?

Proper storage is crucial to prevent degradation.

  • Storage Temperature: Store the material at -20°C.[1]

  • Protection: Keep the product protected from moisture and light.[1]

  • Handling: Before opening the vial, allow the product to warm to room temperature inside its packaging (e.g., in a desiccator) to prevent condensation of moisture onto the compound, which can accelerate hydrolysis.[1] High temperatures can accelerate the degradation of the compound, particularly through oxidation of the phospholipid component.[12]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving DSPE-PEG-Amine.

Q4: My lipid nanoparticle (LNP) formulation is aggregating or showing poor stability. Could the DSPE-PEG-Amine be the cause?

Yes, suboptimal quality of DSPE-PEG-Amine is a common cause of formulation instability. Several factors could be at play:

  • Insufficient Purity: The presence of non-PEGylated lipids (free DSPE) or impurities can disrupt the stable packing of the lipid bilayer.[4][5]

  • Incorrect PEG Length/Polydispersity: The PEG chain length dictates the thickness of the hydrophilic corona. Significant deviations from the specified length can alter inter-particle interactions, leading to aggregation.[13]

  • Degradation: Hydrolysis of the DSPE ester bonds results in lysolipids, which can destabilize the lipid bilayer and cause drug leakage.[5][14]

G start Formulation Issue (e.g., Aggregation, Leakage) check_purity Assess Purity via HPLC-ELSD/CAD start->check_purity check_mw Verify MW & Polydispersity via Mass Spectrometry start->check_mw check_degradation Check for Degradation (Hydrolysis, Oxidation) start->check_degradation impurity_issue Impurity Detected (e.g., free DSPE, dimers) check_purity->impurity_issue Purity < Specification? mw_issue Incorrect Avg. MW or High Polydispersity check_mw->mw_issue MW out of spec? degradation_issue Degradation Products Found (e.g., lysolipid) check_degradation->degradation_issue Extra peaks in HPLC/MS? action_impurity Action: Source new batch of high-purity material. impurity_issue->action_impurity action_mw Action: Optimize formulation for actual MW or source new material. mw_issue->action_mw action_degradation Action: Review storage/ handling procedures. Source fresh material. degradation_issue->action_degradation

Troubleshooting workflow for formulation issues.

Q5: My conjugation reaction with the amine group has low efficiency. What should I investigate?

Low conjugation efficiency is a frequent problem that can often be traced back to the DSPE-PEG-Amine material or the reaction conditions.

  • Verify Amine Availability: The terminal amine may not be fully available. Use ¹H NMR to confirm the presence of the signals corresponding to the protons near the amine group.[4]

  • Check for Amine Degradation: Amines can degrade over time, especially with improper storage.[15][16] Oxidative degradation of the PEG chain can also lead to byproducts that react with the amine.[17]

  • Assess Material Purity: If your sample contains a significant amount of non-functionalized DSPE-PEG (e.g., DSPE-PEG-Methyl), the molar ratio in your reaction will be incorrect, leading to apparently low yields. HPLC analysis is essential to confirm the purity of the starting material.[4]

  • Review Reaction Conditions: Ensure your reaction buffer pH is appropriate for the chosen conjugation chemistry (e.g., for NHS esters, a pH of 7.2-8.5 is typically required).

Q6: My HPLC chromatogram shows a broad peak or multiple peaks. How do I interpret this?

A single, sharp peak is ideal but rarely seen with polymers.

  • Broad Peak: PEGylated lipids are polydisperse, meaning they consist of a distribution of molecules with different PEG chain lengths.[4] This distribution results in a broadened peak in HPLC rather than a sharp one. This is normal.

  • Multiple Distinct Peaks: This indicates the presence of impurities.[4] Common impurities include:

    • Unreacted DSPE: Will appear as a separate, more retained peak in reverse-phase HPLC.

    • DSPE-PEG-DSPE dimer: A common byproduct from synthesis, which will have a different retention time.[4][13]

    • Hydrolyzed Lipid (Lyso-PE-PEG-Amine): A degradation product that is more polar and will likely elute earlier.[14]

    • Free PEG-Amine: Another potential impurity from the synthesis process.

Using a mass spectrometer in line with the HPLC (LC-MS) is the most effective way to identify these different species.[4][13]

Key Experimental Protocols

Protocol 1: Purity Assessment by HPLC-ELSD

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a standard method for assessing the purity of PEGylated lipids, as they lack a strong UV chromophore.[4][18]

  • Objective: To separate and quantify DSPE-PEG-Amine from potential impurities.

  • Methodology:

    • Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 85:15 v/v) with the same additive as Mobile Phase A.

    • Gradient: A typical gradient would run from ~60% B to 100% B over 20-30 minutes. This must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detector (ELSD): Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow: 1.5 SLM (Standard Liters per Minute). These settings may require optimization.

    • Sample Preparation: Dissolve the DSPE-PEG-Amine in the initial mobile phase composition or a suitable solvent like chloroform/methanol.

    • Analysis: Inject the sample. The area of the main peak relative to the total area of all peaks provides the purity percentage.[7]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis dissolve Dissolve DSPE-PEG-Amine in appropriate solvent inject Inject Sample dissolve->inject column C18 Reverse-Phase Column Separation inject->column detector ELSD Detection column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate

Experimental workflow for HPLC-ELSD purity analysis.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity of the molecule.[4][7]

  • Objective: To verify the presence of key structural components of DSPE-PEG-Amine.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of DSPE-PEG-Amine in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

    • Instrument: Use a ¹H NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition: Acquire a standard proton spectrum.

    • Analysis & Interpretation:

      • ~3.6 ppm: A large, broad singlet corresponding to the repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-) of the PEG chain.[6]

      • ~0.88 ppm: A triplet from the terminal methyl groups (-CH₃) of the stearoyl (DSPE) fatty acid chains.

      • ~1.25 ppm: A large multiplet from the methylene (B1212753) groups (-CH₂-) of the DSPE fatty acid chains.

      • Other specific signals: Look for signals corresponding to the glycerol (B35011) backbone, the phosphoethanolamine headgroup, and protons adjacent to the terminal amine group. The exact chemical shifts will vary based on the solvent and PEG length.[6][19]

      • Integration: The ratio of the integral of the PEG peak (~3.6 ppm) to the integral of the DSPE methyl peak (~0.88 ppm) can be used to estimate the average number of PEG repeat units.[4]

Protocol 3: Endotoxin (B1171834) Testing

For any formulation intended for in vivo use, testing for bacterial endotoxins is a critical safety requirement.

  • Objective: To quantify the level of bacterial endotoxins in the sample.

  • Methodology: The Limulus Amebocyte Lysate (LAL) gel-clot assay is a common method.[11]

    • Important Note: DSPE-PEG compounds can sometimes interfere with the LAL assay, leading to false results.[10] It is crucial to perform an inhibition/enhancement control test for your specific sample concentration.

    • Reconstitution: Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water (LRW).

    • Sample Preparation: Prepare a dilution series of your DSPE-PEG-Amine sample in LRW. The maximum valid dilution (MVD) must be calculated and respected.

    • Assay: In endotoxin-free test tubes, mix the LAL reagent with the sample dilutions, positive controls (CSE), and negative controls (LRW).

    • Incubation: Incubate the tubes at 37°C for 60 minutes in a non-gelling incubator.

    • Reading: After incubation, carefully invert each tube 180°. A solid clot that withstands inversion is a positive result. The endotoxin concentration is determined by the lowest concentration of the sample that produces a positive result.[11]

References

Technical Support Center: Scaling Up DSPE-PEG-Amine Liposome Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DSPE-PEG-Amine Liposome (B1194612) Production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up liposomal formulations from the laboratory bench to larger-scale manufacturing. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the scale-up of DSPE-PEG-Amine liposome production.

Problem 1: Inconsistent Particle Size and High Polydispersity Index (PDI) Upon Scale-Up

  • Question: We are observing significant batch-to-batch variability in our liposome size and PDI is consistently high (>0.2) since moving from a lab-scale extruder to a larger system. How can we improve consistency and achieve a monodisperse population?

  • Potential Causes & Solutions:

    Potential CauseRecommended Solution
    Inadequate Mixing Dynamics In larger volumes, achieving rapid and homogeneous mixing of the lipid solution with the aqueous phase is critical. For methods like ethanol (B145695) injection, ensure the mixing geometry and flow rates are optimized to maintain a consistent Reynolds number, which is predictive of liposome size.[1] Consider implementing a microfluidic system with parallelized channels for better control over mixing at scale.[1]
    Extrusion Process Not Optimized for Scale The number of extrusion cycles, pressure, and temperature can all impact the final liposome size and PDI.[1][2] For larger batches, it's crucial to re-validate these parameters. Increasing the number of extrusion cycles can help to achieve a more uniform size distribution. Ensure the temperature is kept consistent throughout the larger volume and across the entire extrusion surface.
    Lipid Concentration As you scale up, the lipid concentration may need to be adjusted. Higher lipid concentrations can sometimes lead to larger and more polydisperse vesicles. Experiment with slightly lower lipid concentrations to see if this improves size distribution.
    Buffer Composition The pH and ionic strength of the hydration buffer can influence liposome formation and stability. Ensure the buffer composition is precisely maintained across all batches.

Problem 2: Poor Stability and Aggregation of Liposomes During Storage

  • Question: Our DSPE-PEG-Amine liposomes are aggregating and precipitating out of solution after a few days of storage at 4°C. What could be causing this instability and how can we prevent it?

  • Potential Causes & Solutions:

    Potential CauseRecommended Solution
    Insufficient PEGylation The PEG layer provides steric hindrance to prevent aggregation. A molar ratio of 5-10% DSPE-PEG is typically recommended for optimal stability.[3] Concentrations below 4 mol% may lead to a less protective "mushroom" configuration of the PEG chains.[3]
    Suboptimal Zeta Potential The terminal amine group of DSPE-PEG-Amine will be protonated at neutral or acidic pH, imparting a positive zeta potential. This positive charge should lead to electrostatic repulsion between liposomes, preventing aggregation. However, if the pH of your formulation is too high, the amine group may be deprotonated, reducing the zeta potential and leading to instability. Measure the zeta potential of your formulation at different pH values to determine the optimal pH for stability.[2]
    High Ionic Strength of Buffer High salt concentrations can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[4] If possible, reduce the ionic strength of your storage buffer.
    Lipid Hydrolysis Over time, the ester bonds in phospholipids (B1166683) can hydrolyze, leading to the formation of lysolipids that can destabilize the liposome bilayer.[5][6] Ensure your lipids are of high purity and store them under appropriate conditions (e.g., -20°C, inert atmosphere) to minimize degradation.

Problem 3: Low or Variable Ligand Conjugation Efficiency

  • Question: We are struggling to achieve consistent and high-efficiency conjugation of our targeting ligand to the amine group on the DSPE-PEG liposomes. What factors could be affecting the conjugation reaction?

  • Potential Causes & Solutions:

    Potential CauseRecommended Solution
    Suboptimal Reaction pH The reactivity of the primary amine group is pH-dependent. For reactions with NHS esters, a pH range of 7.5-8.5 is generally optimal. If the pH is too low, the amine group will be protonated and less nucleophilic. If the pH is too high, hydrolysis of the NHS ester can compete with the conjugation reaction.
    Steric Hindrance The PEG chain can create steric hindrance, limiting the accessibility of the terminal amine group to the targeting ligand. Consider using a longer PEG chain or a linker molecule to extend the ligand further from the liposome surface.
    Ligand Reactivity and Stability Ensure that your targeting ligand is stable and reactive under the chosen conjugation conditions. The functional group on your ligand that reacts with the amine (e.g., NHS ester, isothiocyanate) may have a limited half-life in aqueous solution.
    Inaccurate Quantification of Amine Groups It is crucial to have an accurate measure of the number of available amine groups on the liposome surface to determine the correct molar ratio of ligand to add. Use a validated analytical method, such as a ninhydrin (B49086) assay, to quantify the surface amine groups.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar percentage of DSPE-PEG-Amine to include in a liposomal formulation for scale-up?

A1: For most applications, a molar percentage of 5-10% DSPE-PEG-Amine is recommended.[3] This concentration is generally sufficient to provide a dense "brush" conformation of the PEG chains on the liposome surface, which imparts "stealth" characteristics, prolongs circulation time, and provides steric stability to prevent aggregation.[3] However, the optimal percentage can depend on the specific lipid composition, the encapsulated drug, and the intended application. It is advisable to empirically determine the optimal DSPE-PEG-Amine concentration for your specific formulation during process development.

Q2: How does the amine group on DSPE-PEG-Amine affect the physicochemical properties of the liposomes?

A2: The primary amine group at the terminus of the PEG chain has a significant impact on the surface properties of the liposome. At physiological pH, the amine group is typically protonated, resulting in a positive surface charge (zeta potential).[2] This positive charge can be beneficial for electrostatic interactions with negatively charged cell membranes, potentially enhancing cellular uptake. However, it is crucial to control the pH of the formulation buffer, as changes in pH can alter the degree of protonation and thus the zeta potential, which can in turn affect the stability of the liposomal suspension.[2]

Q3: What are the most suitable manufacturing methods for scaling up DSPE-PEG-Amine liposome production?

A3: While traditional methods like thin-film hydration followed by extrusion are commonly used at the lab scale, they can be challenging to scale up. For larger-scale production, methods that allow for continuous and controlled processing are often preferred. These include:

  • Microfluidics: This technique offers precise control over mixing parameters, leading to highly reproducible liposome size and PDI.[1] The process can be scaled up by parallelizing multiple microfluidic channels.

  • Ethanol Injection: In this method, a lipid solution in ethanol is rapidly injected into an aqueous phase under controlled mixing. This method is relatively simple and scalable.

  • High-Pressure Homogenization: This technique can produce large quantities of liposomes with a narrow size distribution.

The choice of method will depend on the specific requirements of your formulation and the scale of production.

Q4: What are the key analytical techniques for characterizing DSPE-PEG-Amine liposomes during scale-up?

A4: A robust analytical strategy is essential to ensure consistent product quality during scale-up. Key techniques include:

ParameterAnalytical Technique(s)
Particle Size and PDI Dynamic Light Scattering (DLS)
Zeta Potential Electrophoretic Light Scattering (ELS)
Lipid Composition and Purity High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), Mass Spectrometry (MS)
Encapsulation Efficiency Separation of free drug from encapsulated drug (e.g., size exclusion chromatography, dialysis) followed by quantification of the drug (e.g., UV-Vis spectroscopy, HPLC)
Ligand Conjugation Efficiency Quantification of free and conjugated ligand (e.g., HPLC, ELISA), or quantification of surface amine groups before and after conjugation (e.g., ninhydrin assay)
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)

Q5: What are the regulatory considerations when scaling up the production of DSPE-PEG-Amine liposomes?

A5: As you move towards clinical and commercial production, it is crucial to adhere to regulatory guidelines from agencies such as the FDA and EMA.[1][7] Key considerations include:

  • Good Manufacturing Practices (GMP): All manufacturing processes must be conducted under GMP to ensure product quality, safety, and consistency.

  • Process Validation: The manufacturing process must be validated to demonstrate that it consistently produces a product that meets its predetermined specifications.

  • Characterization and Stability: Comprehensive characterization of the liposomal product is required, including stability studies to establish the shelf-life.

  • Comparability: If any changes are made to the manufacturing process during scale-up, comparability studies must be performed to demonstrate that the product remains equivalent.

It is highly recommended to engage with regulatory agencies early in the development process to ensure that your scale-up strategy will meet their requirements.

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG-Amine Liposomes by Thin-Film Hydration and Extrusion

  • Lipid Film Formation:

    • Co-dissolve the desired lipids (e.g., a primary phospholipid like DSPC, cholesterol, and DSPE-PEG-Amine in the desired molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature (Tm) of the lipids.

    • Continue to evaporate for at least 1-2 hours after a visible film has formed to ensure complete removal of the solvent.

    • Further dry the lipid film under high vacuum for a minimum of 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the thin lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the Tm of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Load the MLV suspension into an extruder pre-heated to a temperature above the Tm of the lipids.

    • Extrude the liposome suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 0.4 µm, 0.2 µm, and finally 0.1 µm).

    • Perform an odd number of passes (e.g., 11-21) through the final membrane to ensure a narrow and uniform size distribution.[8]

  • Purification:

    • Remove any unencapsulated material by a suitable method such as size exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the final liposome preparation for particle size, PDI, zeta potential, and lipid concentration.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_conj Ligand Conjugation start Lipid Dissolution in Organic Solvent film Thin-Film Formation (Rotary Evaporation) start->film Evaporate Solvent hydration Hydration with Aqueous Buffer film->hydration Add Buffer extrusion Size Reduction (Extrusion) hydration->extrusion Reduce Size purification Purification (e.g., SEC) extrusion->purification Remove Unencapsulated Material dls DLS/ELS (Size, PDI, Zeta) purification->dls hplc HPLC (Lipid Composition) purification->hplc cryotem Cryo-TEM (Morphology) purification->cryotem conjugation Conjugation Reaction (e.g., NHS chemistry) purification->conjugation Add Activated Ligand purification2 Purification of Conjugated Liposomes conjugation->purification2 Remove Unreacted Ligand purification2->dls purification2->hplc troubleshooting_workflow cluster_size Size & PDI Issues cluster_stability Stability & Aggregation Issues start Inconsistent Liposome Properties (Size, PDI, Stability) mixing Check Mixing Parameters (e.g., Reynolds Number) start->mixing extrusion Optimize Extrusion (Cycles, Pressure, Temp) start->extrusion concentration Evaluate Lipid Concentration start->concentration peg Verify DSPE-PEG Molar Ratio (5-10%) start->peg zeta Measure Zeta Potential & Optimize pH start->zeta ionic Assess Buffer Ionic Strength start->ionic end Consistent & Stable Liposome Formulation mixing->end extrusion->end concentration->end peg->end zeta->end ionic->end

References

avoiding accelerated blood clearance of DSPE-PEGylated nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DSPE-PEGylated Nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the Accelerated Blood Clearance (ABC) phenomenon associated with PEGylated nanoparticles.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with DSPE-PEGylated nanoparticles.

Issue 1: Rapid clearance of the second or subsequent dose of PEGylated nanoparticles.

Symptoms:

  • Significantly reduced nanoparticle concentration in the blood shortly after the second injection compared to the first.[1][2][3]

  • Increased accumulation of nanoparticles in the liver and spleen.[1][2]

  • Reduced therapeutic efficacy or imaging signal upon repeated administration.[4][5]

Possible Cause: This is a classic presentation of the Accelerated Blood Clearance (ABC) phenomenon. The first injection of PEGylated nanoparticles can induce the production of anti-PEG antibodies, primarily Immunoglobulin M (IgM).[1][6][7] Upon subsequent injections, these antibodies bind to the PEG on the nanoparticle surface, leading to complement system activation and rapid uptake by macrophages in the liver and spleen (mononuclear phagocyte system or MPS).[1][3][8]

Solutions:

  • Increase the time interval between injections: A longer interval can sometimes lead to a decrease in the anti-PEG IgM response. However, the optimal interval can vary. One study noted that the ABC phenomenon was clearly observed at intervals of 4 to 6 days in rats.[5]

  • Alter the nanoparticle dose: A very low first dose of "empty" PEGylated liposomes has been shown to induce the ABC phenomenon, while a higher first dose (e.g., >5 µmol phospholipids/kg) may abrogate the immune response.[3] Encapsulating a cytotoxic drug like doxorubicin (B1662922) in the initial dose can also prevent the induction of the ABC phenomenon.[3]

  • Pre-administer free PEG: Injecting a high molecular weight free PEG (e.g., 40 kDa) before administering the PEGylated nanoparticles can saturate circulating anti-PEG antibodies, preventing them from binding to the nanoparticles.[9]

  • Modify the nanoparticle formulation:

    • Increase PEG molecular weight: Using a higher molecular weight PEG (e.g., PEG5000) on your nanoparticles may induce a weaker ABC phenomenon compared to PEG2000, while still maintaining a long circulation time.[10]

    • Alter PEG surface density: The conformation of PEG on the nanoparticle surface (mushroom vs. brush) can influence the immune response. A brush conformation (higher PEG density) may elicit a more significant immune response.[11]

    • Use alternative polymers: Consider replacing DSPE-PEG with alternative stealth polymers like polysarcosine (pSar), which have been shown to avoid the ABC phenomenon.[12]

Issue 2: High variability in blood clearance rates between different batches of nanoparticles or different animals.

Symptoms:

  • Inconsistent pharmacokinetic profiles in your animal studies.

  • Poor reproducibility of therapeutic or imaging results.

Possible Cause:

  • Pre-existing anti-PEG antibodies: A significant portion of healthy individuals and animals may have pre-existing anti-PEG antibodies, likely due to exposure to PEG-containing products.[4][13][14] The levels and affinity of these antibodies can vary, leading to inconsistent clearance rates.[13][14]

  • Inconsistent nanoparticle characteristics: Variations in nanoparticle size, surface charge, and PEG density between batches can affect their interaction with the immune system and subsequent clearance.[2][11][15]

Solutions:

  • Screen for pre-existing anti-PEG antibodies: Before starting in vivo studies, screen the plasma of your animals for the presence of anti-PEG IgM and IgG using an ELISA. This will help you select animals with low antibody titers and reduce variability.

  • Strict quality control of nanoparticles: Ensure that each batch of nanoparticles has consistent physicochemical properties (size, polydispersity index, zeta potential, and PEGylation degree).

  • Consider alternative animal models: If high variability persists, it might be beneficial to explore different animal strains or species that are known to have a more consistent immune response to PEGylated materials.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the ABC phenomenon?

A1: The ABC phenomenon is an immune response triggered by the repeated administration of PEGylated nanoparticles.[4] The first dose sensitizes the immune system, leading to the production of anti-PEG antibodies (primarily IgM) by B cells in the spleen.[16][17] When a subsequent dose is administered, these anti-PEG antibodies bind to the PEG chains on the nanoparticle surface.[7] This binding activates the complement system, a part of the innate immune system.[8][18] Activated complement proteins opsonize the nanoparticles, marking them for rapid uptake and clearance by phagocytic cells of the mononuclear phagocyte system (MPS), predominantly in the liver and spleen.[1][17]

Mechanism of Accelerated Blood Clearance (ABC)

ABC_Phenomenon cluster_first_injection First Injection cluster_immune_response Immune Response cluster_second_injection Second Injection cluster_clearance Clearance Mechanism FirstDose DSPE-PEGylated Nanoparticle SplenicBCells Splenic B Cells FirstDose->SplenicBCells Sensitization AntiPEG_IgM Anti-PEG IgM Production SplenicBCells->AntiPEG_IgM Binding Binding AntiPEG_IgM->Binding SecondDose DSPE-PEGylated Nanoparticle SecondDose->Binding Complement Complement Activation Binding->Complement Opsonization Opsonization Complement->Opsonization MPS Macrophage Uptake (Liver & Spleen) Opsonization->MPS Clearance Accelerated Blood Clearance MPS->Clearance

Caption: The ABC phenomenon pathway.

Q2: Which factors influence the magnitude of the ABC phenomenon?

A2: Several factors related to the nanoparticle formulation and the dosing regimen can influence the severity of the ABC phenomenon.

FactorInfluence on ABC PhenomenonReference(s)
PEG Molecular Weight Higher MW PEG (e.g., 5000 Da) may induce a weaker ABC effect compared to lower MW PEG (e.g., 2000 Da).[10]
PEG Surface Density Higher PEG density (brush conformation) can lead to a stronger immune response and more pronounced ABC.[11]
Nanoparticle Size Larger nanoparticles (e.g., ~250 nm) may activate the complement system more potently.[19]
Lipid Dose (First Injection) A very low dose of empty liposomes can induce a strong ABC effect, while a higher dose may suppress it.[3]
Encapsulated Drug Encapsulating cytotoxic drugs (e.g., doxorubicin) can inhibit the production of anti-PEG IgM and prevent the ABC phenomenon.[3][5]
Time Interval Between Doses The ABC effect is highly dependent on the time interval, with maximal effects often observed between 4 and 10 days after the first injection.[5]
Animal Species The ABC phenomenon has been observed in various animal models, including rats, mice, and beagle dogs.[2][20]

Q3: How can I test for the ABC phenomenon in my animal model?

A3: A pharmacokinetic study comparing the circulation half-life of your nanoparticles after a single injection versus repeated injections is the standard method.

Experimental Workflow for ABC Phenomenon Assessment

ABC_Workflow cluster_group1 Group 1: Naïve Control cluster_group2 Group 2: Re-injected cluster_analysis Analysis G1_Inject Single IV Injection of Labeled Nanoparticles G1_Sample Serial Blood Sampling G1_Inject->G1_Sample Quantify Quantify Nanoparticle Concentration in Blood G1_Sample->Quantify G2_Inject1 First IV Injection (Day 0) G2_Inject2 Second IV Injection of Labeled Nanoparticles (Day 7) G2_Inject1->G2_Inject2 7-day Interval G2_Sample Serial Blood Sampling G2_Inject2->G2_Sample G2_Sample->Quantify PK_Analysis Pharmacokinetic Analysis (e.g., AUC, t½) Quantify->PK_Analysis Compare Compare PK Parameters Between Groups PK_Analysis->Compare Conclusion Determine Presence and Magnitude of ABC Compare->Conclusion

Caption: Workflow for in vivo assessment of the ABC phenomenon.

Experimental Protocols

Protocol 1: Anti-PEG IgM Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is used to detect and quantify the amount of anti-PEG IgM in animal serum or plasma.

Materials:

  • 96-well ELISA plates

  • mPEG-DSPE (e.g., mPEG2000-DSPE)

  • Ethanol (B145695)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Serum samples from animals

  • HRP-conjugated anti-IgM antibody (species-specific)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader (450 nm)

Methodology:

  • Plate Coating: Dissolve mPEG-DSPE in ethanol and add 50 µL to each well of a 96-well plate. Allow the ethanol to evaporate overnight at room temperature, leaving the plate coated with mPEG-DSPE.[21]

  • Blocking: Wash the plate with PBS. Add 100 µL of blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.[21]

  • Sample Incubation: Wash the plate with PBS. Dilute serum samples in blocking buffer and add 100 µL to the wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Add 100 µL of HRP-conjugated anti-IgM antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate with PBST. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Readout: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of anti-PEG IgM in the sample.

Protocol 2: In Vivo Pharmacokinetic Study

This protocol is designed to determine the blood circulation time of your DSPE-PEGylated nanoparticles and assess for the ABC phenomenon.

Materials:

  • Labeled nanoparticles (e.g., fluorescently tagged or radiolabeled)

  • Animal model (e.g., mice or rats)

  • Anesthesia

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Quantification instrument (e.g., fluorometer, gamma counter)

Methodology:

  • Animal Groups: Divide animals into at least two groups: a naïve group receiving a single injection and a re-injected group.[1]

  • First Injection (Re-injected Group): Administer an intravenous (IV) injection of your unlabeled nanoparticles to the re-injected group at Day 0.

  • Second Injection (All Groups): After a specified time interval (e.g., 7 days), administer an IV injection of your labeled nanoparticles to both the naïve and re-injected groups.[5]

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points after the injection of the labeled nanoparticles (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h).[21]

  • Quantification: Process the blood samples (e.g., plasma separation) and quantify the concentration of your labeled nanoparticles using the appropriate instrument.

  • Data Analysis: Plot the plasma concentration of the nanoparticles versus time for each group. Calculate key pharmacokinetic parameters such as the area under the curve (AUC) and the circulation half-life (t½). A significant decrease in these parameters in the re-injected group compared to the naïve group indicates the occurrence of the ABC phenomenon.[1]

References

Technical Support Center: Optimizing DSPE-PEG-Amine Molar Ratios in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of DSPE-PEG-Amine molar ratios in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DSPE-PEG-Amine in LNP formulations?

A1: DSPE-PEG-Amine is an amphiphilic polymer used in LNP formulations for two main purposes. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a lipid anchor, embedding itself within the nanoparticle's lipid bilayer.[1] The PEG (polyethylene glycol) chain provides a hydrophilic "stealth" coating that sterically hinders interactions with serum proteins, prolonging circulation time and improving stability.[1][] The terminal amine group (-Amine) provides a positive charge, which can be utilized for surface functionalization, such as conjugating targeting ligands or biomacromolecules to enhance delivery to specific cells or tissues.[][3]

Q2: How does the molar ratio of DSPE-PEG-Amine affect LNP properties?

A2: The molar ratio of DSPE-PEG-Amine significantly influences several key physicochemical properties of LNPs, including:

  • Particle Size and Polydispersity Index (PDI): Increasing the concentration of PEGylated lipids, including DSPE-PEG-Amine, generally leads to a decrease in LNP size.[1][4] However, excessively high concentrations can sometimes lead to the formation of micelles instead of larger nanoparticles.[5]

  • Zeta Potential: The amine group imparts a positive surface charge to the LNPs.[6] Increasing the molar ratio of DSPE-PEG-Amine will lead to a higher positive zeta potential.[6]

  • Encapsulation Efficiency: The effect on encapsulation efficiency can be complex. While PEGylation can enhance stability, very high densities of PEG chains on the surface might sterically hinder the encapsulation of the payload.

  • Stability: A sufficient concentration of DSPE-PEG-Amine enhances colloidal stability by preventing aggregation.[1][4]

  • Cellular Uptake and Transfection Efficiency: The positive charge from the amine group can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.[7] However, the PEG chains can also create a steric barrier, sometimes hindering cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma".[7][8] Optimizing the molar ratio is crucial to balance these opposing effects.

Q3: What is a typical starting molar ratio for DSPE-PEG-Amine in an LNP formulation?

A3: A common starting point for total PEG-lipid concentration in LNP formulations is between 0.5 mol% and 3 mol%.[4] For functionalized PEGs like DSPE-PEG-Amine, it is often incorporated as a fraction of the total PEG-lipid content. For instance, a formulation might contain 1.2 mol% of a standard PEG-lipid (like DMG-PEG2k) and 0.3 mol% of DSPE-PEG-Amine, for a total of 1.5 mol% PEG-lipid.[6] The optimal ratio is highly dependent on the specific application, the other lipid components, the encapsulated cargo, and the target cell type.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
High Particle Size (>150 nm) or Polydispersity Index (PDI > 0.2) Insufficient DSPE-PEG-Amine concentration leading to aggregation.Gradually increase the molar ratio of DSPE-PEG-Amine (e.g., in 0.5 mol% increments) to enhance steric stabilization.[4]
Suboptimal formulation or manufacturing process.Ensure proper mixing during LNP formation (e.g., optimize flow rates in microfluidics).[6] Verify the quality and purity of all lipid components.
Low or Inconsistent Zeta Potential Incorrect pH of the measurement buffer.Measure zeta potential in a consistent and appropriate buffer, such as diluted PBS (e.g., 0.1x PBS), as pH fluctuations can significantly impact the value.[9]
Insufficient DSPE-PEG-Amine to impart a positive charge.Increase the molar percentage of DSPE-PEG-Amine in the formulation.
Low Encapsulation Efficiency Steric hindrance from a high density of PEG chains.Decrease the total PEG-lipid concentration or the proportion of DSPE-PEG-Amine.
Disruption of the lipid bilayer by the payload or high amine concentration.Optimize the drug-to-lipid ratio.[5] Evaluate if a lower molar ratio of DSPE-PEG-Amine improves encapsulation without compromising other parameters.
Poor In Vitro Transfection Efficiency or Cellular Uptake The "PEG dilemma": steric hindrance from PEG chains preventing cellular interaction.[7][8]Systematically decrease the molar ratio of DSPE-PEG-Amine to reduce the PEG shielding effect.
Suboptimal surface charge for the target cell type.While positive charge can aid uptake, an excessive positive charge can be toxic.[6] Modulate the DSPE-PEG-Amine ratio to find the optimal zeta potential for your specific cell line.
In Vivo Instability or Rapid Clearance Insufficient PEGylation leading to opsonization and clearance by the mononuclear phagocyte system.Increase the molar percentage of DSPE-PEG-Amine to provide a more effective stealth coating.[5] A common range for stable formulations is 5-10 mol% total PEG-lipid.[5]
Aggregation in the presence of serum proteins.Ensure adequate PEG density on the LNP surface by optimizing the DSPE-PEG-Amine concentration.
Observed Cytotoxicity High positive surface charge from the amine groups.High concentrations of amine-functionalized LNPs can lead to cell toxicity.[6] Reduce the molar ratio of DSPE-PEG-Amine and assess cell viability using assays like MTT or CCK-8.

Quantitative Data Summary

The following tables summarize the impact of varying DSPE-PEG-Amine and other PEGylated lipid concentrations on LNP characteristics as reported in the literature.

Table 1: Effect of DSPE-PEG-Amine on LNP Physicochemical Properties

LNP FormulationTotal PEG (mol%)DSPE-PEG-Amine (mol%)Hydrodynamic Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Unmodified LNP1.50< 90< 0.21-3.09 ± 0.34> 94.8
LNPa (Amine)1.50.3< 90< 0.21+5.3 ± 1.1> 94.8

Data synthesized from a study by Naidu et al. (2023), where the base PEG-lipid was DMG-PEG2k.[6]

Table 2: General Impact of Increasing PEG-Lipid Concentration on LNP Properties

PEG-Lipid (mol%)Particle SizeTransfection Efficiency (in vitro)Transfection Efficiency (in vivo)
0.5LargerDecreased-
1.5OptimalOptimalDecreased
3.0SmallerDecreased-
5.0--Optimal

This table represents a general trend observed with increasing concentrations of PEGylated lipids like DMG-PEG2k, which can be indicative of the behavior with DSPE-PEG-Amine.[4][7]

Experimental Protocols

1. LNP Formulation using Microfluidic Mixing

This protocol is a standard method for producing uniform LNPs.

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and DSPE-PEG-Amine in ethanol (B145695) at the desired molar ratios. A typical total lipid concentration is 10-25 mg/mL.

  • Preparation of Payload Solution (Aqueous Phase):

    • Dissolve the nucleic acid (e.g., mRNA, siRNA) in a low pH buffer, such as 50 mM citrate (B86180) buffer (pH 4.0).[6] This protonates the ionizable lipid, facilitating encapsulation.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr™).

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min).[4]

  • Purification and Buffer Exchange:

    • Immediately following formulation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 4 hours to remove ethanol and raise the pH.[6] This neutralizes the surface charge of the ionizable lipid.

    • Concentrate the LNPs if necessary using a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO).[6]

2. Characterization of LNPs

  • Particle Size and Polydispersity Index (PDI):

    • Dilute the LNP suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[10]

  • Zeta Potential:

    • Dilute the LNPs in a low ionic strength buffer, such as 0.1x PBS, to obtain accurate readings.[9]

    • Measure the surface charge using Electrophoretic Light Scattering (ELS).[10]

  • Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to the nucleic acid payload (e.g., RiboGreen for RNA).[9]

    • Measure the fluorescence of the intact LNPs.

    • Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated payload.

    • Measure the total fluorescence after disruption.

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Fluorescence_total - Fluorescence_intact) / Fluorescence_total * 100

Visualizations

LNP_Formulation_Workflow LNP Formulation and Characterization Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization prep_lipids Prepare Lipid-Ethanol Mix (Ionizable, Helper, Chol, DSPE-PEG-Amine) mixing Microfluidic Mixing (e.g., 3:1 flow ratio) prep_lipids->mixing prep_payload Prepare Payload in Aqueous Buffer (pH 4.0) prep_payload->mixing dialysis Dialysis against PBS (pH 7.4) (Remove Ethanol, Neutralize) mixing->dialysis concentration Concentration (Centrifugal Filtration) dialysis->concentration dls Size & PDI (DLS) concentration->dls els Zeta Potential (ELS) concentration->els ee Encapsulation Efficiency (RiboGreen Assay) concentration->ee

Caption: Workflow for LNP formulation and characterization.

Troubleshooting_Logic Troubleshooting Decision Tree for LNP Optimization cluster_physicochemical Physicochemical Analysis cluster_functional Functional Analysis cluster_actions Corrective Actions start Initial LNP Formulation check_size_pdi High Size / PDI? start->check_size_pdi check_zeta Low Zeta Potential? check_size_pdi->check_zeta No increase_peg Increase DSPE-PEG-Amine Molar Ratio check_size_pdi->increase_peg Yes optimize_process Optimize Mixing Process check_size_pdi->optimize_process If still high check_ee Low Encapsulation? check_zeta->check_ee No check_zeta->increase_peg Yes check_uptake Poor Cellular Uptake? check_ee->check_uptake No decrease_peg Decrease DSPE-PEG-Amine Molar Ratio check_ee->decrease_peg Yes check_toxicity High Cytotoxicity? check_uptake->check_toxicity No check_uptake->decrease_peg Yes check_toxicity->decrease_peg Yes end Optimized LNP check_toxicity->end No increase_peg->start decrease_peg->start optimize_process->start

Caption: Troubleshooting logic for optimizing LNP formulations.

References

Validation & Comparative

A Head-to-Head Comparison: DSPE-PEG-Amine MW 5000 vs. DSPE-PEG-NHS for Antibody Conjugation in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical determinant in the successful development of antibody-drug conjugates (ADCs) and targeted nanocarrier systems. The covalent attachment of antibodies to polyethylene (B3416737) glycol (PEG)-modified phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), is a cornerstone of creating long-circulating, target-specific delivery vehicles. This guide provides an in-depth, objective comparison of two widely used functionalized DSPE-PEG derivatives for antibody conjugation: DSPE-PEG-Amine and DSPE-PEG-N-hydroxysuccinimide (NHS).

This comparison delves into their respective reaction mechanisms, conjugation efficiencies, and provides detailed experimental protocols to aid in the rational selection of the optimal linker for your research needs.

At a Glance: Key Differences and Considerations

FeatureDSPE-PEG-Amine MW 5000DSPE-PEG-NHS
Reactive Group Primary Amine (-NH₂)N-hydroxysuccinimide ester (-NHS)
Target on Antibody Carboxyl groups (-COOH) on aspartic or glutamic acid residues, or C-terminusPrimary amines (-NH₂) on lysine (B10760008) residues or N-terminus
Conjugation Chemistry Two-step carbodiimide (B86325) chemistry (EDC/NHS)One-step direct acylation
Reaction pH pH 5.5 - 6.0 for activation, pH 7.2 - 8.5 for conjugationpH 7.2 - 8.5
Key Advantage Offers an alternative when lysine modification is undesirableSimpler, one-step reaction
Key Disadvantage More complex, multi-step reaction with more reagents to removeNHS-ester is prone to hydrolysis, which can reduce efficiency

Reaction Mechanisms: A Tale of Two Chemistries

The fundamental difference between DSPE-PEG-Amine and DSPE-PEG-NHS lies in the chemical pathways they employ to form a stable amide bond with an antibody.

DSPE-PEG-NHS utilizes a direct and widely adopted method for conjugating to primary amines, which are abundant on the surface of antibodies (primarily on lysine residues). The NHS ester is a highly reactive group that readily acylates the nucleophilic primary amine of the antibody, forming a stable amide linkage and releasing NHS as a byproduct. This is a straightforward, one-step reaction.

DSPE_PEG_NHS DSPE-PEG-NHS Conjugate DSPE-PEG-Antibody (Amide Bond) DSPE_PEG_NHS->Conjugate pH 7.2-8.5 Antibody_NH2 Antibody-NH₂ Antibody_NH2->Conjugate NHS NHS byproduct Conjugate->NHS

DSPE-PEG-NHS conjugation pathway.

DSPE-PEG-Amine , on the other hand, requires a multi-step approach known as carbodiimide chemistry to conjugate to the carboxyl groups found on an antibody's aspartic and glutamic acid residues. First, the carboxyl groups on the antibody are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS-ester intermediate. This activated antibody then readily reacts with the primary amine of the DSPE-PEG-Amine to form the desired amide bond.

Antibody_COOH Antibody-COOH Activated_Antibody Antibody-CO-NHS (Activated Intermediate) Antibody_COOH->Activated_Antibody pH 5.5-6.0 EDC_NHS EDC / NHS EDC_NHS->Activated_Antibody Conjugate DSPE-PEG-Antibody (Amide Bond) Activated_Antibody->Conjugate pH 7.2-8.5 DSPE_PEG_Amine DSPE-PEG-Amine DSPE_PEG_Amine->Conjugate

DSPE-PEG-Amine conjugation pathway.

Performance Comparison: Efficiency and Stability

A study comparing different linkers for siRNA delivery found that immunoliposomes prepared using DSPE-PEG-Maleimide, which targets thiol groups, had a significantly higher gene silencing efficiency (approximately 80% at 500 nM siRNA) compared to those prepared with DSPE-PEG-COOH (around 32% at the same concentration)[1]. While not a direct comparison with DSPE-PEG-Amine, the DSPE-PEG-COOH chemistry is analogous, suggesting that the choice of conjugation chemistry can profoundly impact the biological activity of the final conjugate[1].

For DSPE-PEG-NHS, a critical factor influencing efficiency is the hydrolysis of the NHS ester in aqueous solutions, which competes with the amine reaction[2][3]. The half-life of NHS esters is highly pH-dependent, decreasing from 4-5 hours at pH 7 to just 10 minutes at pH 8.6[3]. To mitigate this, it is recommended to use the DSPE-PEG-NHS immediately after preparation and to use a higher concentration of the antibody to favor the conjugation reaction[2][3]. In an optimized protocol, researchers were able to couple approximately 15 antibody molecules per liposome[2].

ParameterDSPE-PEG-Amine (via EDC/NHS)DSPE-PEG-NHS
Conjugation Efficiency Can be influenced by the efficiency of the EDC/NHS activation step.Highly dependent on pH and the rate of NHS-ester hydrolysis. Can be high under optimized conditions.
Stability of Conjugate Forms a stable amide bond.Forms a stable amide bond.
Potential for Side Reactions EDC can react with other nucleophiles.NHS ester can hydrolyze before conjugation.
Control over Conjugation Two-step reaction offers more control points.One-step reaction is simpler but less controlled.

Experimental Protocols

Below are detailed, representative protocols for antibody conjugation using both DSPE-PEG-NHS and DSPE-PEG-Amine.

Protocol 1: Antibody Conjugation using DSPE-PEG-NHS

This protocol is based on the post-insertion method, where the antibody is first conjugated to the DSPE-PEG-NHS, and the resulting conjugate is then inserted into pre-formed liposomes.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • DSPE-PEG-NHS MW 5000

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glycine (B1666218) solution (e.g., 1 M) for quenching

  • Pre-formed liposomes

Procedure:

  • Dissolve a known amount of DSPE-PEG-NHS in chloroform in a round-bottom flask.

  • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film.

  • Immediately add the antibody solution (at a desired molar ratio, e.g., 1:2 ligand to DSPE-PEG-NHS) to the dried lipid film[4].

  • Hydrate the lipid film by gentle vortexing or sonication for 5 minutes to form micelles.

  • Incubate the mixture at room temperature for 4-6 hours with gentle stirring[2][4].

  • Quench the reaction by adding an excess of glycine solution to react with any remaining NHS esters[2].

  • The resulting antibody-DSPE-PEG conjugate is now ready for purification or for post-insertion into pre-formed liposomes by incubating the mixture at a temperature above the phase transition temperature of the liposome (B1194612) lipids (e.g., 60°C) for 30 minutes to 2 hours[4].

  • Purify the immunoliposomes to remove unconjugated antibody and other reactants using methods like size exclusion chromatography or dialysis[4].

cluster_prep Micelle Preparation cluster_conjugation Conjugation cluster_insertion Post-Insertion & Purification prep1 Dissolve DSPE-PEG-NHS in Chloroform prep2 Dry to form Lipid Film prep1->prep2 prep3 Add Antibody Solution & Hydrate prep2->prep3 conj1 Incubate at RT (4-6 hours) prep3->conj1 conj2 Quench with Glycine conj1->conj2 ins1 Incubate with Pre-formed Liposomes conj2->ins1 ins2 Purify Immunoliposomes ins1->ins2

Experimental workflow for DSPE-PEG-NHS conjugation.
Protocol 2: Antibody Conjugation using DSPE-PEG-Amine MW 5000

This protocol involves the activation of the antibody's carboxyl groups using EDC and NHS, followed by reaction with the DSPE-PEG-Amine.

Materials:

  • Antibody of interest in MES buffer (10 mM MES, 150 mM NaCl, pH 5.5)

  • DSPE-PEG-Amine MW 5000

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 1 M NaOH for pH adjustment

  • Pre-formed liposomes

Procedure:

  • Prepare a solution of the antibody in MES buffer.

  • Prepare fresh solutions of EDC and NHS in MES buffer.

  • Add the EDC and NHS solutions to the antibody solution and incubate at room temperature for 15-30 minutes to activate the carboxyl groups[1].

  • Neutralize the reaction mixture to pH 7.2-7.5 with 1 M NaOH[1].

  • Immediately add the DSPE-PEG-Amine solution to the activated antibody solution.

  • Incubate the mixture at 4°C overnight with gentle stirring to allow for conjugation[1].

  • The resulting antibody-DSPE-PEG conjugate can then be used for post-insertion into liposomes as described in Protocol 1.

  • Purify the final immunoliposomes to remove unconjugated materials and reaction byproducts.

cluster_activation Antibody Activation cluster_conjugation Conjugation cluster_insertion Post-Insertion & Purification act1 Antibody in MES Buffer act2 Add EDC/NHS act1->act2 act3 Incubate at RT (15-30 min) act2->act3 conj1 Neutralize pH to 7.2-7.5 act3->conj1 conj2 Add DSPE-PEG-Amine conj1->conj2 conj3 Incubate at 4°C (Overnight) conj2->conj3 ins1 Incubate with Pre-formed Liposomes conj3->ins1 ins2 Purify Immunoliposomes ins1->ins2

Experimental workflow for DSPE-PEG-Amine conjugation.

Conclusion and Recommendations

The choice between DSPE-PEG-Amine MW 5000 and DSPE-PEG-NHS for antibody conjugation depends on several factors, including the desired site of conjugation on the antibody, the tolerance of the antibody to the reaction conditions, and the desired level of control over the conjugation process.

  • DSPE-PEG-NHS is the more straightforward choice, offering a one-step reaction that is easy to perform. It is ideal for researchers who want to quickly and efficiently conjugate antibodies via their abundant lysine residues. However, careful attention must be paid to the pH and timing of the reaction to minimize hydrolysis and maximize efficiency.

  • DSPE-PEG-Amine provides a valuable alternative when modification of lysine residues is undesirable, for instance, if they are located in the antigen-binding site of the antibody. The two-step carbodiimide chemistry allows for targeting of carboxyl groups, offering a different conjugation strategy. While more complex, this method can be advantageous for preserving the antibody's activity in certain cases.

Ultimately, the optimal choice will depend on the specific antibody and the goals of the research. It is recommended to perform small-scale pilot experiments to determine the best conjugation strategy for your particular application.

References

DSPE-PEG MW 2000 vs. MW 5000 for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of polyethylene (B3416737) glycol (PEG) length in 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE)-PEG conjugates is a critical parameter in the design of nanocarrier-based drug delivery systems. The two most commonly employed molecular weights, 2000 Da (DSPE-PEG 2000) and 5000 Da (DSPE-PEG 5000), each offer distinct advantages and disadvantages that significantly impact the physicochemical properties, in vitro performance, and in vivo fate of the resulting nanoparticles. This guide provides a comprehensive comparison of DSPE-PEG 2000 and DSPE-PEG 5000, supported by experimental data, to inform the rational design of drug delivery vehicles.

The selection between DSPE-PEG 2000 and DSPE-PEG 5000 represents a fundamental trade-off between prolonged circulation and efficient cellular uptake.[1] While the longer PEG chain of DSPE-PEG 5000 can provide superior steric shielding, leading to extended blood residence time, it may also hinder the interaction of the nanoparticle with target cells.[1] Conversely, DSPE-PEG 2000 often presents a more balanced profile, offering good stability and more efficient cellular internalization.[1]

Key Performance Indicators: A Tabular Comparison

The following tables summarize the key differences in performance between nanoparticles formulated with DSPE-PEG 2000 and DSPE-PEG 5000. Absolute values can vary depending on the specific nanoparticle composition and formulation method.

Physicochemical Properties

The length of the PEG chain directly influences the hydrodynamic size and surface characteristics of nanoparticles.

PropertyDSPE-PEG 2000DSPE-PEG 5000Reference
Hydrodynamic Diameter (nm) SmallerLarger[1]
Zeta Potential (mV) More NegativeMore Neutral[1]
Adsorbed Layer Thickness Thinner (around 1-3 nm)Thicker[2]
In Vitro Performance

The PEG layer can affect drug encapsulation, release kinetics, and interaction with cells.

ParameterDSPE-PEG 2000DSPE-PEG 5000Reference
Drug Encapsulation Efficiency (%) Generally HighGenerally High, but may be slightly lower[1][3]
In Vitro Drug Release Sustained ReleasePotentially slower initial release[1]
Cellular Uptake Generally efficientCan be reduced compared to DSPE-PEG 2000[1]
Colloidal Stability SuperiorGood[2]
In Vivo Performance

The "stealth" properties conferred by the PEG chains are crucial for evading the mononuclear phagocyte system and prolonging circulation time, which in turn affects biodistribution and tumor accumulation.

ParameterDSPE-PEG 2000DSPE-PEG 5000Reference
Blood Circulation Time ProlongedPotentially longer than DSPE-PEG 2000[1][2]
Pharmacokinetics (AUC) IncreasedPotentially higher than DSPE-PEG 2000[4]
Clearance DecreasedPotentially lower than DSPE-PEG 2000[5]
Tumor Accumulation (EPR Effect) EffectivePotentially enhanced due to longer circulation[1][6]
Biodistribution Reduced uptake by the reticuloendothelial system (RES)Potentially greater reduction in RES uptake[7]

Experimental Protocols

Detailed methodologies for the preparation and characterization of DSPE-PEGylated nanoparticles are crucial for reproducible research.

Protocol 1: Liposome Formulation via Thin-Film Hydration

This common method is suitable for encapsulating both hydrophilic and hydrophobic drugs.

Materials:

  • DSPE-PEG 2000 or DSPE-PEG 5000

  • Phospholipids (e.g., DSPC, DOPC)

  • Cholesterol

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS pH 7.4)

Procedure:

  • Lipid Film Formation: Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG in a desired molar ratio) and the drug in an organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer by gentle agitation above the lipid transition temperature. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size or use sonication.

Protocol 2: Characterization of Nanoparticle Size and Zeta Potential

Dynamic light scattering (DLS) is a standard technique for these measurements.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension in the appropriate buffer to a suitable concentration to avoid multiple scattering effects.

  • Size Measurement: Place the diluted sample in a cuvette and measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

  • Zeta Potential Measurement: Transfer the diluted sample to a specialized zeta potential cell and measure the electrophoretic mobility to determine the surface charge.

Protocol 3: In Vitro Drug Release Study

This assay evaluates the rate at which the encapsulated drug is released from the nanoparticles.

Method: Dialysis method.

Procedure:

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS at pH 7.4 and 37°C) with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release buffer and replace with fresh buffer to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

Protocol 4: Cellular Uptake Analysis via Flow Cytometry

This method quantifies the internalization of fluorescently labeled nanoparticles by cells.

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with fluorescently labeled nanoparticles (formulated with either DSPE-PEG 2000 or DSPE-PEG 5000) at a specific concentration and incubate for a defined period.

  • Cell Harvesting: After incubation, wash the cells to remove non-internalized nanoparticles, detach them, and resuspend in a suitable buffer.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.

Protocol 5: In Vivo Pharmacokinetic Study

This study determines the circulation half-life and clearance of the nanoparticles.[3]

Procedure:

  • Animal Model: Utilize a suitable animal model (e.g., mice or rats).

  • Administration: Administer the nanoparticle formulation intravenously at a defined dose.[5]

  • Blood Sampling: At various time points post-injection, collect blood samples.[8]

  • Drug Quantification: Process the blood samples to isolate plasma or serum and quantify the concentration of the encapsulated drug or a labeled component of the nanoparticle using a validated analytical method (e.g., LC-MS/MS, fluorescence).[3]

  • Data Analysis: Plot the plasma concentration versus time and determine pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance.[5]

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) illustrate important processes and relationships in the context of DSPE-PEGylated nanoparticle drug delivery.

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Lipid Film Hydration B Size Reduction (Extrusion) A->B C Physicochemical Characterization (DLS) B->C D Drug Release Assay C->D E Cellular Uptake Study C->E F Pharmacokinetic Analysis E->F G Biodistribution & Efficacy F->G

Caption: Experimental workflow for developing and evaluating DSPE-PEGylated nanoparticles.

signaling_pathway cluster_uptake Cellular Internalization NP PEGylated Nanoparticle Membrane Cell Membrane NP->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Release Drug Release Endosome->Release Lysosome->Release

Caption: General pathway of nanoparticle cellular uptake via endocytosis.

logical_relationship cluster_consequences Consequences PEG_Length Increase PEG Length (2000 -> 5000) Steric_Hindrance Increased Steric Hindrance PEG_Length->Steric_Hindrance Circulation Longer Circulation Time Steric_Hindrance->Circulation Cellular_Uptake Decreased Cellular Uptake Steric_Hindrance->Cellular_Uptake EPR Enhanced EPR Effect Circulation->EPR

Caption: The trade-off between circulation time and cellular uptake with increasing PEG length.

Conclusion

The decision to use DSPE-PEG 2000 or DSPE-PEG 5000 in a nanoparticle formulation is a strategic one that must be guided by the specific therapeutic objective. DSPE-PEG 2000 often provides a well-rounded performance with a balance of good stability and efficient cellular uptake, making it a suitable choice for a wide range of applications.[1] In contrast, DSPE-PEG 5000, with its longer PEG chain, may offer superior steric protection, leading to prolonged circulation times.[1][2] This can be particularly advantageous for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[1][6] However, this extended PEG layer might also impede the cellular internalization of the nanoparticles.[1] Therefore, researchers must carefully consider the desired pharmacokinetic profile and the required level of cellular interaction when selecting the optimal PEG length for their drug delivery system.

References

A Comparative Guide to the In Vitro Characterization of DSPE-PEG-Amine Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the in vitro characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) functionalized nanoparticles. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of their performance against other functionalizations and detailing the requisite experimental protocols.

Performance Benchmarking: A Comparative Analysis

DSPE-PEG-Amine is a widely utilized lipid-polymer conjugate for nanoparticle surface modification in drug delivery systems.[1] The terminal amine group provides a versatile handle for the covalent attachment of targeting ligands, such as peptides and antibodies, thereby enhancing cellular uptake and target specificity.[2] The polyethylene (B3416737) glycol (PEG) linker offers a "stealth" characteristic, reducing opsonization and prolonging circulation time.[3]

The choice of functional group significantly impacts the physicochemical properties and, consequently, the biological performance of nanoparticles. Below is a comparative summary of key in vitro characterization parameters for nanoparticles functionalized with DSPE-PEG terminating in an amine (positive charge), a carboxyl group (negative charge), or a maleimide (B117702) group (thiol-reactive).

Table 1: Comparative Physicochemical Properties of Functionalized Nanoparticles

Functional GroupAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Key Advantages
Amine (-NH2) 100 - 150< 0.2+15 to +30Facilitates electrostatic interactions with negatively charged cell membranes, potentially enhancing cellular uptake.[3] Provides a reactive site for conjugation with carboxyl-containing molecules.
Carboxyl (-COOH) 100 - 150< 0.2-20 to -40Offers good colloidal stability due to negative surface charge.[4] Can be conjugated to amine-containing ligands.[5]
Maleimide 100 - 150< 0.2Near-neutral to slightly negativeHighly specific reactivity towards thiol groups, enabling controlled and stable conjugation of peptides and proteins.[5][6]
Unfunctionalized (Methoxy-PEG) 90 - 140< 0.2Near-neutralProvides a baseline for "stealth" properties without specific targeting capabilities.

Note: The values presented are typical ranges and can vary depending on the nanoparticle core material, formulation method, and specific PEG length.

Essential Experimental Protocols

Accurate and reproducible in vitro characterization is paramount for the development of effective nanoparticle-based therapeutics. The following sections detail the standard operating procedures for key analytical techniques.

Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Objective: To determine the mean hydrodynamic diameter and the breadth of the size distribution of the nanoparticles in a colloidal suspension.

Materials:

  • Nanoparticle suspension

  • High-purity deionized water or appropriate buffer (e.g., 10 mM NaCl)[7]

  • Disposable cuvettes[8]

  • Dynamic Light Scattering (DLS) instrument

Protocol:

  • Sample Preparation:

    • Dilute the nanoparticle suspension with filtered (0.22 µm filter) deionized water or buffer to an appropriate concentration. The solution should be clear to slightly hazy.[9] Highly concentrated samples can lead to multiple scattering events and inaccurate results.[9]

    • Ensure the sample is well-dispersed by gentle vortexing or pipetting. Avoid sonication unless necessary, as it may alter nanoparticle structure.

  • Instrument Setup:

    • Set the measurement temperature, typically to 25°C or 37°C, and allow for an equilibration time of at least 2 minutes.[10]

    • Select the appropriate dispersant properties (viscosity and refractive index) in the software.[10]

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles.[10]

    • Place the cuvette in the DLS instrument.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • The software will generate a size distribution report, providing the Z-average diameter (intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for monodisperse nanoparticle populations.

Zeta Potential Measurement

Objective: To determine the surface charge of the nanoparticles, which is a critical indicator of colloidal stability and interaction with biological membranes.

Materials:

  • Nanoparticle suspension

  • 10 mM NaCl solution[7]

  • Disposable folded capillary cells[10]

  • Zeta potential analyzer

Protocol:

  • Sample Preparation:

    • Dilute the nanoparticle suspension in a low ionic strength medium, such as 10 mM NaCl, to ensure sufficient conductivity for the measurement.[7]

  • Instrument Setup:

    • Select the appropriate measurement parameters in the software, including the Smoluchowski model for aqueous media.[10]

    • Set the desired temperature and allow for equilibration.

  • Measurement:

    • Carefully inject the sample into the folded capillary cell, avoiding the introduction of air bubbles.

    • Place the cell into the instrument, ensuring proper contact with the electrodes.

    • Perform the measurement, which involves applying an electric field and measuring the electrophoretic mobility of the nanoparticles.[11]

  • Data Analysis:

    • The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.[11] Report the mean zeta potential and standard deviation from multiple measurements. Nanoparticles with a zeta potential greater than |±30| mV are generally considered to have good colloidal stability.[12]

Drug Loading Efficiency and In Vitro Drug Release

Objective: To quantify the amount of drug encapsulated within the nanoparticles and to characterize the drug release profile over time.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4 for physiological conditions, 5.5 for endosomal conditions)

  • Dialysis membrane (with a molecular weight cut-off well below the molecular weight of the nanoparticle)[13]

  • Spectrophotometer (UV-Vis or fluorescence) or High-Performance Liquid Chromatography (HPLC) system

Protocol for Drug Loading Efficiency:

  • Separate the unencapsulated ("free") drug from the nanoparticle-encapsulated drug. This can be achieved by ultracentrifugation or size exclusion chromatography.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the Drug Loading Efficiency (DLE) and Drug Loading Content (DLC) using the following formulas:[14]

    • DLE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DLC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol for In Vitro Drug Release:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.[13]

  • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS) at a constant temperature (e.g., 37°C) with gentle stirring.[14]

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[14]

  • Quantify the concentration of the released drug in the collected aliquots using the chosen analytical method.

  • Plot the cumulative percentage of drug released as a function of time.

In Vitro Cytotoxicity Assessment

Objective: To evaluate the biocompatibility of the DSPE-PEG-Amine functionalized nanoparticles on relevant cell lines.

Materials:

  • Selected cell line (e.g., cancer cell line for oncology applications)

  • Cell culture medium and supplements

  • DSPE-PEG-Amine functionalized nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

  • 96-well plates

  • Plate reader

Protocol:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the nanoparticle suspension in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of nanoparticles. Include untreated cells as a negative control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add the MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizing Key Processes

Diagrams can aid in understanding complex experimental workflows and biological pathways.

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation cluster_biological Biological Evaluation Formulation Formulate DSPE-PEG-Amine Nanoparticles DLS DLS (Size & PDI) Formulation->DLS Zeta Zeta Potential (Surface Charge) Formulation->Zeta TEM TEM (Morphology) Formulation->TEM DrugLoading Drug Loading Efficiency Formulation->DrugLoading Cytotoxicity In Vitro Cytotoxicity Formulation->Cytotoxicity CellularUptake Cellular Uptake Mechanism Formulation->CellularUptake DrugRelease In Vitro Drug Release DrugLoading->DrugRelease Cellular_Uptake NP Amine-Functionalized Nanoparticle Cell Cell Membrane NP->Cell Electrostatic Interaction Endocytosis Endocytosis Cell->Endocytosis EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Acidic pH Trigger

References

Navigating the In Vivo Maze: A Comparative Guide to DSPE-PEG-Amine Liposome Circulation Time

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo circulation time of liposomal drug delivery systems is paramount to designing effective therapeutics. This guide provides a comprehensive comparison of DSPE-PEG-Amine liposomes with alternative formulations, supported by experimental data and detailed protocols to aid in your research and development endeavors.

The persistence of liposomes in the bloodstream, often quantified by their circulation half-life, directly impacts their ability to reach target tissues and exert their therapeutic effect. The inclusion of polyethylene (B3416737) glycol (PEG) conjugated to the phospholipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a well-established strategy to prolong circulation time. This "stealth" technology creates a hydrophilic barrier on the liposome (B1194612) surface, reducing recognition and clearance by the mononuclear phagocyte system (MPS).

This guide focuses on DSPE-PEG-Amine liposomes, which possess a terminal amine group on the PEG chain. This functional group allows for the conjugation of targeting ligands, but it also imparts a positive charge, influencing the liposome's pharmacokinetic profile. Here, we compare the expected in vivo circulation performance of DSPE-PEG-Amine liposomes with neutral and other charged PEGylated liposomal formulations.

Comparative Analysis of Liposome Circulation Times

The circulation half-life of liposomes is influenced by a multitude of factors, including the presence and properties of a PEG coating, surface charge, lipid composition, and particle size. While direct head-to-head studies exclusively comparing DSPE-PEG-Amine with its methoxy-terminated (neutral) counterpart are limited, we can infer its performance based on studies of other cationic PEGylated liposomes.

Cationic liposomes, in general, tend to be cleared more rapidly from circulation compared to neutral or anionic liposomes due to interactions with negatively charged plasma proteins and cell surfaces. However, the incorporation of a dense PEG layer can shield this positive charge and significantly extend circulation time.

Liposome FormulationKey FeaturesExpected Circulation Half-lifeSupporting Experimental Evidence
DSPE-PEG-Amine Liposomes Cationic surface charge due to the terminal amine group, enabling ligand conjugation.Moderately prolonged. The cationic nature may lead to faster clearance than neutral counterparts, but PEGylation provides a significant stealth effect.Studies on cationic liposomes containing DSPE-PEG show that high PEG density can achieve circulation half-lives ranging from 6.5 to 12.5 hours.[1] However, highly positive surface potentials can also lead to reduced circulation times compared to neutral PEGylated liposomes.[2][3][4]
DSPE-PEG-OMe (Methoxy) Liposomes Neutral surface charge. The methoxy (B1213986) group at the PEG terminus is chemically inert.Longest circulation time among the compared formulations.Considered the "gold standard" for long-circulating liposomes. PEGylation dramatically increases circulation half-life from less than 30 minutes for conventional liposomes to over 5 hours in mice.[5][6]
Conventional Liposomes (No PEG) No PEG coating. Surface charge depends on the lipid composition (can be neutral, anionic, or cationic).Very short. Rapidly cleared by the mononuclear phagocyte system.Circulation half-life is typically less than 30 minutes.[5][6]
Anionic PEGylated Liposomes Negatively charged surface.Prolonged, but potentially shorter than neutral PEGylated liposomes.The negative charge can influence interactions with plasma components, potentially leading to slightly faster clearance than neutral formulations.

Experimental Protocols

Accurate evaluation of in vivo circulation time is critical for preclinical development. Below are detailed methodologies for key experiments.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Amine in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification: Remove any unencapsulated material by methods such as size exclusion chromatography or dialysis.

In Vivo Circulation Time Study in a Murine Model
  • Animal Model: Use healthy, age-matched mice (e.g., BALB/c or C57BL/6).

  • Liposome Labeling: For tracking purposes, label the liposomes with a fluorescent marker. A lipophilic dye such as DiD (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine perchlorate) can be incorporated into the lipid bilayer during preparation.[7]

  • Administration: Inject the fluorescently labeled liposome formulation intravenously (i.v.) via the tail vein at a specific lipid dose.

  • Blood Sampling: Collect small blood samples (e.g., 10-20 µL) from the saphenous or tail vein at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection.

  • Quantification: Isolate the plasma from the blood samples by centrifugation. Measure the fluorescence intensity of the plasma samples using a fluorescence plate reader.

  • Data Analysis: Express the fluorescence at each time point as a percentage of the initial fluorescence (at 5 minutes, considered as 100% circulation). Plot the percentage of injected dose remaining in circulation versus time. Calculate the circulation half-life (t½) and the area under the concentration-time curve (AUC) using appropriate pharmacokinetic modeling software.

Visualizing the Process

To better understand the experimental workflow and the underlying biological principles, the following diagrams are provided.

experimental_workflow cluster_preparation Liposome Preparation cluster_invivo In Vivo Study cluster_analysis Analysis p1 Lipid Film Formation p2 Hydration p1->p2 p3 Size Extrusion p2->p3 p4 Purification & Labeling p3->p4 i1 IV Injection into Mouse p4->i1 Inject Liposomes i2 Serial Blood Sampling i1->i2 a1 Plasma Isolation i2->a1 Process Samples a2 Fluorescence Quantification a1->a2 a3 Pharmacokinetic Modeling a2->a3 o1 Circulation Half-life (t½) a3->o1 o2 AUC a3->o2

Caption: Experimental workflow for evaluating the in vivo circulation time of liposomes.

signaling_pathway cluster_circulation Blood Circulation cluster_clearance Clearance Mechanisms lipo Liposome mps Mononuclear Phagocyte System (Liver, Spleen) lipo->mps Rapid Clearance opsonins Opsonins (Plasma Proteins) lipo->opsonins Opsonization peg_lipo DSPE-PEG-Amine Liposome peg_lipo->opsonins Steric Hindrance (Reduced Opsonization) target Target Tissue (e.g., Tumor) peg_lipo->target Prolonged Circulation Allows for Targeting opsonins->mps Recognition & Phagocytosis

Caption: Mechanism of PEGylation in prolonging liposome circulation time.

Conclusion

The choice of liposomal formulation is a critical determinant of in vivo performance. DSPE-PEG-Amine liposomes offer the advantage of a functionalizable surface for targeted drug delivery. While their cationic nature may slightly reduce circulation time compared to their neutral counterparts, a high degree of PEGylation can effectively mitigate this effect, resulting in a prolonged circulation half-life sufficient for many therapeutic applications. For applications demanding the longest possible circulation times without the need for surface conjugation, neutral DSPE-PEG-OMe liposomes remain the formulation of choice. This guide provides a framework for researchers to make informed decisions in the design and evaluation of liposomal drug delivery systems.

References

comparative analysis of different DSPE-PEG derivatives for gene therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of DSPE-PEG Derivatives to Optimize Gene Delivery.

The effective delivery of genetic material is a cornerstone of gene therapy. Lipid-based nanoparticles (LNPs), particularly those functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG), have emerged as a leading platform for this purpose. The DSPE-PEG component is critical, forming a hydrophilic corona that sterically stabilizes the nanoparticles, prolongs their circulation time, and reduces immunogenicity. However, the selection of a specific DSPE-PEG derivative, which can vary in PEG chain length and terminal functional groups, significantly impacts the overall performance of the gene delivery system. This guide provides a comparative analysis of different DSPE-PEG derivatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their therapeutic applications.

Key Performance Indicators: A Tabular Comparison

The choice between different DSPE-PEG derivatives involves a trade-off between key performance indicators such as nanoparticle stability, circulation half-life, and cellular uptake. The following tables summarize the quantitative differences observed in nanoparticles formulated with various DSPE-PEG derivatives.

Table 1: Impact of PEG Chain Length on Physicochemical Properties and In Vivo Behavior
PropertyDSPE-PEG2000DSPE-PEG5000Reference
Hydrodynamic Diameter (nm) ~125Larger than DSPE-PEG2000 formulations[1]
Polydispersity Index (PDI) ~0.147-[1]
Zeta Potential (mV) ~ -35More neutral than DSPE-PEG2000 formulations[1]
In Vitro Drug Release Sustained ReleasePotentially slower initial release[1]
Cellular Uptake Generally efficientCan be reduced compared to DSPE-PEG2000[1]
In Vivo Circulation Time ProlongedPotentially longer than DSPE-PEG2000[1]

Note: Absolute values can vary significantly based on the core nanoparticle composition and formulation method.

Table 2: Comparison of Functionalized DSPE-PEG Derivatives for Targeted Gene Delivery
DerivativeFunctional GroupCoupling ChemistryKey AdvantagesCommon Applications
DSPE-PEG-Maleimide MaleimideThiol-maleimide couplingHighly specific and efficient reaction with thiol groups on peptides and antibodies.Covalent attachment of targeting ligands containing cysteine residues.
DSPE-PEG-NHS N-Hydroxysuccinimide esterAmine-NHS ester couplingReacts readily with primary amines on proteins, peptides, and other molecules to form stable amide bonds.[2][3]Conjugation of antibodies, peptides, or small molecules with available amine groups for targeted delivery.[2]
DSPE-PEG-Amine AmineVarious (e.g., EDC/NHS coupling)Provides a primary amine for further functionalization.Surface modification for altered charge or as a handle for subsequent conjugation reactions.
DSPE-PEG-Carboxyl Carboxylic AcidCarbodiimide chemistry (EDC/NHS)Can be activated to react with primary amines.Conjugation of targeting moieties, often used when the ligand lacks a thiol group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental procedures is crucial for understanding and replicating research. The following diagrams, generated using Graphviz, illustrate key concepts in DSPE-PEG mediated gene therapy.

G cluster_0 LNP Formulation cluster_1 Cellular Uptake and Gene Expression Lipids (Cationic, Helper, Cholesterol, DSPE-PEG) Lipids (Cationic, Helper, Cholesterol, DSPE-PEG) Microfluidic Mixing Microfluidic Mixing Lipids (Cationic, Helper, Cholesterol, DSPE-PEG)->Microfluidic Mixing Genetic Material (mRNA, siRNA, pDNA) Genetic Material (mRNA, siRNA, pDNA) Genetic Material (mRNA, siRNA, pDNA)->Microfluidic Mixing LNP LNP Microfluidic Mixing->LNP Endocytosis Endocytosis LNP->Endocytosis 1. Binding & Internalization Endosomal Escape Endosomal Escape Endocytosis->Endosomal Escape 2. pH-mediated release Translation Translation Endosomal Escape->Translation 3. Ribosomal machinery Therapeutic Protein Therapeutic Protein Translation->Therapeutic Protein 4. Protein Synthesis

Caption: Mechanism of DSPE-PEG LNP-mediated gene delivery.

G Start Start Lipid Film Hydration 1. Dissolve lipids in organic solvent 2. Evaporate solvent to form a thin film 3. Hydrate with aqueous buffer containing genetic material Start->Lipid Film Hydration Extrusion Pass lipid suspension through a membrane with a defined pore size to create unilamellar vesicles Lipid Film Hydration->Extrusion Characterization Dynamic Light Scattering (Size, PDI) Zeta Potential Measurement Quantify Encapsulation Efficiency Extrusion->Characterization In Vitro Transfection Incubate LNPs with cells Assess gene expression (e.g., luciferase assay) Evaluate cytotoxicity (e.g., MTT assay) Characterization->In Vitro Transfection In Vivo Studies Administer LNPs to animal model Monitor biodistribution and therapeutic efficacy In Vitro Transfection->In Vivo Studies End End In Vivo Studies->End

References

analytical techniques for quantifying DSPE-PEG-Amine in formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of DSPE-PEG-Amine in formulations is critical for ensuring the quality, stability, and efficacy of lipid-based drug delivery systems. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

The quantification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is essential for characterizing liposomes, lipid nanoparticles (LNPs), and other drug delivery vehicles. The terminal primary amine group is a key functional moiety for conjugating targeting ligands, drugs, or imaging agents. Accurate measurement of its concentration is therefore paramount for formulation development, quality control, and understanding the in vivo behavior of these nanoparticles.

This guide compares the most prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and fluorescence/colorimetric assays.

Comparative Analysis of Analytical Techniques

The choice of an analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, the availability of instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of the most common techniques for DSPE-PEG-Amine quantification.

ParameterHPLC-ELSDHPLC-CADLC-MS/MSFluorescence Assays (e.g., OPA, Fluorescamine)Colorimetric Assay (Ninhydrin)
Principle Separation by chromatography followed by detection based on light scattering of nebulized and evaporated analyte particles.Separation by chromatography, followed by aerosolization, charging, and detection of the charged particles.Separation by chromatography followed by mass-based detection and fragmentation for specific identification and quantification.Chemical reaction with the primary amine to generate a fluorescent product proportional to the amount of amine.Chemical reaction with the primary amine to generate a colored product (Ruhemann's purple) proportional to the amount of amine.
Specificity Moderate to HighModerate to HighVery HighHigh (for primary amines)Moderate
Sensitivity (LOQ) ~0.1 µg injected[1]~100 ng injected[1]Low ng/mL to pg/mL rangeµg/mL to high ng/mL range~0.1 mmol/L[2]
Linearity Range Narrower, often requires non-linear curve fittingWider than ELSD, often requires logarithmic transformationWide (typically 3-4 orders of magnitude)WideGood
Throughput ModerateModerateModerate to HighHighHigh
Matrix Effect Low to ModerateLow to ModerateCan be significant, often requires internal standardsCan be affected by buffer components (e.g., Tris)Can be affected by other primary amines
Instrumentation HPLC, ELSDHPLC, CADLC, Mass SpectrometerFluorometer or Plate ReaderSpectrophotometer or Plate Reader
Advantages Universal detector for non-volatile compounds; does not require a chromophore.More sensitive and wider dynamic range than ELSD; universal detector.Highest sensitivity and specificity; provides structural information.High throughput, simple, and rapid; does not require chromatographic separation.Simple, inexpensive, and high throughput; does not require chromatographic separation.
Disadvantages Lower sensitivity compared to CAD and MS; non-linear response.Non-linear response often requires data transformation.High instrument cost and complexity; potential for ion suppression.Interference from other primary amines and amine-containing buffers.Lower sensitivity than fluorescence assays; interference from ammonia (B1221849) and other primary amines.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific formulations and laboratory conditions.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantification of DSPE-PEG-Amine in lipid nanoparticle formulations.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Procedure:

  • Sample Preparation: Disrupt the liposomal formulation by diluting with methanol to a final concentration within the calibration range. Vortex thoroughly to ensure complete dissolution of the lipids.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% (v/v) TFA

    • Mobile Phase B: Methanol with 0.1% (v/v) TFA

    • Gradient: A step gradient can be optimized. A typical starting point is 80% B, increasing to 100% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50 °C

    • Injection Volume: 20 µL

  • ELSD Conditions:

    • Nebulizer Temperature: 60 °C

    • Evaporator Temperature: 80 °C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

  • Calibration: Prepare a series of DSPE-PEG-Amine standards in methanol. Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

  • Quantification: Analyze the prepared samples and determine the concentration of DSPE-PEG-Amine from the calibration curve.

Validation Data:

  • LOD: ~0.04 µg injected[1]

  • LOQ: ~0.1 µg injected[1]

  • Linearity: Good linearity is typically achieved with a correlation coefficient (R²) ≥ 0.997.[3]

  • Precision: Relative standard deviation (RSD) for peak areas is generally less than 5%.[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and specificity for the quantification of DSPE-PEG-Amine, especially in complex biological matrices.

Instrumentation:

  • Liquid Chromatography (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 or C8 column

Reagents:

Procedure:

  • Sample Preparation (from biological matrix):

    • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., a deuterated analog of DSPE-PEG-Amine).

    • Precipitate proteins by adding 900 µL of cold acetonitrile containing 1% formic acid.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes at 4 °C.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5-10 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DSPE-PEG-Amine and the internal standard. The exact m/z values will depend on the PEG length and charge state.

  • Calibration: Prepare a calibration curve by spiking known amounts of DSPE-PEG-Amine into the blank matrix and processing as described above.

  • Quantification: Determine the concentration of DSPE-PEG-Amine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

o-Phthalaldehyde (OPA) Fluorescence Assay

This is a rapid and sensitive method for quantifying the primary amine group of DSPE-PEG-Amine.

Instrumentation:

  • Fluorometer or fluorescence microplate reader

Reagents:

  • OPA reagent solution (commercially available or prepared in-house)

  • Borate (B1201080) buffer (0.1 M, pH 9.5)

  • 2-Mercaptoethanol

  • DSPE-PEG-Amine standard

Procedure:

  • Reagent Preparation (if not using a commercial kit): Dissolve OPA in ethanol (B145695) and add to the borate buffer. Immediately before use, add 2-mercaptoethanol.

  • Sample Preparation: Solubilize the DSPE-PEG-Amine containing formulation in an appropriate solvent (e.g., methanol or a buffer without primary amines). Dilute to a concentration within the linear range of the assay.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the sample or standard to each well.

    • Add 150 µL of the OPA working solution to each well.

    • Mix and incubate at room temperature for 2 minutes in the dark.

  • Measurement: Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

  • Calibration: Prepare a standard curve using known concentrations of DSPE-PEG-Amine.

  • Quantification: Determine the amine concentration in the samples from the standard curve.

Note: This assay is incompatible with buffers containing primary amines, such as Tris.

Ninhydrin (B49086) Colorimetric Assay

A classic and simple method for the detection and quantification of primary amines.

Instrumentation:

  • Spectrophotometer or microplate reader

  • Water bath or heating block

Reagents:

  • Ninhydrin reagent solution

  • Ethanol

  • DSPE-PEG-Amine standard

Procedure:

  • Sample Preparation: Dissolve the formulation in a suitable solvent to release the DSPE-PEG-Amine.

  • Assay Procedure:

    • To 1 mL of the sample or standard solution, add 1 mL of the ninhydrin reagent.

    • Heat the mixture in a boiling water bath for 15-20 minutes. A purple color will develop.

    • Cool the solution to room temperature.

    • Add 5 mL of 50% ethanol to dilute the solution.

  • Measurement: Measure the absorbance at 570 nm.

  • Calibration: Prepare a standard curve with known concentrations of DSPE-PEG-Amine.

  • Quantification: Determine the concentration of DSPE-PEG-Amine in the samples from the standard curve.

Decision-Making Workflow for Technique Selection

The selection of an appropriate analytical technique is a critical step in the research and development process. The following workflow provides a logical guide for choosing the best method based on your specific requirements.

G start Start: Quantify DSPE-PEG-Amine q_matrix Complex Biological Matrix (e.g., plasma, tissue)? start->q_matrix q_sensitivity Highest Sensitivity Required? q_matrix->q_sensitivity No lcms LC-MS/MS q_matrix->lcms Yes q_throughput High Throughput Screening? q_sensitivity->q_throughput No q_sensitivity->lcms Yes q_chromatography Chromatographic Separation Available? q_throughput->q_chromatography No fluorescence Fluorescence Assay (OPA or Fluorescamine) q_throughput->fluorescence Yes hplc HPLC-CAD or HPLC-ELSD q_chromatography->hplc Yes colorimetric Colorimetric Assay (Ninhydrin) q_chromatography->colorimetric No

Caption: A decision tree to guide the selection of an analytical technique for DSPE-PEG-Amine quantification.

Conclusion

The accurate quantification of DSPE-PEG-Amine is a cornerstone of developing robust and effective nanomedicines. While LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalysis, HPLC-based methods with universal detectors like CAD and ELSD provide reliable quantification for formulation analysis without the complexity of mass spectrometry. For high-throughput screening and routine quality control, fluorescence and colorimetric assays offer rapid and cost-effective alternatives, provided that potential interferences from the formulation matrix are carefully considered. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most suitable method to advance their drug delivery research.

References

Safety Operating Guide

Proper Disposal of DSPE-PEG-Amine, MW 5000: A Safety and Logistical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring the safe and compliant disposal of DSPE-PEG-Amine, MW 5000 is critical for laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper handling and disposal of this chemical.

While a specific Safety Data Sheet (SDS) for DSPE-PEG-Amine with a molecular weight of 5000 was not definitively located, information on similar compounds, such as DSPE-PEG-DBCO (MW 5000) and DSPE-PEG-Amine (MW 2000), indicates that this substance is not classified as a hazardous material under the Globally Harmonized System (GHS).[1][2] However, it is imperative to treat all laboratory chemicals with care and adhere to established best practices for waste management to minimize environmental impact.

General guidelines for polyethylene (B3416737) glycol (PEG) compounds suggest they are biodegradable and not considered hazardous waste.[3] Nevertheless, direct disposal into wastewater systems should be avoided.[3] The recommended course of action is to dispose of the material through a licensed and approved waste disposal contractor.[3][4]

Key Disposal Information

ParameterGuidelineSource
Hazard Classification Likely non-hazardous based on similar compounds.[1][2]
Primary Disposal Route Licensed chemical waste disposal service.[3][4]
Wastewater Disposal Not recommended. Can affect biological and chemical oxygen demand in treatment processes.[3]
Spill Management Absorb with inert material (e.g., diatomite, universal binders), decontaminate surfaces with alcohol, and collect for disposal.[1]
Empty Containers Triple-rinse with a suitable solvent. The first rinsate should be collected as chemical waste. After cleaning and defacing the label, the container can be disposed of as regular solid waste.[4]

Step-by-Step Disposal Protocol

A systematic approach is essential for the safe disposal of this compound. The following workflow outlines the recommended procedure from waste generation to final disposal.

G cluster_0 Waste Identification & Segregation cluster_1 Container Management cluster_2 Disposal start This compound Waste Generated waste_container Designate a specific, clearly labeled waste container start->waste_container seal_container Ensure container is compatible and tightly sealed waste_container->seal_container storage Store in a designated, well-ventilated, and secure area seal_container->storage contact_ehs Contact institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal service storage->contact_ehs pickup Arrange for pickup and disposal contact_ehs->pickup

Disposal workflow for this compound.

Experimental Protocols Referenced

While no specific experimental protocols for the disposal of this compound were found, the recommended procedures are based on established best practices for the disposal of non-hazardous laboratory chemicals. These practices are designed to ensure safety and regulatory compliance.

Spill Decontamination Protocol:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: Prevent further spread of the spill.

  • Absorption: Cover the spill with a non-combustible absorbent material such as diatomite or universal binders.

  • Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Decontamination: Scrub the affected surface with alcohol to decontaminate.

  • Disposal: Dispose of all contaminated materials, including cleaning supplies, as chemical waste.[1]

Empty Container Decontamination Protocol:

  • Initial Rinse: Thoroughly rinse the empty container with a suitable solvent.

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous chemical waste.[4]

  • Subsequent Rinses: Perform at least two additional rinses.

  • Drying: Allow the container to air dry completely.

  • Label Defacement: Deface or remove the original label.

  • Final Disposal: Dispose of the clean, dry container as regular solid waste.[4]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their institutions.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DSPE-PEG-Amine, MW 5000

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with DSPE-PEG-Amine, MW 5000, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this vital compound.

This compound is an amphiphilic polymer commonly used in drug delivery systems.[1] While a specific Safety Data Sheet (SDS) for the 5000 molecular weight version indicates it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to follow standard precautionary measures for handling chemicals. The amine functional group and its use in nanoparticle formation necessitate a careful approach to personal protective equipment and handling procedures.[2][3][4]

Operational Plan: From Receipt to Use

A systematic approach to handling DSPE-PEG-Amine ensures minimal exposure and maintains the integrity of the product. The following step-by-step process outlines the best practices for its use in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is -20°C.[1][5]

  • Keep containers tightly sealed and clearly labeled.[2]

2. Personal Protective Equipment (PPE):

  • While the compound itself may not be classified as hazardous, the potential for airborne particles and the presence of an amine group warrant the use of appropriate PPE.[2]

  • Eye Protection: Wear close-fitting safety glasses with side shields. For tasks with a higher potential for aerosol generation, use tight-fitting, non-vented safety goggles.[4]

  • Hand Protection: Use impermeable, chemical-resistant gloves (e.g., nitrile or neoprene).[4][6] Inspect gloves for any tears or perforations before use.

  • Protective Clothing: A standard laboratory coat is required to protect personal clothing.[6]

  • Respiratory Protection: A respirator is not generally required under normal handling conditions with adequate ventilation. However, if there is a risk of generating dust or aerosols, a respirator may be necessary.[2]

3. Handling and Preparation of Solutions:

  • Handle the powder in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation risk.

  • Avoid direct contact with skin and eyes.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing. DSPE-PEG-Amine is soluble in water.[5]

  • Wash hands thoroughly after handling.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of DSPE-PEG-Amine and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: For smaller quantities, disposal with household waste may be permissible, as suggested by the SDS for a similar compound. However, it is crucial to consult and adhere to all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in accordance with institutional and regulatory guidelines for chemical waste.

  • Empty Containers: Rinse empty containers thoroughly before disposal. Follow official regulations for the disposal of uncleaned packaging.

Quantitative Safety Data Summary

For quick reference, the following table summarizes key quantitative information related to the safe handling of this compound.

ParameterValueSource
Storage Temperature -20°C[1][5]
NFPA Ratings (for DSPE-PEG(2000)-amine) Health: 0, Fire: 0, Reactivity: 0

Experimental Workflow for Safe Handling

To visually represent the procedural steps for safely handling DSPE-PEG-Amine, the following workflow diagram has been created.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Risks & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Compound in Ventilated Area/Fume Hood B->C Proceed to Handling D Prepare Solution C->D E Conduct Experiment D->E F Dispose of Unused Material (per regulations) E->F G Dispose of Contaminated PPE E->G H Clean Work Area E->H

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.